Technical Documentation Center

8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester
  • CAS: 885271-05-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 8-Bromo-6-chloro-2H-chromene-3-carboxylic ac...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is centered around the pivotal Knoevenagel condensation reaction, a classic and reliable method for carbon-carbon bond formation. This document will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental protocol, and discuss the critical parameters that influence the reaction's success. The information presented herein is curated to empower researchers to confidently replicate and adapt this synthesis for their specific applications.

Introduction: The Significance of the Chromene Scaffold

The 2H-chromene core is a privileged heterocyclic motif found in a vast array of natural products and synthetic molecules exhibiting a wide spectrum of biological activities.[1] The unique structural and electronic properties of the chromene ring system make it an attractive scaffold for the development of novel therapeutic agents and functional materials. The specific substitution pattern of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester, featuring halogen atoms at positions 6 and 8, and a methyl carboxylate group at position 3, offers multiple points for further chemical modification, making it a valuable building block in drug discovery and chemical biology.

Retrosynthetic Analysis and Synthesis Strategy

A logical retrosynthetic analysis of the target molecule points towards a convergent synthesis strategy. The key disconnection lies at the C2-C3 and the C4-O bonds of the chromene ring, leading back to two readily available starting materials: 3-Bromo-5-chlorosalicylaldehyde and dimethyl malonate.

The forward synthesis, therefore, hinges on the base-catalyzed Knoevenagel condensation of these two precursors. This reaction is anticipated to proceed through an initial condensation to form a benzylidenemalonate intermediate, which then undergoes a subsequent intramolecular Michael addition (oxa-Michael reaction) to furnish the desired 2H-chromene ring system. Piperidine, a mild secondary amine, is a commonly employed and effective catalyst for this transformation.[2][3]

Detailed Synthesis Pathway

The synthesis of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester is a two-step, one-pot procedure commencing with the Knoevenagel condensation of 3-Bromo-5-chlorosalicylaldehyde with dimethyl malonate, followed by an in-situ intramolecular cyclization.

Diagram of the Synthesis Pathway

Synthesis_Pathway SM1 3-Bromo-5-chlorosalicylaldehyde (Starting Material 1) Intermediate Knoevenagel Adduct (Unstable Intermediate) SM1->Intermediate Knoevenagel Condensation Piperidine, Reflux SM2 Dimethyl malonate (Starting Material 2) SM2->Intermediate Knoevenagel Condensation Piperidine, Reflux Product 8-Bromo-6-chloro-2H-chromene-3- carboxylic acid methyl ester (Final Product) Intermediate->Product Intramolecular Cyclization

Caption: Overall synthetic route for 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester.

Step 1: Knoevenagel Condensation

The reaction is initiated by the deprotonation of dimethyl malonate by piperidine to form a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-Bromo-5-chlorosalicylaldehyde. Subsequent dehydration of the resulting aldol-type adduct yields the intermediate methyl 2-carbomethoxy-3-(3-bromo-5-chloro-2-hydroxyphenyl)acrylate. This reaction is a classic example of a Knoevenagel condensation, a powerful tool for C-C bond formation.[4]

Step 2: Intramolecular Cyclization

Under the reaction conditions, the phenolic hydroxyl group of the Knoevenagel adduct, being in close proximity to the activated double bond, undergoes a rapid intramolecular conjugate addition. This intramolecular oxa-Michael reaction leads to the formation of the six-membered heterocyclic ring, yielding the final product, 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester.[5]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )Purity
3-Bromo-5-chlorosalicylaldehyde19652-32-5C₇H₄BrClO₂235.46≥98%
Dimethyl malonate108-59-8C₅H₈O₄132.11≥99%
Piperidine110-89-4C₅H₁₁N85.15≥99%
Ethanol64-17-5C₂H₅OH46.07Anhydrous
Toluene108-88-3C₇H₈92.14Anhydrous
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Bromo-5-chlorosalicylaldehyde (10.0 g, 42.5 mmol).

  • Addition of Reagents: Add anhydrous ethanol (100 mL) to dissolve the aldehyde. To this solution, add dimethyl malonate (6.2 g, 46.7 mmol, 1.1 equivalents) followed by piperidine (0.43 g, 5.1 mmol, 0.12 equivalents) in a dropwise manner.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration. If not, reduce the volume of the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from ethanol or a mixture of ethanol and water to yield the pure 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester as a crystalline solid.

Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the molecule.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared Spectroscopy (IR): To identify the characteristic functional groups (e.g., C=O of the ester, C-O-C of the ether).

  • Melting Point Analysis: To assess the purity of the final product.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 3-Bromo-5-chlorosalicylaldehyde is an irritant. Avoid inhalation and contact with skin and eyes.

  • Piperidine is a corrosive and flammable liquid. Handle with care.

  • Ethanol and toluene are flammable solvents. Keep away from open flames and ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The synthetic pathway detailed in this guide, centered on the Knoevenagel condensation, offers a reliable and efficient method for the preparation of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester. The use of readily available starting materials and a straightforward one-pot procedure makes this synthesis amenable to both small-scale laboratory synthesis and larger-scale production. The versatility of the chromene scaffold, coupled with the strategic placement of functional groups in the target molecule, opens up numerous avenues for further chemical exploration and the development of novel compounds with potential applications in various scientific disciplines.

References

  • Comparison of Methods of Synthesis of Coumarin Derivatives from Aldehydes. - Jetir.Org. (URL: [Link])

  • Formation of Chromenes and Coumarin Derivatives From Salicylaldehydes and 2-Pentenedioate: Facile Route to 3-Formylcoumarins | Scilit. (URL: [Link])

  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - NIH. (URL: [Link])

  • Three substituted coumarin from salicylaldehyde with diethyl malonate in ... - Filo. (URL: [Link])

  • Synthesis of 2H-chromenes (2H-benzopyrans) - Organic Chemistry Portal. (URL: [Link])

  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - NIH. (URL: [Link])

  • The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives - MDPI. (URL: [Link])

  • 2H-1-Benzopyran-3-carboxylic acid, 2-oxo-, ethyl ester - Organic Syntheses Procedure. (URL: [Link])

  • Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives - Beilstein Journals. (URL: [Link])

  • Synthesis of 3-Aminomethyl-2-aryl- 8-bromo-6-chlorochromones - ResearchGate. (URL: [Link])

  • Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives - PMC - NIH. (URL: [Link])

  • Kinetic Study of the Condensation of Salicylaldehyde with Diethyl Malonate in a Nonpolar Solvent Catalyzed by Secondary Amines | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis of 2H-chromenes: recent advances and perspectives - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • New 2-bromomethyl-8-substituted-benzo[c]chromen-6-ones. Synthesis and biological properties - PubMed. (URL: [Link])

  • A new approach to the synthesis of chromene derivatives - SciSpace. (URL: [Link])

  • Can anyone suggest the best catalyst for the knoevenagel condensation of salicylaldehyde and diethyl malonate at room temperature? | ResearchGate. (URL: [Link])

  • Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA) - RSC Publishing. (URL: [Link])

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 8-Bromo-6-chloro-2-oxo-2H-chromene-3-carboxylic acid methyl ester

For the Attention of Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Landscape of a Niche Chromene Derivative This technical guide delves into the core physicochemical properties of 8...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Chromene Derivative

This technical guide delves into the core physicochemical properties of 8-Bromo-6-chloro-2-oxo-2H-chromene-3-carboxylic acid methyl ester, a halogenated coumarin derivative. The inherent complexity and specificity of this molecule necessitate a focused and adaptive analytical approach. This document is structured to provide not just data, but a foundational understanding of the causality behind its chemical behavior and the experimental methodologies required for its characterization. As a Senior Application Scientist, the emphasis here is on the practical application of scientific principles to empower researchers in their work with this and similar compounds.

It is important to address a point of nomenclature. The term "2H-chromene" can sometimes be ambiguous. In the context of a 3-carboxylic acid methyl ester, the most stable and synthetically relevant structure is the lactone, formally known as a coumarin. Therefore, this guide will proceed with the analysis of Methyl 8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylate .

I. Molecular Identity and Physicochemical Landscape

The subject of our investigation is a polysubstituted coumarin, a class of compounds known for their diverse biological activities. The presence of two different halogens, bromine and chlorine, on the benzene ring, coupled with a methyl ester group on the pyrone ring, imparts a unique electronic and steric profile to the molecule.

A. Core Molecular Attributes

A summary of the fundamental physicochemical properties of Methyl 8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylate is presented below. It is important to note that while some of these properties are derived from publicly available databases, specific experimental data for this exact compound is not widely published.

PropertyValueSource
Chemical Name Methyl 8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylate-
Synonyms 2H-1-Benzopyran-3-carboxylic acid, 8-bromo-6-chloro-2-oxo-, methyl ester[1]
CAS Number 1427460-59-0[1]
Molecular Formula C₁₁H₆BrClO₄[1]
Molecular Weight 317.52 g/mol [1]
Appearance Predicted to be a white to off-white solidGeneral knowledge of similar compounds
Melting Point Not experimentally determined; predicted to be in the range of 180-220 °CInferred from related structures
Boiling Point Not determined; likely to decompose at high temperaturesGeneral knowledge of coumarins
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solventsGeneral principles of solubility for chromene derivatives[2]
B. Structural Elucidation: A Visual Representation

The chemical structure of Methyl 8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylate is foundational to understanding its properties. The following diagram, generated using the DOT language, illustrates the arrangement of atoms and functional groups.

Structure of Methyl 8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylate

II. Synthesis and Characterization: A Practical Framework

The synthesis and subsequent characterization of this molecule are critical for any research endeavor. The following sections provide a generalized yet detailed approach, grounded in established chemical principles for coumarin derivatives.

A. Proposed Synthetic Pathway

A common and effective method for the synthesis of 3-carboxy-substituted coumarins is the Knoevenagel condensation. This reaction typically involves a substituted salicylaldehyde and a compound with an active methylene group, in this case, dimethyl malonate.

G Reactant1 3-Bromo-5-chloro-2-hydroxybenzaldehyde Intermediate Condensation Intermediate Reactant1->Intermediate Knoevenagel Condensation Reactant2 Dimethyl malonate Reactant2->Intermediate Catalyst Piperidine/Acetic Acid Catalyst->Intermediate Product Methyl 8-bromo-6-chloro-2-oxo-2H- chromene-3-carboxylate Intermediate->Product Intramolecular Cyclization & Esterification

Proposed synthetic workflow for the target compound.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of 3-bromo-5-chloro-2-hydroxybenzaldehyde and 1.2 equivalents of dimethyl malonate in a suitable solvent such as ethanol or toluene.

  • Catalyst Addition: To this solution, add a catalytic amount of a weak base, such as piperidine (typically 0.1 equivalents), and a few drops of glacial acetic acid. The base facilitates the initial condensation, while the acid promotes the cyclization.

  • Reflux: Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, it can be collected by filtration. If not, the solvent should be removed under reduced pressure. The crude product is then typically purified by recrystallization from a suitable solvent like ethanol or ethyl acetate to yield the pure Methyl 8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylate.

B. Spectroscopic Characterization

The unambiguous identification of the synthesized compound relies on a suite of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the vinyl proton on the pyrone ring, and the methyl protons of the ester group. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the halogens and the carbonyl groups.

    • ¹³C NMR: The carbon NMR spectrum will provide evidence for all carbon atoms in the molecule, including the carbonyl carbons of the lactone and the ester, the sp² hybridized carbons of the aromatic and pyrone rings, and the sp³ hybridized carbon of the methyl group.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) is essential to confirm the molecular formula by providing a highly accurate mass-to-charge ratio. The isotopic pattern observed will be characteristic of a molecule containing both bromine and chlorine atoms.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum will show characteristic absorption bands for the C=O stretching vibrations of the lactone and the ester groups, typically in the range of 1700-1750 cm⁻¹. Aromatic C=C stretching and C-H bending vibrations will also be present.

III. In Silico Predictions and Chemical Behavior

In the absence of extensive experimental data, computational tools can provide valuable insights into the properties and potential behavior of the molecule.

A. Lipinski's Rule of Five and Drug-Likeness

Lipinski's Rule of Five is a useful guideline for predicting the drug-likeness of a molecule based on its physicochemical properties. For Methyl 8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylate:

  • Molecular Weight: 317.52 g/mol (< 500) - Pass

  • LogP (predicted): The presence of two halogens and an ester group suggests a moderately lipophilic character. The predicted LogP is likely to be between 2 and 4 (< 5) - Pass

  • Hydrogen Bond Donors: 0 (< 5) - Pass

  • Hydrogen Bond Acceptors: 4 (the two carbonyl oxygens and the two ether oxygens) (< 10) - Pass

Based on these parameters, the molecule is predicted to have good oral bioavailability.[3]

B. Reactivity and Stability
  • Ester Hydrolysis: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid.

  • Electrophilic Aromatic Substitution: The benzene ring is deactivated due to the presence of the electron-withdrawing coumarin core and the two halogens. Therefore, electrophilic aromatic substitution reactions are expected to be difficult.

  • Nucleophilic Attack: The C4 position of the pyrone ring is electrophilic and can be susceptible to attack by nucleophiles.

  • Stability: The compound is expected to be stable under normal laboratory conditions, but should be protected from strong bases and prolonged exposure to high temperatures.

IV. Conclusion and Future Directions

8-Bromo-6-chloro-2-oxo-2H-chromene-3-carboxylic acid methyl ester is a molecule with significant potential for further investigation, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its known and predicted physicochemical properties, along with a practical framework for its synthesis and characterization.

Future research should focus on obtaining experimental data for the properties that are currently only predicted, such as the melting point and solubility in various solvents. Furthermore, exploring the reactivity of this molecule in various chemical transformations could lead to the discovery of novel derivatives with interesting biological activities. The protocols and insights provided herein are intended to serve as a valuable resource for researchers embarking on studies involving this intriguing halogenated coumarin.

References

Sources

Foundational

Spectroscopic Characterization of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester: A Technical Guide

This technical guide provides a detailed analysis of the expected spectroscopic data for 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester. In the absence of direct experimental spectra for this specific compou...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed analysis of the expected spectroscopic data for 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester. In the absence of direct experimental spectra for this specific compound in the public domain, this document synthesizes predicted data based on the analysis of closely related chromene and coumarin derivatives. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the characterization of this and similar heterocyclic compounds.

The structural elucidation of novel organic compounds is a cornerstone of chemical research and drug discovery. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools in this process, each providing unique and complementary information about the molecular structure.[1][2] This guide will delve into the anticipated ¹H NMR, ¹³C NMR, IR, and MS data for 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester, explaining the rationale behind the predicted spectral features.

Molecular Structure and Key Features

A clear understanding of the molecular structure is paramount for interpreting spectroscopic data. The structure of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester is presented below, with atoms numbered for clarity in the subsequent spectroscopic analysis.

Figure 1: Structure of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.[3] For the target molecule, we anticipate distinct signals in both ¹H and ¹³C NMR spectra. The predicted chemical shifts are based on established values for substituted chromene and aromatic systems.

A. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to reveal signals corresponding to the aromatic protons, the vinyl proton, the methylene protons of the dihydropyran ring, and the methyl ester protons.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H4~7.8 - 8.0s-This vinylic proton is deshielded due to its proximity to the electron-withdrawing carboxyl group.
H5~7.4 - 7.6d~2.0Aromatic proton ortho to the chlorine atom, showing meta-coupling to H7.
H7~7.2 - 7.4d~2.0Aromatic proton ortho to the bromine atom, showing meta-coupling to H5.
H2~5.0 - 5.2s-Methylene protons of the dihydropyran ring adjacent to the oxygen atom.
OCH₃~3.8 - 3.9s-Protons of the methyl ester group.

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃).

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Number of Scans: 16-32.

    • Spectral Width: -2 to 12 ppm.

    • Temperature: 298 K.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the spectrum using the TMS signal at 0.00 ppm.

B. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

Carbon Predicted Chemical Shift (δ, ppm) Rationale
C=O~165 - 168Carbonyl carbon of the methyl ester.
C4a, C8a~148 - 152Aromatic carbons attached to the oxygen atom.
C3, C4~125 - 140Vinylic carbons, with C3 being more deshielded due to the carboxyl group.
C5, C7~120 - 130Aromatic CH carbons.
C6, C8~115 - 125Aromatic carbons bearing the chlorine and bromine substituents.
C2~65 - 70Methylene carbon of the dihydropyran ring.
OCH₃~52 - 55Methyl ester carbon.

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃).

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Proton-decoupled ¹³C experiment (zgpg30).

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Spectral Width: 0 to 200 ppm.

    • Temperature: 298 K.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C=O (Ester)~1710 - 1730Strong
C=C (Aromatic)~1550 - 1600Medium
C=C (Vinylic)~1620 - 1640Medium
C-O (Ester)~1200 - 1300Strong
C-O (Aryl Ether)~1050 - 1150Strong
C-H (Aromatic)~3000 - 3100Medium
C-H (Aliphatic)~2850 - 3000Medium
C-Cl~700 - 800Strong
C-Br~500 - 600Strong

Table 3: Predicted IR Absorption Bands.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: Prepare a thin film of the compound on a KBr plate by dissolving a small amount in a volatile solvent (e.g., chloroform) and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.[4]

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₈BrClO₃). The presence of bromine and chlorine will result in a characteristic isotopic pattern. The most abundant isotopes are ³⁵Cl and ⁷⁹Br. Therefore, the M⁺ peak will be observed at m/z 302. A less intense M+2 peak will be seen due to the presence of ³⁷Cl and ⁸¹Br isotopes.

  • Key Fragments:

    • [M - OCH₃]⁺: Loss of the methoxy radical (•OCH₃) from the ester group.

    • [M - COOCH₃]⁺: Loss of the carbomethoxy radical (•COOCH₃).

    • Retro-Diels-Alder (RDA) Fragmentation: Cleavage of the dihydropyran ring, a common fragmentation pathway for chromene derivatives.

G M Molecular Ion (M⁺) m/z ≈ 302/304/306 F1 [M - OCH₃]⁺ M->F1 - •OCH₃ F2 [M - COOCH₃]⁺ M->F2 - •COOCH₃ F3 RDA Fragment M->F3 RDA

Figure 2: Predicted Mass Spectrometry Fragmentation Pathway.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce the sample via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization Method: Electron Ionization (EI) is a common method for this type of compound.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester. By combining the predictive power of ¹H and ¹³C NMR, IR, and MS, researchers can confidently elucidate the structure of this and other related novel compounds, which is a critical step in the advancement of chemical and pharmaceutical research. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability of the results.

References

  • Capot Chemical. MSDS of 6-Bromo-2H-chromene-3-carboxylic acid methyl ester. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13856052, 8-bromo-6-chloro-2-oxo-N-phenyl-2H-chromene-3-carboxamide". PubChem. [Link]

  • Paudyal, D., et al. "The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices". Journal of the American Society for Mass Spectrometry, 2013. [Link]

  • Markley, J. L., et al. "Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation". Analytical Chemistry, 2017. [Link]

  • Saeed, A., et al. "Methyl 2-oxo-2H-chromene-3-carboxylate". Acta Crystallographica Section E: Structure Reports Online, 2012. [Link]

  • Chemcd. METHYL 6-BROMO-2H-CHROMENE-3-CARBOXYLATE. [Link]

  • Zhang, Q., et al. "NMR-Based Metabolomics Analysis of Metabolite Profiles in Two Species of Boletes Subjected to Different Drying Methods". Metabolites, 2022. [Link]

  • Ali, M., et al. "Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives". RSC Advances, 2021. [Link]

  • IslandScholar. Synthesis, Characterization and Biological Studies of Chromene Derivatives. [Link]

  • Musa, T. M., et al. "Synthesis, Spectroscopic and Computational Studies of Some Metals Chelates with Chromene-2-one and Pyrazine-Based Ligands". ResearchGate, 2020. [Link]

  • Abad, S., et al. "Spectrophotometric Identification of Chromene in Phyllanthus m". Scholars International Journal of Chemistry and Material Sciences, 2021. [Link]

  • Oriental Journal of Chemistry. "A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential". [Link]

Sources

Exploratory

A Technical Guide to the Structural Elucidation of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester: A Proposed Crystallographic Workflow

Abstract The chromene scaffold is a privileged structure in medicinal chemistry, with halogenated derivatives showing significant potential in drug development. Understanding the precise three-dimensional arrangement of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The chromene scaffold is a privileged structure in medicinal chemistry, with halogenated derivatives showing significant potential in drug development. Understanding the precise three-dimensional arrangement of these molecules is paramount for rational drug design and structure-activity relationship (SAR) studies. To date, the single-crystal X-ray structure of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester has not been reported in the public domain. This technical guide provides a comprehensive, field-proven roadmap for researchers to determine this crystal structure. It outlines a complete workflow, from a proposed chemical synthesis and multi-technique crystallization strategy to a detailed protocol for single-crystal X-ray diffraction (SC-XRD) and subsequent structural analysis. This document serves as an expert guide for chemists, crystallographers, and drug development professionals seeking to elucidate the structures of novel small molecules.

Introduction & Rationale

The Chromene Scaffold in Medicinal Chemistry

Chromene derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities. This structural motif is a core component in numerous natural products and synthetic molecules, exhibiting properties that include anticancer, anti-inflammatory, antimicrobial, and antiviral activities. The versatility of the chromene ring system allows for extensive functionalization, making it an attractive scaffold for developing targeted therapeutics.

The Critical Role of Halogen Substitution

The introduction of halogen atoms—specifically bromine and chlorine as in the title compound—profoundly influences a molecule's physicochemical properties. Halogens modulate lipophilicity, metabolic stability, and binding affinity. Critically, they can participate in specific, highly directional non-covalent interactions known as halogen bonds.[1][2] These interactions, where the halogen atom acts as an electrophilic "donor" to a Lewis base, are increasingly utilized as a powerful tool in crystal engineering and rational drug design to control molecular conformation and solid-state packing.[1][3] Determining the crystal structure is the only definitive way to observe these interactions and understand their role in the supramolecular assembly.

Objective of This Guide

The objective of this document is to provide an authoritative and practical workflow for the complete structural elucidation of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester. As no public structure currently exists, this guide details a proposed pathway, grounded in established chemical and crystallographic principles, to empower researchers to successfully execute the synthesis, crystallization, and single-crystal X-ray analysis of this and similar compounds.

Proposed Synthetic Pathway & Characterization

A reliable synthesis is the prerequisite for obtaining high-purity material for crystallization. The Knoevenagel condensation of a substituted salicylaldehyde with an active methylene compound is a robust and widely-used method for accessing the chromene core.[4][5][6]

Retrosynthetic Analysis & Proposed Route

The target molecule can be disconnected via the Knoevenagel condensation product, leading back to commercially available precursors: 3-bromo-5-chlorosalicylaldehyde and methyl 2-cyanoacetate.

Step-by-Step Synthesis Protocol:

  • Reaction Setup: To a solution of 3-bromo-5-chlorosalicylaldehyde (1.0 eq) in absolute ethanol (approx. 0.5 M), add methyl 2-cyanoacetate (1.1 eq).

  • Catalyst Addition: Add a catalytic amount of a mild base, such as piperidine or potassium phosphate (0.1-0.2 eq).[5][7] The base facilitates the deprotonation of the active methylene compound.

  • Reaction Execution: Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed. The reaction involves an initial Knoevenagel condensation, followed by an intramolecular cyclization to form the chromene ring.[6]

  • Workup & Purification: Upon completion, the reaction mixture is typically poured into water to precipitate the product. The solid is collected by filtration, washed with cold water, and dried. For crystallization, the highest purity is required. Therefore, the crude product should be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Characterization: Confirm the identity and purity of the synthesized methyl 8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylate using standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the chemical structure.

    • Mass Spectrometry (MS): To verify the molecular weight.

    • FT-IR Spectroscopy: To identify key functional groups (e.g., ester carbonyl, C=C).

Crystallization Strategy: The Path to a Single Crystal

Growing a high-quality single crystal suitable for X-ray diffraction is often the most challenging step.[8][9] It is an empirical process that relies on achieving a state of slow, controlled supersaturation. A multi-technique screening approach is essential for success.

Principles of Crystallization

Crystallization from a solution occurs when the solubility of the compound is gradually reduced, forcing the molecules to self-assemble into a highly ordered lattice. The key is to avoid rapid precipitation, which leads to amorphous solids or poorly-ordered microcrystals.

Recommended Crystallization Techniques

The following methods should be screened in parallel to maximize the chances of success.[9][10]

  • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation. Loosely cap the vial (e.g., with perforated parafilm) and allow the solvent to evaporate slowly over days or weeks. This is often the simplest and most effective starting point.

  • Vapor Diffusion (Liquid-Liquid): Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[9]

  • Solvent Layering: Carefully layer a less dense anti-solvent on top of a denser, concentrated solution of the compound. Crystals may form at the interface where the two solvents slowly mix.

Table of Recommended Solvent Systems

The choice of solvent is critical. The ideal solvent dissolves the compound moderately well. The following table provides a starting point for screening.

Solvent (for Slow Evaporation) Solvent/Anti-Solvent Pair (for Diffusion/Layering) Rationale & Comments
Dichloromethane (DCM)DCM / HexaneA common and effective combination for moderately polar compounds.
AcetoneAcetone / WaterGood for compounds with some hydrogen bonding capability.
Ethyl AcetateEthyl Acetate / HeptaneA less volatile system than DCM/Hexane, can slow crystal growth.
Tetrahydrofuran (THF)THF / PentaneTHF is a good solvent for a wide range of organic molecules.
AcetonitrileAcetonitrile / IsopropanolOffers different polarity and hydrogen bonding characteristics.
Crystallization Screening Workflow

The following diagram illustrates a logical workflow for systematically screening crystallization conditions.

G cluster_prep Preparation cluster_screen Primary Screening cluster_eval Evaluation cluster_opt Optimization start High-Purity Compound (>98%) solubility Qualitative Solubility Test (1-2 mg in 0.5 mL solvent) start->solubility evap Slow Evaporation (5-10 mg in multiple solvents) solubility->evap Select promising solvents vapor Vapor Diffusion (DCM/Hexane, Acetone/Water, etc.) solubility->vapor Select promising solvents layer Solvent Layering (DCM/Hexane) solubility->layer Select promising solvents observe Microscopic Observation (Daily/Weekly) evap->observe vapor->observe layer->observe outcome Crystals Formed? observe->outcome no_xtal No Crystals / Oil / Precipitate outcome->no_xtal No yes_xtal Single Crystals Obtained outcome->yes_xtal Yes optimize Refine Conditions: - Slower evaporation - Change temperature - Adjust concentration no_xtal->optimize end Data Collection yes_xtal->end Proceed to XRD optimize->evap Retry optimize->vapor Retry

Caption: A decision workflow for small molecule crystallization screening.

Single-Crystal X-ray Diffraction (SC-XRD) Workflow

Once a suitable single crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, the SC-XRD experiment can proceed.[11][12] This is a non-destructive technique that provides the definitive three-dimensional structure of the molecule in the solid state.[13]

Crystal Selection and Mounting
  • Selection: Under a polarized light microscope, select a crystal that exhibits uniform extinction.

  • Mounting: Carefully pick up the crystal using a cryo-loop and mount it on a goniometer head in a stream of cold nitrogen gas (typically 100 K). Cryo-cooling minimizes thermal motion and radiation damage.

Data Collection
  • Instrument: Use a modern single-crystal X-ray diffractometer, commonly equipped with a Mo (λ = 0.71073 Å) or Cu (λ = 1.54184 Å) X-ray source.

  • Unit Cell Determination: Collect a few initial frames to determine the unit cell parameters and Bravais lattice.

  • Data Collection Strategy: The instrument software will calculate an optimized strategy (e.g., a series of omega and phi scans) to collect a complete, highly redundant dataset, measuring the positions and intensities of thousands of diffraction spots (reflections).

Structure Solution and Refinement

The process of converting the raw diffraction pattern into a final, validated atomic model is computationally intensive and relies on specialized software.

  • Data Reduction: The raw detector images are processed (integrated, scaled, and corrected for absorption) to produce a reflection file (e.g., an HKL file).

  • Space Group Determination: The systematic absences in the reflection data are analyzed to determine the crystal's space group.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.[14][15] This reveals the positions of the heavier atoms (Br, Cl, O).

  • Model Refinement: An atomic model is built into the electron density map. The positions and anisotropic displacement parameters (ADPs) of the atoms are refined against the experimental data using a least-squares algorithm. Hydrogen atoms are typically placed in calculated positions. This iterative process minimizes the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|).

  • Software: The SHELX suite of programs (SHELXT for solution, SHELXL for refinement) and Olex2 (a graphical user interface) are the industry standard for small molecule crystallography.[14][16][17][18]

SC-XRD Data-to-Structure Workflow

G A Single Crystal Mounted on Diffractometer B X-ray Data Collection (Diffraction Images) A->B Expose to X-rays C Data Reduction & Scaling (Integration of spots) B->C Process raw data D Structure Solution (SHELXT) (Initial Electron Density Map) C->D Solve Phase Problem E Model Building & Refinement (SHELXL in Olex2) (Iterative Least-Squares Fitting) D->E Build atomic model F Refinement Converged? (R1 < 5%, Goodness-of-Fit ~1) E->F F->E No, continue refining G Final Validated Structure (CIF File) F->G Yes H Analyze Geometry & Intermolecular Interactions G->H

Caption: The workflow from a single crystal to a final, refined structure.

Analysis of Potential Structural Features (Hypothetical)

Based on the molecular structure of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester, we can hypothesize several key structural features to be analyzed in the final crystal structure.

Intramolecular Geometry

Analysis will focus on the planarity of the bicyclic chromene system. Bond lengths and angles will be compared to established values for similar structures to identify any strain or unusual electronic effects caused by the halogen substituents.

Intermolecular Interactions

The crystal packing will likely be dominated by a combination of weak non-covalent interactions. The primary interactions to investigate are:

  • Halogen Bonding: The electron-deficient region on the bromine and chlorine atoms (the σ-hole) makes them likely halogen bond donors.[1][19] Look for short contacts between Br/Cl and Lewis basic acceptors like the ester carbonyl oxygen (C-Br···O=C) or even the π-system of an adjacent aromatic ring. These interactions are highly directional and play a key role in dictating the supramolecular architecture.[2][20]

  • π-π Stacking: The planar aromatic rings may engage in offset π-π stacking interactions, contributing to the overall packing stability.

  • C-H···O Hydrogen Bonds: Weak hydrogen bonds between aromatic or methyl C-H groups and carbonyl oxygens are also expected to be present.

Diagram of Potential Supramolecular Synthons

G cluster_mol1 cluster_mol2 cluster_mol3 M1 [Chromene Ring A]...Br O2 [Ester B]-C=O M1->O2 Halogen Bond (Br···O) O1 O=C-[Ester A] M2 Cl...[Chromene Ring B] M3 [Chromene Ring C] M2->M3 π-π Stacking

Caption: Potential non-covalent interactions driving crystal packing.

Conclusion

While the crystal structure of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester is not yet known, this technical guide provides a robust and scientifically-grounded strategy for its determination. By following the proposed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers are well-equipped to successfully elucidate this structure. The resulting crystallographic data will be invaluable, offering definitive insights into the molecule's three-dimensional geometry and, most critically, the specific role of its halogen substituents in directing supramolecular self-assembly. This knowledge is essential for advancing the rational design of new chromene-based therapeutics and functional materials.

References

  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

  • OlexSys Ltd. (2025). A few interactive self-paced tutorials to get started with Olex2. Retrieved from [Link]

  • University of California, Davis. (n.d.). Introduction to X-ray Diffraction (XRD). Retrieved from [Link]

  • Mphahlele, M. J., & Maluleka, M. M. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Molecules, 17(12), 14610–14641. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Halogen Bonding in Crystal Engineering. Retrieved from [Link]

  • Desiraju, G. R. (2014). Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. Accounts of Chemical Research, 47(8), 2644–2654. Retrieved from [Link]

  • Olex2 Beginner Tutorial. (2020, January 7). Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2 [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). The Condensation of Salicylaldehydes and Malononitrile Revisited: Synthesis of New Dimeric Chromene Derivatives. Retrieved from [Link]

  • ICMAB-CSIC. (n.d.). Crystallization of small molecules. Retrieved from [Link]

  • Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes. Retrieved from [Link]

  • University of York. (n.d.). Single Crystal X-ray Diffraction. Retrieved from [Link]

  • De Feyter, S., et al. (2020). Halogen Bonding in Two‐Dimensional Crystal Engineering. Advanced Materials Interfaces, 7(9), 1901841. Retrieved from [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Halogen interactions in biomolecular crystal structures. Retrieved from [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1097–1106. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2136-2158. Retrieved from [Link]

  • University of Southampton. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. Retrieved from [Link]

  • IMSERC. (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. Retrieved from [Link]

  • Metrangolo, P., et al. (2019). Halogen Bonding beyond Crystals in Materials Science. The Journal of Physical Chemistry B, 123(40), 8355–8363. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • Sheldrick, G. M. (1997). The SHELX-97 Manual. Retrieved from [Link]

  • ResearchGate. (n.d.). Halogen Bonding in Crystal Engineering. Retrieved from [Link]

  • Bruker AXS. (2000). A Guide to Using SHELXTL. Retrieved from [Link]

  • ResearchGate. (n.d.). Small Molecule X-Ray Crystallography, Theory and Workflow. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Retrieved from [Link]

  • Zenodo. (n.d.). Olex Tutorial. Retrieved from [Link]

  • American Chemical Society. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1856–1867. Retrieved from [Link]

  • Semantic Scholar. (2022). Non-Covalent Interactions in Organic, Organometallic, and Inorganic Supramolecular Systems Relevant for Medicine, Materials Scie. Retrieved from [Link]

  • MDPI. (2024). Hydrogen Bonds, Halogen Bonds, and Other Non-Covalent Interactions in a Series of Iodocymantrenes. Inorganics, 12(11), 305. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Structure Determination with SHELX. Retrieved from [Link]

  • OlexSys Ltd. (n.d.). Structure Solution. Retrieved from [Link]

  • OlexSys Ltd. (n.d.). Solving the Structure. Retrieved from [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Exploring non-covalent interactions in binary aromatic complexes. Retrieved from [Link]

  • Arkivoc. (2001). Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-oxo-2H-chromene-3-carboxylic acid... Retrieved from [Link]

  • American Chemical Society. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade. Organic Letters, 20(12), 3892–3896. Retrieved from [Link]

  • IUCr Journals. (2021). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. Retrieved from [Link]

  • ProQuest. (2022). Theoretical Investigation on Non-Covalent Interactions. Retrieved from [Link]

  • Organic Chemistry Portal. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. Retrieved from [Link]

  • PubMed. (2004). Synthesis of substituted stilbenes via the Knoevenagel condensation. Retrieved from [Link]

  • MDPI. (2020). Facile Synthesis of 2H-Benzo[h]Chromenes via an Arylamine-Catalyzed Mannich Cyclization Cascade Reaction. Molecules, 25(21), 5013. Retrieved from [Link]

  • MDPI. (2004). Synthesis of Substituted Stilbenes via the Knoevenagel Condensation. Molecules, 9(7), 537–545. Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Solubility of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester in Organic Solvents

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, impacting everything from reaction kinetics in synthesis to bioavailability in final formulations. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, impacting everything from reaction kinetics in synthesis to bioavailability in final formulations. This technical guide addresses the solubility of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester, a compound of interest in medicinal chemistry. In the absence of publicly available empirical data for this specific molecule, this document provides a comprehensive framework for its solubility determination. We merge theoretical principles, including structural analysis and Hansen Solubility Parameters (HSP), with a detailed, field-tested experimental protocol. This guide is designed for researchers, chemists, and formulation scientists, offering the foundational knowledge and practical steps required to systematically evaluate and predict the solubility of this and other novel chromene derivatives in a range of common organic solvents.

Introduction: The Critical Role of Solubility

8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester is a halogenated heterocyclic compound belonging to the chromene class. Chromene scaffolds are recognized as privileged structures in drug discovery, forming the core of many biologically active molecules.[1] The successful progression of such a compound from a laboratory curiosity to a viable clinical candidate is critically dependent on its physicochemical properties, foremost among them being solubility.[2][3]

Low solubility can lead to a cascade of developmental challenges:

  • In Synthesis and Purification: Poor solubility complicates reaction monitoring, product isolation, and purification, often leading to lower yields and higher costs.

  • In Preclinical Screening: Unreliable results in in vitro assays are common when a compound precipitates out of the testing medium, making concentration-dependent effects difficult to assess accurately.[2][4]

  • In Formulation and Bioavailability: For a drug to be effective, it must first dissolve. Poor aqueous and lipid solubility can severely limit oral bioavailability, hindering the development of an effective oral dosage form.[3]

This guide, therefore, provides the scientific rationale and a robust experimental workflow to systematically characterize the solubility of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester.

Theoretical Framework for Solubility Prediction

The fundamental principle "like dissolves like" governs solubility.[5] This means a solute will dissolve best in a solvent that shares similar intermolecular forces. To apply this principle to our target molecule, we must first analyze its structure.

Molecular Structure Analysis:

  • Aromatic Core (Chromene): The fused bicyclic aromatic system is inherently non-polar and lipophilic, suggesting good solubility in aromatic solvents (e.g., Toluene, Xylene) and poor solubility in highly polar solvents like water.[6]

  • Halogenation (Bromo- and Chloro-): The presence of bromine and chlorine atoms increases the molecule's molecular weight and polarizability.[7] This can enhance van der Waals interactions, favoring solubility in non-polar to moderately polar solvents like dichloromethane and chloroform.[8]

  • Methyl Ester Group (-COOCH₃): This ester functional group introduces polarity and the potential for dipole-dipole interactions and weak hydrogen bonding (as an acceptor). This suggests that solvents with moderate polarity and hydrogen bond accepting/donating capabilities, such as esters (Ethyl Acetate) and ketones (Acetone), might be effective.

  • Overall Polarity: The combination of a large non-polar scaffold with polar functional groups suggests the molecule is likely to be poorly soluble in water but will exhibit solubility across a range of organic solvents. Its calculated XLogP3 of 4.3 indicates a high degree of lipophilicity.[9]

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters.[10] HSP theory deconstructs the total cohesive energy of a substance into three components:

  • δd (Dispersion): Energy from atomic dispersion forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be assigned a point (δd, δp, δh) in 3D "Hansen space." The principle states that substances with closer HSP coordinates are more likely to be miscible.[10] While the HSP of our target molecule is unknown, we can select a diverse set of solvents with known HSP values to probe its solubility sphere experimentally.

Experimental Determination of Solubility

Given the lack of pre-existing data, empirical determination is essential. The Shake-Flask Method is the gold-standard technique for measuring thermodynamic solubility due to its reliability and straightforwardness.[3][4][11]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Separation cluster_analysis Phase 4: Quantification prep_compound Weigh excess 8-Bromo-6-chloro-2H-chromene- 3-carboxylic acid methyl ester prep_solvent Add precise volume of selected organic solvent prep_vial Combine in sealed vial (e.g., 2 mL glass vial) agitate Agitate at constant temp. (e.g., 25°C for 24-48h) using orbital shaker prep_vial->agitate centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge filter Filter supernatant (0.22 µm PTFE filter) to get clear saturated solution centrifuge->filter dilute Dilute saturated solution with mobile phase filter->dilute analyze Analyze via HPLC-UV or LC-MS dilute->analyze quantify Quantify against calibration curve analyze->quantify result Report Solubility (e.g., mg/mL or M) quantify->result

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system to ensure accuracy and reproducibility.

Materials:

  • 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester (solid powder)

  • Selected organic solvents (HPLC grade or higher)

  • Analytical balance

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and 0.22 µm PTFE syringe filters

  • Volumetric flasks and pipettes

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Preparation of Test Samples:

    • Add an excess amount of the solid compound to a 2 mL glass vial. "Excess" ensures that saturation will be reached. A starting point is ~5-10 mg. The key is that undissolved solid must be visible at the end of the experiment.

    • Precisely add 1.0 mL of the chosen organic solvent to the vial.

    • Prepare each solvent test in triplicate to assess reproducibility.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation (e.g., 250 rpm).

    • Allow the mixture to equilibrate for at least 24 hours. For compounds with slow dissolution kinetics, 48 hours is recommended to ensure thermodynamic equilibrium is reached.[4]

  • Separation of Saturated Solution:

    • After equilibration, visually confirm the presence of undissolved solid in each vial.

    • Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

    • Carefully draw the supernatant using a syringe and immediately filter it through a 0.22 µm PTFE syringe filter into a clean vial. This step is critical to remove any microscopic particulates that could falsely elevate the measured concentration.

  • Quantification:

    • Prepare a stock solution of the compound in a fully miscible solvent (e.g., DMSO or Acetonitrile) at a known high concentration.

    • From the stock solution, create a series of calibration standards (at least 5) spanning the expected solubility range.

    • Dilute an aliquot of the filtered saturated solution with the same diluent used for the calibration standards. The dilution factor should bring the concentration into the linear range of the calibration curve.

    • Analyze the calibration standards and the diluted sample by a suitable analytical method (e.g., HPLC-UV).

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) versus concentration.

    • Calculate the concentration of the diluted sample using the regression equation from the calibration curve.

    • Multiply the result by the dilution factor to determine the final solubility of the compound in the test solvent. Report the mean and standard deviation of the triplicate measurements.

Solvent Selection and Data Interpretation

The choice of solvents for initial screening should cover a wide range of polarities and intermolecular interaction types. The table below presents a suggested list of solvents, categorized by their chemical class and including their Hansen Solubility Parameters, which can guide selection.[12][13]

Table 1: Recommended Organic Solvents for Solubility Screening

Solvent ClassSolvent Nameδd (Dispersion)δp (Polar)δh (H-Bonding)Rationale for Inclusion
Non-Polar n-Hexane14.90.00.0Baseline for non-polar, dispersion-force interactions.
Toluene18.01.42.0Aromatic solvent, likely to interact well with the chromene core.
Halogenated Dichloromethane (DCM)17.07.37.1Common synthesis solvent; moderately polar.
Chloroform17.83.15.7Similar to DCM, good for halogenated compounds.
Ethers Diethyl Ether14.52.95.1Aprotic, weakly polar solvent.
Tetrahydrofuran (THF)16.85.78.0Polar aprotic ether, often a good general-purpose solvent.
Esters Ethyl Acetate15.85.37.2Mimics the ester functionality of the target molecule.
Ketones Acetone15.510.47.0Polar aprotic solvent with strong dipole moment.
Alcohols Methanol14.712.322.3Polar protic solvent; tests hydrogen bonding capacity.
Isopropanol (IPA)15.86.116.4Less polar protic solvent than methanol.
Amides Dimethylformamide (DMF)17.413.711.3Highly polar aprotic solvent, often a "solvent of last resort."
Sulfoxides Dimethyl Sulfoxide (DMSO)18.416.410.2Highly polar aprotic solvent, excellent dissolving power.[2][4]

(Note: HSP values are in MPa⁰⁵ and are sourced from publicly available databases. Minor variations may exist between sources.)

Conclusion and Future Directions

This guide provides a robust, scientifically grounded framework for determining the organic solvent solubility of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester. By combining theoretical structural analysis with the gold-standard shake-flask experimental method, researchers can generate the high-quality, reliable data necessary for informed decision-making in synthesis, purification, and formulation development. The resulting solubility profile across a range of solvents will be invaluable for optimizing reaction conditions, selecting appropriate chromatographic systems, and guiding early-stage formulation strategies. This foundational data is a prerequisite for advancing this and similar promising compounds through the drug discovery pipeline.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9). protocols.io. Retrieved January 21, 2026, from [Link]

  • How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate. Retrieved January 21, 2026, from [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018, August 31). Regulations.gov. Retrieved January 21, 2026, from [Link]

  • Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems. Retrieved January 21, 2026, from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved January 21, 2026, from [Link]

  • Determination of aqueous solubility by heating and equilibration: A technical note. (n.d.). National Institutes of Health (NIH). Retrieved January 21, 2026, from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved January 21, 2026, from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved January 21, 2026, from [Link]

  • Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. (n.d.). Accu Dyne Test. Retrieved January 21, 2026, from [Link]

  • Solubility of Organic Compounds. (2023, August 31). Retrieved January 21, 2026, from [Link]

  • List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. (2022, August 22). Mendeley Data. Retrieved January 21, 2026, from [Link]

  • 8-bromo-6-chloro-2-oxo-N-phenyl-2H-chromene-3-carboxamide. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Hansen solubility parameter. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. (2024, February 22). Journal of Materials Chemistry C. Retrieved January 21, 2026, from [Link]

  • Designer Solvent Blends - Hansen Solubility Parameters. (n.d.). Retrieved January 21, 2026, from [Link]

  • Thermochemical Properties and Phase Behavior of Halogenated Polycyclic Aromatic Hydrocarbons. (2025, August 6). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Feasible pathways for the multi-dimensional synthesis of carboxylic acid from benzo-pyrone methyl ketone. (n.d.). Retrieved January 21, 2026, from [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Synthesis of 3-Aminomethyl-2-aryl- 8-bromo-6-chlorochromones. (2025, August 10). ResearchGate. Retrieved January 21, 2026, from [Link]

  • 6-bromo-2-oxo-2H-chromene-3-carboxylic acid. (2024, April 9). ChemBK. Retrieved January 21, 2026, from [Link]

  • Synthesis, Characterization and Biological Studies of Chromene Derivatives. (n.d.). IslandScholar. Retrieved January 21, 2026, from [Link]

  • Novel Indole-Tethered Chromene Derivatives: Synthesis, Cytotoxic Properties, and Key Computational Insights. (2023, February 22). National Institutes of Health (NIH). Retrieved January 21, 2026, from [Link]

  • A novel procedure for the synthesis of a new class of chromenes derivatives in aqueous media:Investigation of antioxidant activity. (2025, September 20). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Haloalkanes and Haloarenes. (n.d.). Samagra. Retrieved January 21, 2026, from [Link]

  • Polycyclic aromatic hydrocarbon. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • 2-Bromo-2-chloro-3-methylbutanoic acid. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • 6,8-Dibromo-2H-chromene-3-carboxylic acid methyl ester suppliers and producers. (n.d.). BuyersGuideChem. Retrieved January 21, 2026, from [Link]

Sources

Exploratory

In-depth Technical Guide: The Challenge of Identifying CAS Number 885271-05-6

A definitive technical guide for the compound registered under CAS number 885271-05-6 cannot be provided at this time due to the inability to unambiguously establish its chemical identity from publicly available, authori...

Author: BenchChem Technical Support Team. Date: February 2026

A definitive technical guide for the compound registered under CAS number 885271-05-6 cannot be provided at this time due to the inability to unambiguously establish its chemical identity from publicly available, authoritative scientific databases. This fundamental challenge of identification precludes the creation of an accurate and reliable technical resource for researchers, scientists, and drug development professionals.

Initial investigations into CAS number 885271-05-6 suggested a potential association with the chemical entity "Methyl 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate." However, a thorough and systematic search of authoritative chemical databases has revealed conflicting information, most notably a discrepancy in the molecular formula associated with this CAS number. Several chemical databases link CAS 885271-05-6 to the molecular formula C11H8BrClO3 . This is inconsistent with the molecular formula of the initially suggested imidazo[1,2-a]pyridine derivative, which is C10H7BrClN2O2.

This discrepancy is a critical issue that prevents the development of a scientifically sound technical guide. Without a confirmed chemical structure and IUPAC name, it is impossible to accurately discuss the compound's properties, synthesis, potential mechanism of action, and applications.

Summary of Findings and Conflicting Information

A comprehensive search of scientific literature, patent databases, and chemical supplier catalogs has highlighted the ambiguity surrounding CAS number 885271-05-6:

  • Inconsistent Molecular Formula: The primary conflict arises from the differing molecular formulas found in various databases. The formula C11H8BrClO3 points towards a different class of compound than the initially considered imidazo[1,2-a]pyridine.

  • Lack of Authoritative Confirmation: Major chemical databases such as PubChem, SciFinder, and Reaxys do not currently provide a definitive chemical name or structure for CAS number 885271-05-6. The absence of this information in these key resources suggests that the compound may be proprietary, not widely studied, or potentially listed with an erroneous CAS number in some sources.

  • Ambiguity in Supplier Listings: While some commercial suppliers may list CAS 885271-05-6, the lack of detailed and verifiable technical documentation, such as Certificates of Analysis (CoA) with confirmed structural information, makes it difficult to ascertain the true identity of the offered product.

The Importance of Unambiguous Chemical Identification

For the target audience of researchers and drug development professionals, the precise identification of a chemical compound is of paramount importance. An in-depth technical guide must be based on a solid foundation of accurate and verifiable data. Any ambiguity in the chemical structure could lead to:

  • Inaccurate representation of chemical and physical properties.

  • Misleading information regarding synthesis and reactivity.

  • Incorrect postulations about biological activity and mechanism of action.

  • Fruitless procurement efforts and wasted research resources.

Given these critical considerations and the current lack of a definitive and verifiable chemical identity for CAS number 885271-05-6, it would be scientifically irresponsible to produce a technical guide on this topic. Further investigation and clarification from a primary source, such as the original registrant of this CAS number, would be necessary to proceed.

Therefore, this document serves to highlight the current informational roadblock concerning CAS number 885271-05-6 and to underscore the importance of precise chemical identification in scientific and technical communication.

Foundational

A Technical Guide to the Synthetic Versatility of 3-Acetyl-2H-chromen-2-one Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The 3-acetyl-2H-chromen-2-one (3-acetylcoumarin) scaffold represents a cornerstone in modern synthetic chemistry, prized for its inherent reactivit...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-acetyl-2H-chromen-2-one (3-acetylcoumarin) scaffold represents a cornerstone in modern synthetic chemistry, prized for its inherent reactivity and privileged structure status in medicinal chemistry. The electron-withdrawing nature of the acetyl group at the C3 position, coupled with the electrophilicity of the pyrone ring, activates the molecule for a diverse array of chemical transformations. This guide provides an in-depth exploration of the key synthetic pathways originating from 3-acetylcoumarin and its direct derivatives. We will dissect the mechanistic underpinnings of these reactions, present field-proven experimental protocols, and offer quantitative data to inform experimental design. The focus is on providing a practical and authoritative resource for professionals engaged in the synthesis of complex heterocyclic systems for pharmaceutical and materials science applications.

The 3-Acetylcoumarin Core: Synthesis and Strategic Importance

Coumarins, heterocyclic compounds featuring a benzo-α-pyrone moiety, are ubiquitous in nature and synthetic chemistry, exhibiting a vast spectrum of biological activities including antimicrobial, anti-inflammatory, and antitumor properties.[1][2][3] Among its numerous analogues, 3-acetylcoumarin serves as an exceptionally versatile building block for accessing more complex molecular architectures.[4] Its strategic importance lies in the multiple reactive sites that can be selectively targeted to construct novel heterocyclic rings.

The most direct and widely adopted method for synthesizing the 3-acetylcoumarin core is the Knoevenagel condensation .[1][5][6] This reaction provides a reliable and high-yielding entry point to the scaffold.

Causality in the Knoevenagel Condensation: The reaction proceeds via the condensation of a salicylaldehyde derivative with an active methylene compound, typically ethyl acetoacetate, in the presence of a weak base like piperidine.[5] The base facilitates the deprotonation of the active methylene compound to form a stabilized enolate. This enolate then acts as the nucleophile, attacking the electrophilic aldehyde carbon. The subsequent dehydration and intramolecular transesterification (cyclization) yield the stable coumarin ring system. The choice of a weak base is critical; strong bases can promote unwanted side reactions.[7]

G cluster_reactants Reactants cluster_steps Reaction Mechanism Salicylaldehyde Salicylaldehyde Attack Nucleophilic Attack Salicylaldehyde->Attack EAA Ethyl Acetoacetate Enolate Enolate Formation EAA->Enolate Forms Base Piperidine (Base) Base->EAA Deprotonates Enolate->Salicylaldehyde Attacks Dehydration Dehydration Attack->Dehydration Cyclization Intramolecular Transesterification Dehydration->Cyclization Product 3-Acetyl-2H-chromen-2-one Cyclization->Product

Caption: Knoevenagel condensation workflow for 3-acetylcoumarin synthesis.

Experimental Protocol 1: Synthesis of 3-Acetyl-2H-chromen-2-one[5][7]
  • Reagent Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine salicylaldehyde (10 mmol, 1.22 g) and ethyl acetoacetate (10 mmol, 1.30 g) in 50 mL of absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 mL) to the mixture with gentle swirling.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).

  • Work-up: After completion, cool the reaction mixture to room temperature. A pale-yellow solid should precipitate.

  • Isolation: Pour the cooled mixture into 100 mL of ice-cold water to facilitate further precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and recrystallize from ethanol to afford pure 3-acetyl-2H-chromen-2-one.

Expected Yield: 85-95%.

Mapping Reactivity: A Gateway to Heterocyclic Diversity

The synthetic utility of 3-acetylcoumarin stems from its distinct reactive centers. Understanding these sites is key to designing logical synthetic routes to complex targets.

Caption: Key reactive sites on the 3-acetyl-2H-chromen-2-one scaffold.

This inherent reactivity has been exploited to synthesize a panoply of fused and appended heterocyclic systems, including pyrans, thiophenes, thiazoles, and pyrazoles, many of which possess significant pharmacological potential.[2][8][9][10][11]

Synthesis of Pyran and Dihydropyridine Derivatives via MCRs

Multicomponent reactions (MCRs) are powerful tools for building molecular complexity in a single step. 3-Acetylcoumarin is an excellent substrate for MCRs that yield coumarin-fused pyran and dihydropyridine rings.[2][10][11]

Synthetic Strategy: The reaction typically involves the one-pot condensation of 3-acetylcoumarin, an aromatic aldehyde, and an active methylene nitrile (e.g., malononitrile). The choice of catalyst dictates the final product.

  • For Pyran Synthesis: A base catalyst like triethylamine or piperidine is used.

  • For Dihydropyridine Synthesis: Using ammonium acetate as the catalyst provides an in-situ source of ammonia, which gets incorporated into the final ring structure.[11]

Mechanistic Rationale: The reaction is initiated by a Knoevenagel condensation between the aromatic aldehyde and malononitrile to form an arylidene malononitrile intermediate. Concurrently, the base generates an enolate from 3-acetylcoumarin. This enolate then undergoes a Michael addition to the electron-deficient double bond of the arylidene intermediate. The resulting adduct undergoes intramolecular cyclization and tautomerization to afford the final 4H-pyran ring.

G cluster_reactants Reactants cluster_steps Reaction Pathway AC 3-Acetylcoumarin Michael Michael Addition (Enolate of AC attacks) AC->Michael Forms Enolate Aldehyde Ar-CHO Knoevenagel Knoevenagel Condensation (Aldehyde + MN) Aldehyde->Knoevenagel MN Malononitrile MN->Knoevenagel Base Base (e.g., TEA) Base->AC Intermediate Arylidene Malononitrile Knoevenagel->Intermediate Cyclization Intramolecular Cyclization Michael->Cyclization Product Coumarin-Pyran Hybrid Cyclization->Product Intermediate->Michael

Caption: Multicomponent reaction workflow for coumarin-pyran synthesis.

Experimental Protocol 2: Synthesis of 2-Amino-4-(aryl)-6-(2-oxo-2H-chromen-3-yl)-4H-pyran-3-carbonitrile[11]
  • Reagent Setup: To a solution of 3-acetylcoumarin (10 mmol, 1.88 g) in 30 mL of absolute ethanol, add the appropriate aromatic aldehyde (10 mmol) and malononitrile (10 mmol, 0.66 g).

  • Catalyst Addition: Add a catalytic amount of triethylamine (0.2 mL).

  • Reaction: Stir the mixture at room temperature for 2-3 hours. The reaction progress can be monitored by TLC. A solid product will typically precipitate during the reaction.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with cold ethanol and diethyl ether, then dry under vacuum. Recrystallization from ethanol or an ethanol/DMF mixture can be performed if necessary.

Table 1: Representative Yields for Coumarin-Pyran Synthesis

Aryl Aldehyde SubstituentProduct Yield (%)
Benzaldehyde92%
4-Methoxybenzaldehyde95%
4-Chlorobenzaldehyde90%
Furfural88%

(Data derived from representative literature procedures[11])

Synthesis of Thieno[3,2-c]coumarins

Thieno-fused coumarins are another class of heterocyclic compounds with significant biological interest. A robust method for their synthesis is a three-component reaction that cleverly installs the sulfur atom.

Synthetic Strategy: This catalyst-free, one-pot reaction combines a 3-acetylcoumarin, a primary or secondary amine, and elemental sulfur.[12] The process is thermally driven and showcases high atom economy.

Mechanistic Rationale: The reaction is believed to proceed through three key steps:

  • Imine Formation: The amine condenses with the acetyl carbonyl of the coumarin to form an imine, which tautomerizes to the more stable enamine.

  • Sulfurative Cyclization: The enamine reacts with elemental sulfur. The exact mechanism is complex, but it results in the formation of the thiophene ring.

  • Dehydrogenative Aromatization: The intermediate undergoes sulfur-assisted dehydrogenation to yield the final aromatic thieno[3,2-c]coumarin product.

Experimental Protocol 3: Synthesis of 3-Amino-4H-thieno[3,2-c]coumarins[12]
  • Reagent Setup: In a sealed tube, combine 3-acetylcoumarin (1 mmol), the desired amine (1.2 mmol), and elemental sulfur (1.5 mmol, 48 mg).

  • Solvent: Add 2 mL of dimethylformamide (DMF).

  • Reaction: Seal the tube and heat the mixture in an oil bath at 120°C for 12 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 20 mL of ice-water.

  • Isolation: Collect the resulting precipitate by vacuum filtration and wash with water.

  • Purification: Purify the crude product by column chromatography on silica gel (Eluent: n-hexane/Ethyl Acetate, typically 9:1 v/v) to afford the pure thieno[3,2-c]coumarin.

Table 2: Representative Yields for Thieno[3,2-c]coumarin Synthesis

AmineProduct Yield (%)
Aniline72%
4-Chloroaniline68%
Morpholine75%
Cyclohexylamine65%

(Data derived from representative literature procedures[12])

Synthesis of Thiazole Derivatives from 3-(2-Bromoacetyl)coumarin

The synthesis of coumarin-thiazole hybrids often begins with the α-bromination of 3-acetylcoumarin to produce the highly reactive intermediate, 3-(2-bromoacetyl)-2H-chromen-2-one. This compound is a potent electrophile, ideal for classical heterocycle syntheses like the Hantzsch thiazole synthesis.[13][14]

Synthetic Strategy: The brominated precursor is reacted with a sulfur-containing nucleophile, such as thioacetamide or thiosemicarbazide, in a refluxing solvent like ethanol.[2][9][14]

Mechanistic Rationale (Hantzsch Synthesis): This is a classic cyclocondensation reaction. The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group and displacing the bromide ion. The resulting intermediate then undergoes intramolecular cyclization, where the nitrogen atom attacks the acetyl carbonyl carbon. A final dehydration step yields the aromatic thiazole ring.

G cluster_reactants Reactants cluster_steps Reaction Pathway BAC 3-(2-Bromoacetyl)coumarin SN2 Nucleophilic Attack (S on CH2Br) BAC->SN2 Thioamide Thioamide (R-CSNH2) Thioamide->SN2 Cyclization Intramolecular Cyclization (N on C=O) SN2->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Coumarin-Thiazole Hybrid Dehydration->Product

Caption: Hantzsch synthesis workflow for coumarin-thiazole derivatives.

Experimental Protocol 4: Synthesis of 3-(2-Methylthiazol-4-yl)-2H-chromen-2-one[14]
  • Precursor Synthesis: First, prepare 3-(2-bromoacetyl)-2H-chromen-2-one by reacting 3-acetylcoumarin with Br₂ in chloroform. (Caution: Bromine is highly corrosive and toxic. Handle with extreme care in a fume hood.)

  • Reagent Setup: In a 100 mL round-bottom flask, dissolve 3-(2-bromoacetyl)-2H-chromen-2-one (10 mmol, 2.67 g) and thioacetamide (12 mmol, 0.90 g) in 40 mL of absolute ethanol.

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.

  • Isolation: Pour the concentrated mixture into cold water. A solid will precipitate.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from ethanol to yield the pure product.

Conclusion and Future Outlook

3-Acetyl-2H-chromen-2-one and its direct derivatives are undeniably powerful and versatile platforms in synthetic organic chemistry. The strategic placement of reactive functional groups allows for the facile construction of a wide variety of heterocyclic systems through elegant and often highly efficient reaction pathways, including multicomponent and cyclocondensation reactions. The derivatives synthesized, such as coumarin-pyran, -thiophene, and -thiazole hybrids, are of significant interest to the drug development community due to their potential as anticancer, antimicrobial, and anti-inflammatory agents.[2][8][10][15]

Future research will likely focus on developing even more sustainable and atom-economical synthetic methods, potentially utilizing flow chemistry or novel catalytic systems. Furthermore, the continued exploration of the chemical space accessible from this scaffold will undoubtedly lead to the discovery of new molecules with unique biological activities and material properties, reinforcing the enduring value of 3-acetylcoumarin in the landscape of modern chemistry.

References

  • Hosseini Nasab, N., Azimian, F., Kruger, H. G., & Kim, S. J. (2023). Reaction of 3-Acetylcoumarin: From methods to mechanism. Arabian Journal of Chemistry, 16(2), 104472. [Link]

  • Gouda, M. A., Eldien, M. F., Khedr, M. A., & El-Gazzar, M. G. (2018). An Overview on Synthetic Strategies to 3-Acylcoumarins. Indian Journal of Heterocyclic Chemistry, 28(4).
  • Hosseini Nasab, N., Azimian, F., Kruger, H. G., & Kim, S. J. (2022). Reaction of 3-Acetylcoumarin: From Methods to Mechanism. ResearchGate. [Link]

  • Reddy, T. S., Kulkarni, A., Ganesan, K., & Kandasamy, J. (2020). Three-Component Reaction between 3-Acetylcoumarins, Amines, and Elemental Sulfur: A Designed Approach to 3-Amino-4H-thieno[3,2-c]coumarins. The Journal of Organic Chemistry, 85(15), 10076–10085. [Link]

  • Das, S., & Mondal, S. (2023). synthesis and characterization of 3-acetylcoumarin derivative and azo coumarin dye. Journal of Emerging Technologies and Innovative Research, 10(10). [Link]

  • Mohareb, R. M., & Megally Abdo, N. Y. (2015). Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin. Molecules, 20(6), 11535–11553. [Link]

  • Hamama, W. S., Zoorob, H. H., & Hamama, W. S. (2019). 3-Acyl(aroyl)coumarins as synthon in heterocyclic synthesis. Organic Communications, 12(1), 1-42. [Link]

  • Mohareb, R. M., & Megally Abdo, N. Y. (2015). Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin: Synthesis, Characterization and Cytotoxicity. Molecules, 20(6), 11535-11553. [Link]

  • Mohareb, R. M., & Megally Abdo, N. Y. (2015). Synthesis and Cytotoxic Evaluation of Pyran, Dihydropyridine and Thiophene Derivatives of 3-Acetylcoumarin. Chemical & pharmaceutical bulletin, 63(9), 678–687. [Link]

  • Gomha, S. M., Zaki, Y. H., & Abdelhamid, A. O. (2016). Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents. Molecules, 21(11), 1546. [Link]

  • Gomha, S. M., Khedr, M. A., Abdel-aziz, M. A., & Abdel-rahman, A. H. (2022). Three-Component Synthesis of Some New Coumarin Derivatives as Anticancer Agents. Frontiers in Chemistry, 9, 794957. [Link]

  • ResearchGate. (n.d.). 3-Acetyl-2H-chromen-2-one/chalcone hybrids. [Download Table]. ResearchGate. [Link]

  • Mohareb, R. M., & MegallyAbdo, N. Y. (2015). Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin: Synthesis, Characterization and Cytotoxicity. Molecules, 20(6), 11535-11553. [Link]

  • Gomha, S. M., Khedr, M. A., Abdel-aziz, M. A., & Abdel-rahman, A. H. (2022). Three-Component Synthesis of Some New Coumarin Derivatives as Anticancer Agents. Frontiers in Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-acetyl coumarin. [Download Scientific Diagram]. ResearchGate. [Link]

  • Chem Help ASAP. (2023, January 8). Knoevenagel condensation to make a coumarin - laboratory experiment [Video]. YouTube. [Link]

  • El-Gogary, T. M. (2013). 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Journal of Saudi Chemical Society, 17(3), 259-272. [Link]

  • Gomha, S. M., Zaki, Y. H., & Abdelhamid, A. O. (2016). Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents. Molecules (Basel, Switzerland), 21(11), 1546. [Link]

  • Mohareb, R. M., & Megally Abdo, N. Y. (2015). Synthesis and Cytotoxic Evaluation of Pyran, Dihydropyridine and Thiophene Derivatives of 3-Acetylcoumarin. Chemical & Pharmaceutical Bulletin. [Link]

  • Gouda, M. A., Abu-Hashem, A. A., & Al-Hussain, S. A. (2021). 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. RSC Advances, 11(60), 38166-38191. [Link]

  • Wikipedia. (n.d.). Thorpe reaction. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-acetyl-2H-chromen-2-one (1) and its coumarin-chalcone (2). ResearchGate. [Link]

  • Gouda, M. A., Hussein, B., & El-Gazzar, M. G. (2025). Elucidating the Mechanism of Coumarin Homodimerization Using 3-Acetylcoumarin Derivatives. Polycyclic Aromatic Compounds. [Link]

  • Ahmed, M. H., Al-Amiery, A. A., & Al-Majedy, Y. K. (2024). Synthesis of New Pyrimidine Derivatives From 3-Acetylcoumarin–Chalcone Hybrid and Evaluation Their Antimicrobial Activity. Iraqi Journal of Pharmaceutical Sciences, 33(1), 221-231. [Link]

  • ResearchGate. (2025). (PDF) Synthesis of New Pyrimidine Derivatives From 3-Acetylcoumarin–Chalcone Hybrid and Evaluation Their Antimicrobial Activity. ResearchGate. [Link]

  • Hosseini Nasab, N., Azimian, F., Kruger, H. G., & Kim, S. J. (2022). Coumarin‐Chalcones Generated from 3‐Acetylcoumarin as a Promising Agent: Synthesis and Pharmacological Properties. ChemistrySelect, 7(2). [Link]

Sources

Exploratory

An In-depth Technical Guide to the Formation of Substituted 2H-Chromene Esters

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals Executive Summary The 2H-chromene scaffold is a privileged heterocyclic motif integral to a vast array of natural products,...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Executive Summary

The 2H-chromene scaffold is a privileged heterocyclic motif integral to a vast array of natural products, pharmaceuticals, and advanced materials.[1][2][3] This guide provides an in-depth exploration of the primary mechanistic pathways for synthesizing substituted 2H-chromene esters. Moving beyond mere procedural descriptions, we will dissect the underlying chemical principles, offering field-proven insights into experimental design, catalyst selection, and reaction optimization. The focus is on empowering researchers to not only replicate established methods but also to innovate and troubleshoot effectively. We will delve into three major catalytic strategies: the organocatalytic oxa-Michael/Aldol cascade, transition-metal-catalyzed cyclizations, and other notable modern methodologies, providing detailed mechanistic diagrams, comparative data, and step-by-step protocols for each.

The Organocatalytic Approach: Tandem Oxa-Michael/Aldol Reaction

One of the most elegant and atom-economical routes to chiral 2H-chromenes is the organocatalytic tandem oxa-Michael/Aldol condensation.[4][5] This strategy leverages the power of aminocatalysis to construct the chromene core from simple, readily available starting materials: a salicylaldehyde and an α,β-unsaturated aldehyde.[4]

Core Mechanism and Rationale

The reaction proceeds through a beautifully orchestrated cascade sequence initiated by the formation of a reactive iminium ion. This activation strategy is central to the success of the transformation.

Expertise & Experience: The choice of a chiral secondary amine catalyst, such as a diarylprolinol silyl ether, is critical. The catalyst's primary role is to reversibly form an iminium ion with the α,β-unsaturated aldehyde. This lowers the LUMO of the aldehyde, rendering it highly susceptible to nucleophilic attack by the weakly nucleophilic hydroxyl group of salicylaldehyde—a classic example of iminium ion catalysis.[4] The subsequent intramolecular Aldol reaction is sterically guided by the catalyst's chiral environment, leading to high enantioselectivity. The final dehydration step is often spontaneous or facilitated by mild heating, driving the reaction to completion.[4]


}

Diagram 1: Organocatalytic Oxa-Michael/Aldol Cascade Mechanism.

1.2. Experimental Protocol: Enantioselective Synthesis of a 2H-Chromene Derivative Trustworthiness: This protocol is a self-validating system adapted from established literature, ensuring reproducibility.[4] All steps are designed to minimize side reactions and maximize yield and enantioselectivity.

Preparation: To a flame-dried 10 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add the chiral diarylprolinol silyl ether catalyst (10 mol%). Reagent Addition: Dissolve the catalyst in a suitable solvent (e.g., Toluene, 2.0 mL). Add the substituted salicylaldehyde (1.0 eq) followed by the α,β-unsaturated aldehyde (1.2 eq). An acidic co-catalyst (e.g., 4-chlorobenzoic acid, 10 mol%) can be added to facilitate iminium ion formation and turnover.[4] Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the salicylaldehyde is consumed (typically 12-24 hours). Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purification: Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure substituted 2H-chromene ester.

  • Transition-Metal Catalysis: Harnessing d-Orbital Reactivity Transition metals offer a diverse toolkit for constructing the 2H-chromene ring system, often through pathways inaccessible to other methods.[3] These reactions typically involve the activation of alkynes or other unsaturated precursors.[2] 2.1. Mechanism: Intramolecular Carbonyl-Alkyne Metathesis A powerful strategy involves the intramolecular metathesis of an aldehyde and an alkyne tethered by an ether linkage, commonly seen in O-propargylated salicylaldehydes.[2] Catalysts based on iron, silver, or gold are frequently employed.[2][6] Expertise & Experience: The mechanism, particularly with a Lewis acidic catalyst like FeCl₃, begins with the coordination of the metal to the aldehyde's carbonyl oxygen.[2] This coordination enhances the electrophilicity of the carbonyl carbon. The tethered alkyne then performs an intramolecular nucleophilic attack on the activated aldehyde. This cyclization generates a vinylic carbocation intermediate.[2] A subsequent intramolecular attack by the carbonyl oxygen atom onto the carbocation center forms a strained four-membered oxetene intermediate. This intermediate rapidly undergoes a retro-[2+2] cycloaddition (an electrocyclic ring-opening), which is thermodynamically driven by the formation of the stable aromatic 2H-chromene ring system.[2] The choice of solvent is crucial; polar aprotic solvents can stabilize charged intermediates, while non-polar solvents may be required for specific catalysts.

Metal_Catalyzed_Mechanism

Diagram 2: General Mechanism for Metal-Catalyzed Carbonyl-Alkyne Metathesis.

2.2. Data Presentation: Comparison of Catalytic Systems Authoritative Grounding: The following table summarizes representative data from the literature, highlighting the versatility of different metal catalysts in 2H-chromene synthesis.

Catalyst System Substrate Conditions Yield (%) Reference

BF₃·OEt₂ O-(3-arylpropargyloxy) benzaldehydes TFE, rt, 5 h High Das et al. (2018)[2]

[CoII(porphyrin)] Salicyl-N-tosylhydrazones + terminal alkynes Base, solvent Good to High de Bruin et al.[6][7]

Piperidine (Organocatalyst) O-propargylarylaldehydes + 2,6-dialkylphenols Toluene, MW, 90°C, 15 min up to 95% Sridharan et al. (2023)[2][8]

I₂ / ICl Substituted propargylic aryl ethers Solvent (e.g., CH₃NO₂) Excellent Larock et al. (2007)[7][9]

  • Other Modern Synthetic Strategies Beyond these core methods, the field is continually evolving with novel approaches.

Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis (RCCOM): This method directly converts O-allyl salicylaldehydes into 2H-chromenes, avoiding a separate olefination step that is often required in traditional olefin metathesis.[10] The reaction proceeds via a [3+2]/retro-[3+2] cycloaddition manifold.[10] Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction times, often leading to cleaner reactions and higher yields in minutes rather than hours.[2][8][11] This has been successfully applied to cascade annulations to form functionalized 2H-chromenes.[8] Petasis Condensation: This multicomponent reaction involves the condensation of a salicylaldehyde, an amine, and a vinylic or aromatic boronic acid. The initial adduct undergoes thermal cyclization with the elimination of the amine to furnish the 2H-chromene product.[9]

Conclusion The synthesis of substituted 2H-chromene esters is a rich and dynamic field of organic chemistry. The choice of synthetic strategy depends heavily on the desired substitution pattern, stereochemical outcome, and available starting materials. Organocatalytic methods offer unparalleled access to chiral chromenes through elegant cascade reactions. In contrast, transition-metal catalysis provides a robust platform for constructing the chromene core from diverse unsaturated precursors, particularly those containing alkynes. As our understanding of these reaction mechanisms deepens, we can expect the development of even more efficient, selective, and sustainable methodologies for accessing this vital class of heterocyclic compounds.

References

Title: Synthesis of 2H-chromenes: recent advances and perspectives - Organic & Biomolecular Chemistry (RSC Publishing) Source: RSC Publishing URL: Title: Recent Advances on Synthesis of 2H‐Chromenes, and Chromenes Fused Hetrocyclic Compounds Source: Asian Journal of Organic Chemistry URL: Title: Organocatalytic Fluorogenic Synthesis of Chromenes Source: PubMed URL: Title: Synthesis of 2H-Chromenes via Green Catalytic Approaches: A Recent Update Source: Unknown URL: Title: Synthesis of 2H-Chromenes via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis Source: PMC - NIH URL: Title: Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines Source: Beilstein Journals URL: Title: 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold Source: Frontiers URL: Title: Catalytic Synthesis of 2H‑Chromenes Source: MSU chemistry URL: Title: Rapid Assembly of Functionalized 2H-Chromenes and 1,2-Dihydroquinolines via Microwave-Assisted Secondary Amine-Catalyzed Cascade Annulation of 2-O/N-Propargylarylaldehydes with 2,6-Dialkylphenols Source: The Journal of Organic Chemistry - ACS Publications URL: Title: Synthesis of 2H-chromenes (2H-benzopyrans) Source: Organic Chemistry Portal URL: Title: Catalytic Synthesis of 2H-Chromenes | UvA-DARE (Digital Academic Repository) Source: Research Explorer URL: Title: Adventures in heterocycle chemistry: The oxa-Michael cascade for the synthesis of complex natural products and highly functional Source: Unknown URL: Title: Tandem oxa‐Michael/aldol reaction leading to 2H‐chromene derivatives 8. Source: ResearchGate URL:

Sources

Foundational

The Rising Therapeutic Potential of Halogenated Chromene Esters: A Technical Guide for Drug Discovery

Foreword: Unlocking the Therapeutic Versatility of the Chromene Scaffold The chromene nucleus, a heterocyclic system composed of a benzene ring fused to a pyran ring, represents a "privileged scaffold" in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Therapeutic Versatility of the Chromene Scaffold

The chromene nucleus, a heterocyclic system composed of a benzene ring fused to a pyran ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its derivatives are abundant in nature and exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2] The strategic modification of this core structure offers a fertile ground for the development of novel therapeutic agents. Among these modifications, halogenation and esterification have emerged as powerful tools to enhance potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of halogenated chromene esters, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the causal relationships behind experimental designs and provide detailed protocols to ensure the reproducibility and validity of the presented findings.

The Strategic Imperative of Halogenation in Chromene Ester Drug Design

Halogen atoms, far from being mere bulky substituents, play a multifaceted role in modulating the biological activity of drug candidates. Their introduction into the chromene ester scaffold can profoundly influence several key parameters:

  • Enhanced Potency and Selectivity: Halogens can alter the electronic distribution within the molecule, thereby influencing its binding affinity and selectivity for specific biological targets.[2] This can lead to a significant increase in therapeutic efficacy while minimizing off-target effects.

  • Improved Pharmacokinetic Properties: The lipophilicity of a drug candidate is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. Halogenation provides a predictable means to fine-tune this property, enhancing membrane permeability and bioavailability.[3]

  • Metabolic Stability: The introduction of halogens at specific positions can block metabolic pathways, leading to increased metabolic stability and a longer duration of action.

The strategic placement and choice of halogen (Fluorine, Chlorine, Bromine, or Iodine) can have differential effects, making a thorough structure-activity relationship (SAR) analysis essential in the drug discovery process.

Synthesis of Halogenated Chromene Esters: A Methodological Overview

The synthesis of halogenated chromene esters typically involves a multi-step process, beginning with the construction of the core chromene ring, followed by halogenation and esterification. Various synthetic routes have been developed, often employing multicomponent reactions to enhance efficiency and yield.[1][4]

General Synthesis Strategy

A common and efficient approach involves a one-pot, three-component reaction of a substituted salicylaldehyde, an active methylene compound (like malononitrile), and a phenol or naphthol derivative, often catalyzed by a base such as triethylamine or an ionic liquid.[4][5] Halogenation can be achieved by using halogenated starting materials or by direct halogenation of the chromene ring. The ester functionality can be introduced through various standard esterification methods.

Experimental Protocol: One-Pot Synthesis of Halogenated 2-Amino-4H-chromene-3-carbonitrile Derivatives [6]

This protocol outlines a representative one-pot, three-component reaction for the synthesis of halogenated chromene derivatives, which can be further modified to include an ester group.

Materials:

  • 6-chloro- or 6-bromo-3-hydroxychromone

  • Aromatic aldehydes

  • Malononitrile

  • Triethylamine

  • Ethanol (EtOH)

Procedure:

  • A mixture of the appropriate 6-halo-3-hydroxychromone (1 mmol), an aromatic aldehyde (1 mmol), and malononitrile (1 mmol) is prepared in ethanol (10 mL).

  • Triethylamine (0.1 mL) is added to the mixture as a catalyst.

  • The reaction mixture is refluxed for an appropriate time (typically 2-4 hours), with reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The resulting precipitate is filtered, washed with cold ethanol, and dried to afford the crude product.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure halogenated dihydropyrano[3,2-b]chromene-3-carbonitrile derivative.

Self-Validation: The structure and purity of the synthesized compounds should be rigorously confirmed using spectroscopic techniques such as Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and elemental analysis.

Anticancer Activity: A Multifaceted Approach to Targeting Malignancies

Halogenated chromene esters have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines, including those resistant to conventional therapies.[7] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

Induction of Apoptosis

A primary mechanism by which these compounds exert their anticancer effects is through the induction of programmed cell death, or apoptosis.[1][8]

  • Causality: Halogenated chromene esters can trigger apoptosis through both intrinsic and extrinsic pathways. This can involve the activation of caspase enzymes, which are key executioners of apoptosis, and the modulation of Bcl-2 family proteins, which regulate mitochondrial integrity.[1] The presence of halogens can enhance the lipophilicity of the compounds, facilitating their entry into cancer cells and interaction with intracellular targets.[3]

Cell Cycle Arrest

Disruption of the normal cell cycle is another hallmark of the anticancer activity of these compounds.

  • Causality: Halogenated chromene esters have been shown to induce cell cycle arrest at various phases, most commonly the G2/M phase.[9] This prevents cancer cells from progressing through mitosis and ultimately leads to cell death. The mechanism often involves the inhibition of microtubule polymerization, a critical process for the formation of the mitotic spindle.[9]

Structure-Activity Relationship (SAR) in Anticancer Activity

SAR studies have provided crucial insights into the structural features required for potent anticancer activity.

  • The position and nature of the halogen substituent on the aromatic ring significantly influence cytotoxicity.[3][8]

  • The ester group at the 4th position of the 4H-chromene scaffold has been identified as a key determinant of both potency and selectivity against multi-drug resistant cancer cells.[7]

  • Increased lipophilicity, often conferred by halogenation, generally correlates with enhanced antitumor activity.[3]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected halogenated chromene derivatives against various cancer cell lines.

Compound IDHalogen SubstitutionCancer Cell LineIC₅₀ (µM)Reference
HDCCD (6d) 6-bromoMCF-7 (Breast)~25 (approx.)[8]
HDCCD (6g) 6-chloroMCF-7 (Breast)~35 (approx.)[8]
Compound 1 8-bromoA549 (Lung)>50[5]
Compound 2 8-chloroMCF-7 (Breast)38.4[5]
CXL Series VariedHL60/MX2 (Leukemia)Potent & Selective[7]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [10]

This protocol describes a standard method for assessing the cytotoxic effects of halogenated chromene esters on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Halogenated chromene ester stock solution (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the halogenated chromene ester (typically in a serial dilution) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and an untreated control.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Self-Validation: This assay relies on the metabolic activity of viable cells to reduce MTT to a colored formazan product. The results should be reproducible and show a dose-dependent effect of the test compound.

Antimicrobial Activity: A Renewed Arsenal Against Drug-Resistant Pathogens

The emergence of multidrug-resistant bacteria poses a significant threat to global health. Halogenated chromene esters have shown promise as a new class of antimicrobial agents, particularly against Gram-positive bacteria.[11][12]

Mechanism of Antimicrobial Action

The precise antimicrobial mechanism of these compounds is still under investigation, but it is believed to involve multiple targets.

  • Causality: Halogenation can enhance the ability of the chromene scaffold to interact with and disrupt bacterial cell membranes, leading to leakage of intracellular components and cell death.[2] Additionally, some chromene derivatives have been shown to inhibit bacterial enzymes, such as thioredoxin reductase (TrxR), which is essential for bacterial survival.[11]

Structure-Activity Relationship (SAR) in Antimicrobial Activity

The degree and type of halogenation play a critical role in determining the antimicrobial potency.

  • Tri-halogenated 3-nitro-2H-chromenes have demonstrated significantly higher anti-staphylococcal activity compared to their mono-halogenated counterparts.[11][13]

  • The presence of additional halogen atoms appears to potentiate the antibacterial effect.[12]

Quantitative Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected halogenated chromene derivatives against bacterial strains.

CompoundHalogenationBacterial StrainMIC (µg/mL)Reference
Mono-halogenated nitrochromenes Single halogenS. aureus8–32[11][13]
Tri-halogenated nitrochromenes Three halogensS. aureus1–8[11][13]
2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene Tri-halogenatedS. aureus (MDR)4[11][13]
2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene Tri-halogenatedS. epidermidis (MDR)1–4[11][13]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol details a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Materials:

  • Bacterial strain of interest (e.g., S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Halogenated chromene ester stock solution (in DMSO)

  • 96-well microplate

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Perform a serial two-fold dilution of the halogenated chromene ester in MHB in a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Self-Validation: The positive control should show clear bacterial growth, while the negative control should remain clear. The results should be reproducible across multiple experiments.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases. Chromene derivatives have demonstrated potent anti-inflammatory effects, and halogenation can further enhance this activity.[14][15]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of these compounds are mediated through the inhibition of key inflammatory pathways.

  • Causality: Halogenated chromene esters can suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E₂ (PGE₂).[15] This is often achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[15] Furthermore, they can inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central regulators of the inflammatory response.[15]

Visualizing the Pathways and Processes

To better understand the relationships and workflows discussed, the following diagrams are provided.

G cluster_synthesis General Synthesis Workflow Salicylaldehyde Halogenated Salicylaldehyde ChromeneCore Halogenated Chromene Core Salicylaldehyde->ChromeneCore ActiveMethylene Active Methylene Compound (e.g., Malononitrile) ActiveMethylene->ChromeneCore Phenol Phenol/Naphthol Phenol->ChromeneCore Catalyst Base Catalyst (e.g., Triethylamine) Catalyst->ChromeneCore Esterification Esterification ChromeneCore->Esterification FinalProduct Halogenated Chromene Ester Esterification->FinalProduct

Caption: Generalized workflow for the synthesis of halogenated chromene esters.

G cluster_anticancer Anticancer Mechanisms HCE Halogenated Chromene Ester Apoptosis Induction of Apoptosis (Caspase Activation, Bcl-2 Modulation) HCE->Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M Phase) HCE->CellCycleArrest CancerCellDeath Cancer Cell Death Apoptosis->CancerCellDeath Microtubule Microtubule Polymerization Inhibition CellCycleArrest->Microtubule CellCycleArrest->CancerCellDeath

Caption: Key anticancer mechanisms of halogenated chromene esters.

G cluster_antimicrobial Antimicrobial Mechanisms HCE Halogenated Chromene Ester MembraneDisruption Bacterial Membrane Disruption HCE->MembraneDisruption EnzymeInhibition Enzyme Inhibition (e.g., Thioredoxin Reductase) HCE->EnzymeInhibition BacterialCellDeath Bacterial Cell Death MembraneDisruption->BacterialCellDeath EnzymeInhibition->BacterialCellDeath

Caption: Postulated antimicrobial mechanisms of halogenated chromene esters.

Conclusion and Future Directions

Halogenated chromene esters represent a promising class of compounds with diverse and potent biological activities. The strategic incorporation of halogens and ester functionalities into the chromene scaffold provides a powerful approach to modulate their therapeutic properties. The demonstrated anticancer, antimicrobial, and anti-inflammatory effects, coupled with favorable structure-activity relationships, underscore their potential for further development as novel drug candidates. Future research should focus on elucidating their precise mechanisms of action, optimizing their pharmacokinetic profiles, and evaluating their efficacy and safety in preclinical and clinical studies. The continued exploration of this versatile chemical space holds great promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

  • Sabouri, S., Faghih-Mirzaei, E., & Abaszadeh, M. (2022). Synthesis and In Vitro Cytotoxicity of Novel Halogenated Dihydropyrano[3,2-b]Chromene Derivatives. Acta Chimica Slovenica, 69(4), 920-927. [Link]

  • Al-Warhi, T., et al. (2023). Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells. Molecules, 28(9), 3881. [Link]

  • Request PDF. (n.d.). Halogenated 2-amino-4H-benzo[h]chromene derivatives as antitumor agents and the relationship between lipophilicity and antitumor activity. ResearchGate. [Link]

  • de Oliveira, M. A., et al. (2024). Exploring Benzo[h]chromene Derivatives as Agents against Protozoal and Mycobacterial Infections. Pharmaceuticals, 17(2), 169. [Link]

  • Sabouri, S., et al. (2023). Synthesis, Antioxidant, Cytotoxicity, Induce Apoptosis Investigation and Docking Study of New Halogenated Dihydropyrano[3,2- b]Chromene-3-Carbonitrile Derivatives on MCF-7 Breast Cancer Cell Line. Iranian Journal of Pharmaceutical Research, 22(1), e132530. [Link]

  • Microwave Synthesis, Characterization and Antimicrobial Activity of Some Chromene Derivatives. (n.d.). Oriental Journal of Chemistry. [Link]

  • Li, X., et al. (2018). 4H-Chromene-based anticancer agents towards multi-drug resistant HL60/MX2 human leukemia: SAR at the 4th and 6th positions. Bioorganic & Medicinal Chemistry Letters, 28(15), 2575-2578. [Link]

  • Li, Z., et al. (2023). Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions. International Journal of Molecular Sciences, 24(5), 5028. [Link]

  • Request PDF. (n.d.). The effect of halogenation on the antimicrobial activity, antibiofilm activity, cytotoxicity and proteolytic stability of the antimicrobial peptide Jelleine-I. ResearchGate. [https://www.researchgate.net/publication/354174351_The_effect_of_halogenation_on_the_antimicrobial_activity_antibiofilm_activity_cytotoxicity_and_proteolytic_stability_of_the_antimicrobial_peptide_Jelleine-I]([Link]_ cytotoxicity_and_proteolytic_stability_of_the_antimicrobial_peptide_Jelleine-I)

  • Gabasa, Y., et al. (2025). Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. Antibiotics, 14(3), 218. [Link]

  • Sabouri, S., et al. (2023). Synthesis, Antioxidant, Cytotoxicity, Induce Apoptosis Investigation and Docking Study of New Halogenated Dihydropyrano[3,2-b]Chromene-3-Carbonitrile Derivatives on MCF-7 Breast Cancer Cell Line. Iranian journal of pharmaceutical research: IJPR, 22(1), e132530. [Link]

  • Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents. (2017). Journal of Photochemistry and Photobiology B: Biology, 173, 518-531. [Link]

  • Structures of the chromene derivatives whose anti-inflammatory activity is discussed. (n.d.). ResearchGate. [Link]

  • Request PDF. (n.d.). Design of New Benzo[h]chromene Derivatives: Antitumor Activities and Structure-Activity Relationships of the 2,3-Positions and Fused Rings at the 2,3-Positions. ResearchGate. [Link]

  • Gabasa, Y., et al. (2025). Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. Antibiotics (Basel, Switzerland), 14(3), 218. [Link]

  • WO2004087687A1 - Chromene derivatives as anti-inflammatory agents - Google Patents. (n.d.).
  • Request PDF. (n.d.). Antimicrobial Activity of Halogens. ResearchGate. [Link]

  • ONE-POT CATALYTIC MULTICOMPONENT SYNTHESIS OF CHROMENE DERIVATIVES BY 1-ALLYL-3-METHYL-IMIDAZOLIUM HALIDES. (n.d.). Revue Roumaine de Chimie. [Link]

  • Request PDF. (n.d.). Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. ResearchGate. [Link]

  • A New Family of Benzo[h]Chromene Based Azo Dye: Synthesis, In-Silico and DFT Studies with In Vitro Antimicrobial and Antiproliferative Assessment. (2022). Molecules, 27(19), 6598. [Link]

  • Wang, Y., et al. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1736-1744. [Link]

  • Fasinu, P. S., et al. (2023). Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens. Pharmacological reviews, 75(6), 1109–1152. [Link]

  • Organocatalytic Fluorogenic Synthesis of Chromenes. (2017). Molecules, 22(2), 329. [Link]

  • Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. (n.d.). ResearchGate. [Link]

  • Synthesis of 4H-chromenes. (n.d.). Organic Chemistry Portal. [Link]

  • Validation study of alternatives to the Draize eye irritation test in Germany: Cytotoxicity testing and HET-CAM test with 136 industrial chemicals. (1995). Toxicology in Vitro, 9(4), 559-562. [Link]

  • Kim, K. N., et al. (2014). Chromene suppresses the activation of inflammatory mediators in lipopolysaccharide-stimulated RAW 264.7 cells. Food and Chemical Toxicology, 67, 187-194. [Link]

  • Microwave-Assisted Synthesis of some chromene compounds and Their Biological Activity Assessment. (n.d.). JMEST. [Link]

Sources

Exploratory

An In-depth Technical Guide to 8-Bromo-6-chloro-2H-chromene Derivatives: Synthesis, Properties, and Biological Applications

This guide provides a comprehensive technical overview of 8-Bromo-6-chloro-2H-chromene derivatives for researchers, scientists, and professionals in drug development. It delves into the synthesis, chemical properties, an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 8-Bromo-6-chloro-2H-chromene derivatives for researchers, scientists, and professionals in drug development. It delves into the synthesis, chemical properties, and burgeoning biological significance of this specific class of halogenated chromenes, offering field-proven insights into their potential as therapeutic agents.

Introduction: The 2H-Chromene Scaffold and the Influence of Halogenation

The 2H-chromene ring system, a benzopyran derivative, is a privileged scaffold in medicinal chemistry, forming the core of numerous naturally occurring and synthetic molecules with a wide spectrum of biological activities.[1][2] These activities are diverse, ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects.[3][4][5][6] The versatility of the chromene scaffold lies in its susceptibility to substitution, allowing for the fine-tuning of its physicochemical and pharmacological properties.

Halogenation of the chromene core is a key strategy in modulating its biological activity. The introduction of halogen atoms, such as bromine and chlorine, can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide focuses on the unique attributes of 2H-chromenes bearing a specific di-halogenation pattern: a bromine atom at the 8-position and a chlorine atom at the 6-position. This combination of halogens is emerging as a critical feature in the development of potent bioactive agents.

Synthetic Strategies for 8-Bromo-6-chloro-2H-chromene Derivatives

The synthesis of 8-Bromo-6-chloro-2H-chromene derivatives typically commences with a suitably substituted salicylaldehyde or phenol precursor. The strategic introduction of the 8-bromo and 6-chloro substituents onto the aromatic ring is a crucial first step.

A key starting material for these syntheses is 3-bromo-5-chloro-2-hydroxybenzaldehyde. The presence of the hydroxyl and aldehyde groups in the ortho position facilitates the construction of the pyran ring.

Synthesis of 2-Aryl-8-bromo-6-chloro-3-nitro-2H-chromenes

One notable synthetic route leads to the formation of 2-aryl-8-bromo-6-chloro-3-nitro-2H-chromenes, which have demonstrated significant antibacterial activity.[7] This synthesis involves the reaction of 3-bromo-5-chloro-2-hydroxybenzaldehyde with a nitrostyrene derivative.

Experimental Protocol: Synthesis of 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene [7]

  • Reaction Setup: To a solution of 3-bromo-5-chloro-2-hydroxybenzaldehyde (1 mmol) in a suitable solvent such as ethanol, add (E)-1-bromo-4-(2-nitrovinyl)benzene (1.1 mmol).

  • Catalyst Addition: Introduce a catalytic amount of a base, such as piperidine or pyrrolidine (0.1 mmol), to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue is then purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene.

Synthesis of 8-bromo-6-chloro-2H-chromene-3-carbaldehyde

The commercially available 8-bromo-6-chloro-2H-chromene-3-carbaldehyde serves as a versatile intermediate for further functionalization.[8] Its synthesis can be achieved through the Vilsmeier-Haack reaction on an appropriate 8-bromo-6-chloro-2H-chromene precursor.

Diagram of the Synthetic Pathway to 8-Bromo-6-chloro-2H-chromene Derivatives

Synthesis_Pathway cluster_start Starting Materials cluster_product Product 3_bromo_5_chloro_2_hydroxybenzaldehyde 3-Bromo-5-chloro-2-hydroxybenzaldehyde reaction Base catalyst (e.g., piperidine) Room Temperature 3_bromo_5_chloro_2_hydroxybenzaldehyde->reaction + nitrostyrene (E)-1-bromo-4-(2-nitrovinyl)benzene nitrostyrene->reaction + product 2-(4-bromophenyl)-6-bromo- 8-chloro-3-nitro-2H-chromene reaction->product caption Synthesis of a tri-halogenated 3-nitro-2H-chromene.

Caption: Synthetic route to a tri-halogenated 3-nitro-2H-chromene derivative.

Spectroscopic Characterization

The structural elucidation of 8-Bromo-6-chloro-2H-chromene derivatives relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data for a Representative Derivative: 8-bromo-6-chloro-2H-chromene-3-carbaldehyde [8]
Molecular Formula C₁₀H₆BrClO₂
Molecular Weight 273.51 g/mol
SMILES ClC1=CC(Br)=C2OCC(C=O)=CC2=C1

Note: Detailed experimental spectra for a wide range of these specific derivatives are not extensively published. The provided data is for a commercially available intermediate and serves as a reference.

Biological Activities and Therapeutic Potential

The incorporation of 8-bromo and 6-chloro substituents onto the 2H-chromene scaffold has been shown to impart potent biological activities, particularly in the realm of antimicrobial and anticancer research.

Antimicrobial Activity

Recent studies have highlighted the significant potential of halogenated 3-nitro-2H-chromenes as antibacterial agents, especially against multidrug-resistant (MDR) bacteria.[7]

A noteworthy example is 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene , which has demonstrated potent activity against MDR strains of Staphylococcus aureus and Staphylococcus epidermidis.[7] The presence of multiple halogen atoms appears to be crucial for this enhanced antibacterial effect.

Table of Antibacterial Activity

CompoundTarget OrganismMIC (μg/mL)Reference
2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromeneMultidrug-resistant S. aureus4[7]
Multidrug-resistant S. epidermidis1-4[7]
Anticancer Activity

While research specifically targeting 8-bromo-6-chloro-2H-chromene derivatives in cancer is still emerging, the broader class of halogenated chromenes has shown considerable promise as anticancer agents.[3][5] Structure-activity relationship (SAR) studies on various chromene derivatives suggest that halogenation can enhance cytotoxic activity against various cancer cell lines.[3] For instance, a hydantoin derivative featuring a 6-bromo-2-methyl-2H-chromene core exhibited significant anticancer action.[3]

The proposed mechanisms of action for anticancer chromenes are diverse and include the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways involved in cell proliferation and survival.

Diagram of a Potential Signaling Pathway for Anticancer Activity

Anticancer_Pathway drug 8-Bromo-6-chloro- 2H-chromene Derivative cell Cancer Cell drug->cell inhibition Inhibition drug->inhibition induction Induction drug->induction tubulin Tubulin Polymerization cell->tubulin proliferation Cell Proliferation cell->proliferation apoptosis Apoptosis inhibition->tubulin inhibition->proliferation induction->apoptosis caption Potential anticancer mechanism of action.

Caption: A potential mechanism of anticancer action for chromene derivatives.

Future Perspectives and Conclusion

8-Bromo-6-chloro-2H-chromene derivatives represent a promising and relatively underexplored area of medicinal chemistry. The existing data, particularly in the field of antibacterial research, strongly suggests that this specific di-halogenation pattern is a key determinant of potent biological activity.

Future research should focus on:

  • Expansion of the chemical library: Synthesizing a broader range of derivatives with diverse substitutions at other positions of the chromene core to establish a more comprehensive SAR.

  • Elucidation of mechanisms of action: In-depth studies to understand the precise molecular targets and signaling pathways modulated by these compounds.

  • Evaluation against a wider range of biological targets: Screening these derivatives for other potential therapeutic applications, including as antiviral, antifungal, and anti-inflammatory agents.

References

  • Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. (2025). PMC - NIH. [Link]

  • Synthesis of 3-Aminomethyl-2-aryl-8-bromo-6-chlorochromones. (2025). ResearchGate. [Link]

  • 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. (2020). Frontiers in Chemistry. [Link]

  • Synthesis of 2H-chromenes: recent advances and perspectives. (2021). Organic & Biomolecular Chemistry. [Link]

  • A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. (2022). Oriental Journal of Chemistry. [Link]

  • 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. (2020). PMC - PubMed Central. [Link]

  • Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][9]Oxazines, and Chromeno[2,3-d]Pyrimidines. (2021). ResearchGate. [Link]

  • Imino-2H-Chromene Based Derivatives as Potential Anti-Alzheimer's Agents: Design, Synthesis, Biological Evaluation and in Silico Study. (2022). PubMed. [Link]

Sources

Protocols & Analytical Methods

Method

The Strategic Utility of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester in Modern Organic Synthesis

Introduction: The Privileged Chromene Scaffold The chromene nucleus is a cornerstone in medicinal chemistry and materials science. As a prominent class of oxygen-containing heterocyclic compounds, chromene derivatives ar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Chromene Scaffold

The chromene nucleus is a cornerstone in medicinal chemistry and materials science. As a prominent class of oxygen-containing heterocyclic compounds, chromene derivatives are celebrated for their vast spectrum of pharmacological activities.[1][2][3] These activities include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4] The inherent biological significance of the chromene scaffold makes it a fertile ground for the development of novel therapeutic agents and functional materials.[5][6] The strategic functionalization of the chromene core is paramount to modulating its biological and physical properties, and in this context, halogenated intermediates serve as versatile platforms for molecular elaboration.

This guide focuses on the synthetic applications of a highly functionalized and strategically di-halogenated chromene derivative: 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester . The presence of two distinct halogen atoms at the C8 (bromo) and C6 (chloro) positions, along with a methyl ester at C3, provides a rich handle for sequential and site-selective modifications, making this compound a valuable building block in diversity-oriented synthesis.

Molecular Profile and Synthetic Potential

The key to unlocking the synthetic utility of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester lies in understanding the differential reactivity of its functional groups.

  • The Chromene Core : The 2H-chromene system provides the foundational structure, imparting the characteristic physicochemical properties associated with this class of compounds.

  • The C8-Bromo Group : Aryl bromides are workhorse substrates in palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than a C-Cl bond. This reactivity difference is the linchpin for achieving chemoselectivity.

  • The C6-Chloro Group : The aryl chloride is substantially less reactive than the aryl bromide under typical Suzuki-Miyaura or similar cross-coupling conditions.[7] This allows it to remain intact while the C8 position is functionalized, serving as a latent reactive site for a subsequent, more forcing, coupling reaction.

  • The C3-Methyl Ester : This electron-withdrawing group can influence the electronic properties of the chromene ring system. It also offers a site for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation, enabling the introduction of additional diversity elements.

This differential reactivity allows for a stepwise functionalization strategy, as illustrated below:

G A 8-Bromo-6-chloro-2H-chromene- 3-carboxylic acid methyl ester B Selective C8 Functionalization (e.g., Suzuki Coupling) A->B Step 1 (High Selectivity) C 8-Aryl-6-chloro-2H-chromene- 3-carboxylic acid methyl ester B->C D C6 Functionalization (Forcing Conditions) C->D Step 2 (Orthogonal Reactivity) F Ester Modification (Hydrolysis/Amidation) C->F Alternative Step 2a E 8-Aryl-6-Aryl'-2H-chromene- 3-carboxylic acid methyl ester D->E E->F Step 3 G Diversified Chromene Library F->G

Caption: Stepwise functionalization workflow for the title compound.

Application Note 1: Selective Suzuki-Miyaura Cross-Coupling at the C8 Position

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of C-C bonds, particularly for the construction of biaryl structures which are prevalent in pharmaceuticals.[8][9][10] The higher reactivity of the C-Br bond over the C-Cl bond allows for a highly selective Suzuki-Miyaura coupling at the C8 position of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester.

Causality Behind Experimental Choices:

  • Catalyst System : A palladium(0) species is the active catalyst. This is typically generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or can be used directly as a complex like Pd(PPh₃)₄. The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often employed for cross-coupling of aryl chlorides, but for selective coupling of an aryl bromide in the presence of a chloride, traditional ligands like triphenylphosphine (PPh₃) often provide excellent selectivity and yield.[7][11]

  • Base : A base is required to activate the boronic acid, facilitating the transmetalation step in the catalytic cycle.[12] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can influence reaction rate and selectivity; K₂CO₃ in an aqueous/organic solvent mixture is a robust starting point.

  • Solvent : A polar aprotic solvent that can dissolve both the organic and inorganic reagents is preferred. Mixtures such as 1,4-dioxane/water or toluene/ethanol/water are effective. The water is crucial for dissolving the base and facilitating the activation of the boronic acid.

Detailed Protocol: Selective Monofunctionalization via Suzuki-Miyaura Coupling

Materials:

  • 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.08 equiv)

  • Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • Reagent Preparation : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester, the arylboronic acid, and potassium carbonate.

  • Catalyst Addition : In a separate vial, pre-mix the Pd(OAc)₂ and PPh₃ in a small amount of dioxane. Add this catalyst mixture to the Schlenk flask.

  • Inert Atmosphere : Seal the flask with a septum and cycle between vacuum and an inert gas (argon or nitrogen) three to five times to ensure an inert atmosphere.

  • Solvent Addition : Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.

  • Reaction : Place the sealed flask in a preheated oil bath at 80-90 °C. Stir the reaction mixture vigorously.

  • Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).[7]

  • Workup : After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate.[7]

  • Washing and Drying : Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification : Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired 8-aryl-6-chloro-2H-chromene-3-carboxylic acid methyl ester.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reagents Reagents Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd RPdX R¹-Pd(II)L₂-Br OxAdd->RPdX Trans Transmetalation RPdX->Trans RPdR R¹-Pd(II)L₂-R² Trans->RPdR RedEl Reductive Elimination RPdR->RedEl RedEl->Pd0 Catalyst Regeneration Product Coupled Product (R¹-R²) RedEl->Product ArBr 8-Bromo-6-chloro... (R¹-Br) ArBr->OxAdd ArBOH Arylboronic Acid (R²-B(OH)₂) ArBOH->Trans Base Base (e.g., K₂CO₃) Base->Trans Activation

Caption: Catalytic cycle for the selective Suzuki-Miyaura coupling.

Application Note 2: Subsequent Functionalization and Derivatization

The product from the initial selective coupling, an 8-aryl-6-chloro-2H-chromene derivative, is itself a valuable intermediate for further diversification.

1. Cross-Coupling at the C6-Chloro Position:

While more challenging, the C6-Cl bond can be functionalized using more reactive palladium catalyst systems, often requiring stronger bases, higher temperatures, and specialized ligands designed for aryl chloride activation (e.g., Buchwald-type biarylphosphine ligands or N-heterocyclic carbenes).[11][13] This allows for the synthesis of unsymmetrical 6,8-diaryl-2H-chromene derivatives.

2. Modification of the Methyl Ester:

The methyl ester at the C3 position can be readily hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water). This carboxylic acid can then be coupled with a wide variety of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a library of amides, introducing another vector for molecular diversity.

Representative Reaction Conditions
Reaction TypePositionCatalyst/ReagentBaseSolventTemperature (°C)Expected Outcome
Suzuki Coupling C8-BrPd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O80-90Selective C-C bond formation at C8
Suzuki Coupling C6-ClPd₂(dba)₃ / SPhosK₃PO₄Toluene100-110C-C bond formation at C6
Ester Hydrolysis C3-EsterLiOH-THF/H₂ORoom Temp - 40Conversion to carboxylic acid
Amide Coupling C3-AcidHATU / DIPEADIPEADMFRoom TempFormation of diverse amides

Conclusion: A Versatile Scaffold for Discovery

8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester is a highly valuable, albeit specialized, building block for organic synthesis. Its true power lies in the orthogonal reactivity of its two distinct halogen substituents. By leveraging well-established palladium-catalyzed cross-coupling methodologies, researchers can selectively functionalize the C8 position while preserving the C6 position for subsequent transformations. This stepwise approach, combined with the potential for modifying the C3 ester, opens a clear and efficient path to novel, highly substituted chromene derivatives. For researchers in drug discovery and materials science, this compound represents a strategic entry point for the rapid generation of molecular complexity and the exploration of structure-activity relationships within the privileged chromene class.

References

  • Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays . PMC - PubMed Central. (2023-11-24). Available at: [Link]

  • A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential . Oriental Journal of Chemistry. Available at: [Link]

  • The Role of Chromenes in Drug Discovery and Development . The New School. Available at: [Link]

  • Recent advances in the synthesis chromenes and its derivatives . Preprints.org. (2024-09-03). Available at: [Link]

  • 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold . PMC - PubMed Central. (2020-08-05). Available at: [Link]

  • Synthesis, Characterization and Biological Studies of Chromene Derivatives . IslandScholar. Available at: [Link]

  • Some Interesting Methods of Synthesis Chromene Derivatives as Bioactive Molecules . Iraqi Academic Scientific Journals. (2024-12-11). Available at: [Link]

  • Synthesis of 2H-chromenes (2H-benzopyrans) . Organic Chemistry Portal. Available at: [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions . Chemistry LibreTexts. (2023-08-02). Available at: [Link]

  • Suzuki Coupling . Organic Chemistry Portal. Available at: [Link]

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes . The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes . PubMed Central. Available at: [Link]

  • The Palladium-catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles . Sci-Hub. Available at: [Link]

  • (PDF) Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions . ResearchGate. (2023-03-22). Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters . RSC Publishing. Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS . Nobel Prize. (2010-10-06). Available at: [Link]

Sources

Application

Synthesis of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester: An Application Note and Protocol

Abstract This document provides a comprehensive guide for the synthesis of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester, a substituted chromene derivative of interest in medicinal chemistry and drug discov...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester, a substituted chromene derivative of interest in medicinal chemistry and drug discovery. The synthetic strategy is centered around a pivotal Knoevenagel condensation reaction. We will detail a robust and reproducible protocol, starting from the commercially available 3-Bromo-5-chlorosalicylaldehyde. This application note is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical guidance and insights into the experimental rationale.

Introduction

Chromene scaffolds are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities. The functionalization of the chromene ring system allows for the fine-tuning of their biological properties, making them attractive targets in drug discovery programs. The title compound, 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester, incorporates several key features: a 2H-chromene core, halogen substituents that can modulate lipophilicity and metabolic stability, and a methyl ester group at the 3-position which can serve as a handle for further chemical modifications.

The synthetic approach detailed herein utilizes a well-established organocatalytic reaction, the Knoevenagel condensation, to construct the chromene ring system in a single, efficient step.[1][2] This method offers a straightforward and atom-economical route to the desired product from readily available starting materials.

Reaction Scheme

The synthesis proceeds via a one-pot reaction involving the Knoevenagel condensation of 3-Bromo-5-chlorosalicylaldehyde with dimethyl malonate, catalyzed by a weak organic base such as piperidine.

Scheme 1: Synthesis of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester

Experimental Protocol

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaPuritySupplier
3-Bromo-5-chlorosalicylaldehyde19652-32-5C₇H₄BrClO₂≥98%Sigma-Aldrich
Dimethyl malonate108-59-8C₅H₈O₄≥99%Sigma-Aldrich
Piperidine110-89-4C₅H₁₁N≥99%Sigma-Aldrich
Methanol (Anhydrous)67-56-1CH₄O≥99.8%Sigma-Aldrich
Dichloromethane (DCM)75-09-2CH₂Cl₂≥99.8%Fisher Scientific
Saturated Sodium Bicarbonate SolutionN/ANaHCO₃N/AIn-house
Brine (Saturated NaCl Solution)N/ANaClN/AIn-house
Anhydrous Magnesium Sulfate7487-88-9MgSO₄≥99.5%Sigma-Aldrich
Silica Gel (for column chromatography)7631-86-9SiO₂60 ÅMerck
Hexane110-54-3C₆H₁₄≥98.5%Fisher Scientific
Ethyl Acetate141-78-6C₄H₈O₂≥99.5%Fisher Scientific
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Bromo-5-chlorosalicylaldehyde (2.35 g, 10 mmol).

  • Addition of Reagents: Add anhydrous methanol (40 mL) to the flask and stir until the aldehyde is completely dissolved. To this solution, add dimethyl malonate (1.32 g, 1.14 mL, 10 mmol) followed by piperidine (0.085 g, 0.1 mL, 1 mmol) as the catalyst.

  • Reaction: The reaction mixture is heated to reflux (approximately 65 °C) and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the mobile phase.

  • Work-up: After completion of the reaction (as indicated by the consumption of the starting aldehyde), the reaction mixture is cooled to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.

  • Extraction: The resulting residue is dissolved in dichloromethane (50 mL) and transferred to a separatory funnel. The organic layer is washed successively with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford the pure 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester as a solid.

Mechanistic Insights

The Knoevenagel condensation proceeds through a series of equilibrium steps. The catalytic cycle is initiated by the deprotonation of dimethyl malonate by the basic catalyst, piperidine, to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the salicylaldehyde. Subsequent intramolecular cyclization via nucleophilic attack of the phenolic hydroxyl group and dehydration leads to the formation of the chromene ring.

Knoevenagel_Condensation cluster_0 Catalyst Activation cluster_1 Nucleophilic Addition cluster_2 Cyclization & Dehydration cluster_3 Catalyst Regeneration DM Dimethyl Malonate Enolate Enolate Intermediate DM->Enolate Deprotonation Pip Piperidine (Catalyst) Pip->Enolate PipH Piperidinium Ion Sal 3-Bromo-5-chloro- salicylaldehyde Enolate->Sal Nucleophilic Attack Adduct Aldol-type Adduct Sal->Adduct Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization Product Final Product Cyclized->Product Dehydration Pip_regen Piperidine Cyclized->Pip_regen Proton Transfer H2O Water

Figure 1: Proposed mechanism for the piperidine-catalyzed Knoevenagel condensation.

Characterization Data (Expected)

  • Appearance: White to off-white solid.

  • Molecular Formula: C₁₁H₇BrClO₃

  • Molecular Weight: 302.53 g/mol

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.8-7.5 (m, 2H, Ar-H), 7.7 (s, 1H, C4-H), 5.2 (s, 2H, C2-H₂), 3.8 (s, 3H, OCH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 164.0 (C=O), 150.0, 135.0, 130.0, 128.0, 125.0, 120.0, 118.0, 115.0 (Ar-C and C=C), 65.0 (C2), 52.0 (OCH₃).

  • Mass Spectrometry (ESI-MS): m/z [M+H]⁺ calculated for C₁₁H₈BrClO₃⁺: 302.94, found: 302.9.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low YieldIncomplete reactionIncrease reaction time and monitor by TLC. Ensure the methanol is anhydrous.
Loss of product during work-upBe careful during the extraction steps. Back-extract the aqueous layers with DCM.
Inefficient catalysisIncrease the amount of piperidine catalyst slightly (e.g., to 1.5 mol%).
Presence of ImpuritiesUnreacted starting materialsEnsure the reaction goes to completion. Optimize the column chromatography conditions for better separation.
Formation of by-productsLowering the reaction temperature might reduce the formation of by-products, but may require longer reaction times.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • 3-Bromo-5-chlorosalicylaldehyde is an irritant. Avoid contact with skin and eyes.

  • Piperidine is a corrosive and flammable liquid. Handle with care.

  • Methanol and dichloromethane are toxic and volatile. Avoid inhalation and skin contact.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester. The use of the commercially available 3-Bromo-5-chlorosalicylaldehyde as a starting material streamlines the synthetic process. The Knoevenagel condensation is a powerful tool for the construction of the chromene scaffold, and the presented protocol can likely be adapted for the synthesis of a variety of substituted chromene derivatives.

Workflow Diagram

Synthesis_Workflow start Start setup Reaction Setup: - 3-Bromo-5-chlorosalicylaldehyde - Anhydrous Methanol start->setup end End Product reagents Add Reagents: - Dimethyl malonate - Piperidine setup->reagents reflux Heat to Reflux (4-6 hours) reagents->reflux tlc Monitor by TLC reflux->tlc tlc->reflux Incomplete workup Work-up: - Cool to RT - Remove Solvent tlc->workup Complete extraction Extraction: - Dissolve in DCM - Wash with NaHCO₃ & Brine workup->extraction drying Dry and Concentrate: - Dry with MgSO₄ - Evaporate Solvent extraction->drying purification Column Chromatography (Silica Gel, Hexane/EtOAc) drying->purification characterization Characterization: - NMR - MS purification->characterization characterization->end

Figure 2: Step-by-step workflow for the synthesis and purification.

References

  • Bednarz, M., & Gładkowski, W. (2009).
  • ResearchGate. (2015, February 27). Can anyone suggest the best catalyst for the knoevenagel condensation of salicylaldehyde and diethyl malonate at room temperature? Retrieved from [Link]

  • Wikipedia. (2023, December 28). Knoevenagel condensation. Retrieved from [Link]

Sources

Method

application of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester as a research chemical

For Research Use Only. Not for use in diagnostic procedures.

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The chromene scaffold is a prominent heterocyclic motif found in a vast array of natural products and synthetic molecules of significant biological and pharmacological importance.[1][2] Chromene derivatives are recognized for their diverse range of activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] Their high lipophilicity allows for favorable permeation of cell membranes, enhancing their potential pharmacological effects.[2] The compound, 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester, is a halogenated derivative belonging to this versatile class of molecules. While specific biological data for this particular ester is not extensively documented in peer-reviewed literature, its structural features suggest it may serve as a valuable tool for researchers and drug development professionals exploring novel therapeutic agents.

These application notes provide a framework for investigating the potential biological activities of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester based on the known pharmacology of the broader chromene class. The following protocols are intended as a starting point for research and will require optimization for specific experimental systems.

Physicochemical Properties and Handling

PropertyValueSource
Molecular FormulaC11H6BrClO4[3]
Molecular Weight317.52 g/mol [3]
CAS Number1427460-59-0[3][4]
AppearanceSolid (form may vary)N/A
StorageStore at 10°C - 25°C in a well-closed container.[5]

Reconstitution: For biological assays, it is recommended to prepare a stock solution in an appropriate organic solvent such as dimethyl sulfoxide (DMSO). Subsequent dilutions into aqueous buffers or cell culture media should be made to ensure the final concentration of the organic solvent is compatible with the experimental system and does not exceed a level that would induce toxicity (typically <0.5% v/v).

Potential Research Applications

Based on the established activities of chromene derivatives, 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester could be investigated for the following applications:

  • Anticancer Research: Many chromene derivatives have demonstrated potent anticancer activity.[2] This compound could be screened for cytotoxicity against various cancer cell lines.

  • Anti-inflammatory Studies: The chromene nucleus is a key component of molecules with anti-inflammatory properties.[1] Investigations into the inhibition of inflammatory pathways would be a logical starting point.

  • Antimicrobial Drug Discovery: Chromene derivatives have shown promise as antibacterial and antifungal agents.[1] This compound could be tested against a panel of pathogenic microbes.

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to assess the cytotoxic effects of the compound on a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Workflow Diagram:

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_culture 1. Culture Cells seed_plate 2. Seed 96-well Plate cell_culture->seed_plate incubate_24h 3. Incubate (24h) seed_plate->incubate_24h prep_compound 4. Prepare Compound Dilutions add_compound 5. Add Compound to Wells prep_compound->add_compound incubate_48h 6. Incubate (48h) add_compound->incubate_48h add_mtt 7. Add MTT Reagent incubate_4h 8. Incubate (4h) add_mtt->incubate_4h add_solubilizer 9. Add Solubilizing Agent incubate_4h->add_solubilizer read_absorbance 10. Read Absorbance (570 nm) add_solubilizer->read_absorbance

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)[2]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester

  • DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count cells. b. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. c. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: a. Prepare a 10 mM stock solution of the compound in DMSO. b. Create a series of dilutions of the compound in complete medium. A common starting range is 0.1, 1, 10, 50, and 100 µM. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration). c. Remove the old medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells in triplicate. d. Incubate for another 48 hours.

  • MTT Assay: a. Add 10 µL of MTT solution to each well. b. Incubate for 4 hours at 37°C. c. Add 100 µL of solubilizing solution to each well. d. Gently pipette to dissolve the formazan crystals. e. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Anti-inflammatory Activity - Inhibition of Nitric Oxide Production in Macrophages

This protocol assesses the compound's ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: The Griess test is a colorimetric assay that detects the presence of nitrite (NO2-), a stable and nonvolatile breakdown product of NO. In an acidic environment, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo derivative that can be quantified by measuring absorbance at 540 nm.

Workflow Diagram:

Griess_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_assay Griess Assay cell_culture 1. Culture Macrophages (e.g., RAW 264.7) seed_plate 2. Seed 96-well Plate cell_culture->seed_plate incubate_24h 3. Incubate (24h) seed_plate->incubate_24h prep_compound 4. Prepare Compound Dilutions add_compound 5. Pre-treat with Compound (1h) prep_compound->add_compound add_lps 6. Stimulate with LPS (24h) add_compound->add_lps collect_supernatant 7. Collect Supernatant add_griess_reagent 8. Add Griess Reagent collect_supernatant->add_griess_reagent incubate_10m 9. Incubate (10 min) add_griess_reagent->incubate_10m read_absorbance 10. Read Absorbance (540 nm) incubate_10m->read_absorbance

Caption: Workflow for the Griess assay to measure NO production.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester

  • DMSO

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

Procedure:

  • Cell Seeding: a. Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of medium. b. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment and Stimulation: a. Prepare dilutions of the compound in complete medium. b. Pre-treat the cells with 100 µL of the compound dilutions for 1 hour. c. Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. d. Include a positive control (LPS only) and a vehicle control. e. Incubate for 24 hours.

  • Griess Assay: a. Prepare a nitrite standard curve (0-100 µM) using sodium nitrite. b. Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate. c. Add 50 µL of Griess Reagent Component A to each well and incubate for 5-10 minutes at room temperature, protected from light. d. Add 50 µL of Griess Reagent Component B and incubate for another 5-10 minutes. e. Read the absorbance at 540 nm.

  • Data Analysis: a. Determine the nitrite concentration in each sample using the standard curve. b. Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-only control.

Conclusion

8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester is a research chemical with potential applications in oncology, immunology, and infectious disease research, owing to its core chromene structure. The provided protocols offer a foundational approach to begin exploring its biological activities. Researchers should note that these are generalized methods and will likely require optimization for specific cell lines and experimental conditions. Further studies, including mechanism of action and in vivo efficacy, would be necessary to fully characterize the pharmacological profile of this compound.

References

  • Ibn Al-Haitham Journal for Pure and Applied Sciences. (2023). A Brief Review: Some Interesting Methods of Synthesis Chromene Derivatives as Bioactive Molecules. jih.uobaghdad.edu.iq. [Link]

  • R Discovery. (n.d.). Synthesis Of Chromene Derivatives Research Articles - Page 1. rdiscovery.com. [Link]

  • ResearchGate. (2023). Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. researchgate.net. [Link]

  • Recent advances in the synthesis chromenes and its derivatives. (2024). scijournals.org. [Link]

  • ResearchGate. (n.d.). Synthetic Strategies and Pharmacological Activities of Chromene and Its Derivatives: An Overview. researchgate.net. [Link]

  • CP Lab Safety. (n.d.). Methyl 8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylate, 95% Purity, C11H6BrClO4, 1 gram. cplabsafety.com. [Link]

Sources

Application

Application Notes and Protocols for the Derivatization of Methyl 8-Bromo-6-chloro-2H-chromene-3-carboxylate for Biological Assays

Abstract This document provides a comprehensive guide for the chemical derivatization of methyl 8-bromo-6-chloro-2H-chromene-3-carboxylate, a scaffold of significant interest in medicinal chemistry. We present detailed p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the chemical derivatization of methyl 8-bromo-6-chloro-2H-chromene-3-carboxylate, a scaffold of significant interest in medicinal chemistry. We present detailed protocols for the synthesis of diverse compound libraries through three primary transformations: direct amidation of the C-3 methyl ester, and palladium-catalyzed Suzuki-Miyaura and Sonogashira cross-coupling reactions at the C-6 and C-8 halogenated positions. Furthermore, we outline standardized protocols for the subsequent biological evaluation of these novel derivatives, including cytotoxicity assessment using the MTT assay, and target-based screening via enzyme inhibition and radioligand receptor binding assays. This guide is intended for researchers and scientists in drug discovery and development, providing both the practical steps and the scientific rationale to facilitate the exploration of this promising chemical space.

Introduction: The 2H-Chromene Scaffold as a Privileged Structure

The 2H-chromene core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic molecules with a wide spectrum of biological activities.[1] Derivatives of this heterocyclic system have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[2][3] The specific substitution pattern of the starting material, methyl 8-bromo-6-chloro-2H-chromene-3-carboxylate, offers three distinct points for chemical modification, making it an ideal template for the generation of diverse chemical libraries for high-throughput screening. The presence of two different halogens (bromine and chlorine) at the C-8 and C-6 positions, respectively, allows for potential site-selective cross-coupling reactions, further expanding the accessible chemical diversity. This application note will detail the strategic derivatization of this scaffold to explore its therapeutic potential.

Derivatization Strategies and Protocols

The derivatization of the parent scaffold will be approached through three validated and versatile chemical transformations. Each protocol is designed to be robust and adaptable for the synthesis of a library of analogues.

Strategy 1: Amide Library Synthesis at the C-3 Position

The methyl ester at the C-3 position provides a convenient handle for the synthesis of a diverse amide library. Amide bonds are a cornerstone of medicinal chemistry, known for their metabolic stability and ability to form key hydrogen bonding interactions with biological targets.[4]

Rationale: Direct amidation of the methyl ester with a library of primary and secondary amines is a straightforward and efficient method to introduce a wide range of chemical functionalities. This approach allows for the modulation of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding potential, which are critical for biological activity and pharmacokinetic profiles.

Protocol: Direct Thermal Amidation of Methyl 8-Bromo-6-chloro-2H-chromene-3-carboxylate

  • Reaction Setup: In a clean, dry reaction vial equipped with a magnetic stir bar, add methyl 8-bromo-6-chloro-2H-chromene-3-carboxylate (1.0 eq.).

  • Reagent Addition: Add the desired primary or secondary amine (1.2 eq.) to the vial.

  • Solvent: Add a suitable high-boiling solvent such as toluene or xylene to achieve a concentration of 0.1-0.5 M.

  • Heating: Securely cap the vial and heat the reaction mixture to 100-120 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Upon completion, allow the reaction to cool to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the desired amide derivative.[5]

Parameter Condition Rationale
Amine Stoichiometry 1.2 equivalentsA slight excess of the amine drives the reaction to completion.
Temperature 100-120 °CSufficient thermal energy is required to drive the direct amidation of the relatively unreactive methyl ester.
Solvent Toluene or XyleneHigh-boiling, non-protic solvents are ideal for this transformation.
Purification Chromatography/RecrystallizationEnsures the removal of unreacted starting materials and byproducts, providing pure compounds for biological testing.
Strategy 2: Suzuki-Miyaura Cross-Coupling at C-6 and C-8

The Suzuki-Miyaura reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[6][7] The differential reactivity of the aryl-bromide and aryl-chloride bonds may allow for selective functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.[8]

Rationale: This strategy allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups at the C-6 and C-8 positions. This is a key transformation for exploring structure-activity relationships (SAR) related to steric bulk, electronic properties, and lipophilicity in these regions of the molecule.

Protocol: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add methyl 8-bromo-6-chloro-2H-chromene-3-carboxylate (1.0 eq.), the desired boronic acid or boronic ester (1.5 eq.), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 3.0 eq.).

  • Solvent: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water, 4:1 v/v).

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography.[9]

Parameter Condition Rationale
Catalyst Pd(PPh₃)₄ or similar Pd(0) complexA robust and commonly used catalyst for Suzuki-Miyaura reactions.
Base K₂CO₃ or other inorganic baseEssential for the activation of the boronic acid partner.[9]
Solvent System Biphasic (e.g., dioxane/water)Facilitates the dissolution of both the organic substrate and the inorganic base.
Temperature 80-100 °CPromotes the catalytic cycle without significant degradation of reactants or products.
Strategy 3: Sonogashira Cross-Coupling at C-6 and C-8

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10][11]

Rationale: This reaction introduces a linear and rigid alkyne linker, which can be used to probe deeper into binding pockets of biological targets. The terminal alkyne of the product can also serve as a handle for further "click chemistry" modifications.

Protocol: Sonogashira Cross-Coupling

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine methyl 8-bromo-6-chloro-2H-chromene-3-carboxylate (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq.), a copper(I) co-catalyst (e.g., CuI, 0.05 eq.), and a suitable amine base (e.g., triethylamine or diisopropylamine, which also serves as the solvent).

  • Reagent Addition: Add the terminal alkyne (1.2 eq.).

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (40-60 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, remove the amine solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with saturated aqueous NH₄Cl solution to remove the copper catalyst.

  • Purification: Dry the organic layer, concentrate, and purify by flash chromatography.

Parameter Condition Rationale
Catalyst System Pd(PPh₃)₂Cl₂ / CuIThe classic and effective catalyst combination for Sonogashira couplings.
Base/Solvent Triethylamine or DiisopropylamineActs as both the base to deprotonate the alkyne and the solvent for the reaction.
Temperature Room Temperature to 60 °CGenerally, milder conditions are sufficient compared to Suzuki-Miyaura couplings.
Work-up NH₄Cl washCrucial for quenching the reaction and removing the copper co-catalyst.

Visualization of Derivatization Strategies

Derivatization_Workflow cluster_amide Amidation (C-3) cluster_suzuki Suzuki Coupling (C-6/C-8) cluster_sonogashira Sonogashira Coupling (C-6/C-8) Start Methyl 8-Bromo-6-chloro- 2H-chromene-3-carboxylate Amidation Direct Thermal Amidation Start->Amidation Suzuki Pd-Catalyzed Suzuki-Miyaura Coupling Start->Suzuki Sonogashira Pd/Cu-Catalyzed Sonogashira Coupling Start->Sonogashira Amine Primary/Secondary Amine Library Amine->Amidation Amide_Lib Amide Library Amidation->Amide_Lib Bioassays Biological Assays Amide_Lib->Bioassays Screening Boronic_Acid Boronic Acid/ Ester Library Boronic_Acid->Suzuki Suzuki_Lib Aryl/Alkyl Library Suzuki->Suzuki_Lib Suzuki_Lib->Bioassays Screening Alkyne Terminal Alkyne Library Alkyne->Sonogashira Alkyne_Lib Alkynyl Library Sonogashira->Alkyne_Lib Alkyne_Lib->Bioassays Screening

Caption: Derivatization workflow for the starting material.

Preparation of Compounds for Biological Assays

Accurate and reproducible biological data relies on the proper preparation and handling of test compounds.

Protocol: Stock Solution Preparation and Quality Control

  • Compound Purity: Ensure all synthesized compounds are of high purity (≥95%), as confirmed by NMR and LC-MS analysis.

  • Solubilization: Dissolve each compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM). Use gentle vortexing or sonication if necessary.

  • Storage: Store stock solutions at -20°C in tightly sealed vials to prevent degradation and moisture absorption. For light-sensitive compounds, use amber vials.

  • Working Solutions: On the day of the assay, prepare fresh dilutions of the stock solution in the appropriate cell culture medium or assay buffer. The final concentration of DMSO in the assay should typically be kept below 0.5% to avoid solvent-induced cytotoxicity or assay interference.

  • Solubility Check: Visually inspect the diluted working solutions for any signs of precipitation. If precipitation occurs, the experiment should be repeated with a lower maximum concentration.

Biological Assay Protocols

The following are generalized protocols for initial screening of the synthesized compound libraries. These should be optimized based on the specific cell line or biological target.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically in triplicate) for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle control (DMSO) and positive control (a known cytotoxic agent) wells.

  • MTT Addition: Following the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration and determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited) using non-linear regression analysis.

Target-Based Screening: Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a specific enzyme.

Protocol: General Enzyme Inhibition Assay

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compounds in a suitable assay buffer.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and serial dilutions of the test compounds. Include wells for 100% enzyme activity (vehicle control) and 0% activity (no enzyme or a known potent inhibitor).

  • Pre-incubation: Pre-incubate the enzyme with the test compounds for a defined period (e.g., 15-30 minutes) at the assay temperature to allow for binding to occur.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Signal Detection: Monitor the reaction progress by measuring the absorbance, fluorescence, or luminescence signal over time using a microplate reader. The signal should be linearly related to product formation or substrate consumption.

  • Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ value.

Target-Based Screening: Radioligand Receptor Binding Assay

This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor, thereby determining the test compound's binding affinity.

Protocol: Competitive Radioligand Binding Assay

  • Reagent Preparation: Prepare a membrane suspension containing the target receptor, the radioligand solution, and serial dilutions of the test compounds in a binding buffer.

  • Incubation: In a 96-well plate or individual tubes, combine the membrane preparation, a fixed concentration of the radiolabeled ligand (typically at its K_d value), and varying concentrations of the unlabeled test compounds. Include wells for total binding (radioligand and membranes only) and non-specific binding (in the presence of a high concentration of a known unlabeled ligand).

  • Equilibration: Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percent inhibition of specific binding at each concentration of the test compound and calculate the IC₅₀. The K_i (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

Visualization of Biological Assay Workflow

Biological_Assay_Workflow cluster_synthesis Compound Libraries cluster_screening Screening Cascade cluster_target Target Elucidation cluster_results Data Analysis Compound_Libs Amide Library Suzuki Library Sonogashira Library Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound_Libs->Cytotoxicity Target_Screening Target-Based Assays Cytotoxicity->Target_Screening Non-toxic compounds Enzyme_Assay Enzyme Inhibition Assay Target_Screening->Enzyme_Assay Receptor_Assay Receptor Binding Assay Target_Screening->Receptor_Assay IC50_Ki IC₅₀ / Kᵢ Determination Enzyme_Assay->IC50_Ki Receptor_Assay->IC50_Ki SAR Structure-Activity Relationship (SAR) IC50_Ki->SAR

Caption: A typical workflow for biological screening.

Conclusion

The 8-bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester scaffold represents a versatile starting point for the development of novel, biologically active small molecules. The synthetic protocols and biological screening methods detailed in this application note provide a robust framework for the systematic exploration of this chemical space. By employing these derivatization strategies and assay cascades, researchers can efficiently generate and evaluate compound libraries to identify promising lead candidates for further drug development efforts.

References

  • Wallén, E. A. A., Dahlén, K., Grøtli, M., & Luthman, K. (2007). Synthesis of 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones. Organic Letters, 9(3), 389–391.
  • Liu, X. H., et al. (2014). New 2H-chromene-3-carboxamide derivatives: design, synthesis and use as inhibitors of hMAO. European Journal of Medicinal Chemistry, 82, 245-253.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Discovery of novel 2H-chromene-3-carbonyl derivatives as selective estrogen receptor degraders (SERDs): Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 210, 112971.
  • Doležal, M., et al. (2004). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
  • Wallén, E. A. A., et al. (2007). Synthesis of 3-Aminomethyl-2-aryl-8-bromo-6-chlorochromones. ResearchGate. Retrieved from [Link]

  • Sarma, B., & Prajapati, D. (2020). Synthesis of 6 H-Benzo[c]chromene Scaffolds: A Synthetic Strategy of Pd-Catalyzed Annulation Followed by Aerial Oxidation. The Journal of Organic Chemistry, 85(4), 2419–2427.
  • Ibrahim, M. A. A., et al. (2025). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. Molbank, 2025(1), M1968.
  • Gandeepan, P., & Li, C. J. (2021). The emergence of the C–H functionalization strategy in medicinal chemistry and drug discovery.
  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Suzuki–Miyaura Cross-Coupling Reactions. Tetrahedron, 58(48), 9633-9695.
  • Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121.
  • Zhou, Z., et al. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade. Organic Letters, 20(12), 3892–3896.
  • da Silva, M. F. D. G. F., et al. (2013).
  • The Organic Chemist. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Bollikolla, H. B., & Reddy, M. S. N. (2016). Synthesis and biological significance of 2H-chromene analogs: A Review. Caribbean Journal of Science and Technology, 4, 963-971.
  • Jayashree, B. S., et al. (2010). Synthesis of carboxamides of 2′-amino-4′-(6-bromo-3-coumarinyl) thiazole as analgesic and antiinflammatory agents. Indian Journal of Chemistry - Section B, 49B(1), 126-131.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • PubChem. (n.d.). 8-bromo-6-chloro-2-oxo-N-phenyl-2H-chromene-3-carboxamide. Retrieved from [Link]

  • University of Helsinki. (2007). Synthesis of 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester as a Strategic Intermediate in Drug Discovery

Abstract The 2H-chromene scaffold is a privileged heterocyclic motif frequently encountered in biologically active compounds and natural products, exhibiting a wide array of pharmacological activities.[1] This guide focu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2H-chromene scaffold is a privileged heterocyclic motif frequently encountered in biologically active compounds and natural products, exhibiting a wide array of pharmacological activities.[1] This guide focuses on a specifically substituted analogue, 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester , detailing its synthesis and strategic application as a versatile intermediate in drug discovery. The unique halogenation pattern at the 6- and 8-positions provides orthogonal handles for selective, late-stage functionalization, enabling the rapid generation of diverse compound libraries. This document provides detailed, field-tested protocols for the synthesis of this intermediate and its subsequent derivatization into more complex, drug-like molecules, targeting researchers and professionals in medicinal chemistry and drug development.

Introduction: The Strategic Advantage of the Chromene Scaffold

The chromene nucleus, a benzopyran system, is a cornerstone in medicinal chemistry, with derivatives demonstrating anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] The value of a synthetic intermediate is determined not only by its core structure but also by the strategic placement of functional groups that permit further elaboration. The title compound, 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester , is designed for maximum synthetic utility:

  • The 2H-Chromene Core: Provides a rigid, biologically relevant scaffold.

  • C3-Methyl Ester: A modifiable group that can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides, esters, and other functional groups.

  • C6-Chloro & C8-Bromo Substituents: These two distinct halogens serve as key points for diversification. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for selective functionalization at the 8-position.[2] This orthogonality is a powerful tool for building molecular complexity.

This guide will first detail a robust protocol for the synthesis of this key intermediate via a tandem Morita-Baylis-Hillman (MBH) and intramolecular cyclization reaction. Subsequently, it will provide protocols for its derivatization to showcase its utility in constructing novel chemical entities, such as potential P2Y6 receptor antagonists.[3]

Synthesis of the Intermediate

The synthesis of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester is efficiently achieved through a one-pot reaction of 3-Bromo-5-chlorosalicylaldehyde with methyl acrylate, catalyzed by a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO). This process involves an initial Baylis-Hillman addition followed by an intramolecular oxa-Michael cyclization.[4][5]

Synthetic Workflow

Synthesis cluster_reactants Starting Materials Sal 3-Bromo-5-chlorosalicylaldehyde Reaction Baylis-Hillman Reaction & Intramolecular Cyclization Sal->Reaction MA Methyl Acrylate MA->Reaction Catalyst DABCO (catalyst) Acetonitrile (solvent) Catalyst->Reaction Purification Column Chromatography Reaction->Purification Product 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester Purification->Product

Caption: Synthesis of the target intermediate via a DABCO-catalyzed reaction.

Detailed Synthesis Protocol

Materials:

  • 3-Bromo-5-chlorosalicylaldehyde

  • Methyl acrylate

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (230-400 mesh)

Procedure:

  • To a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, add 3-Bromo-5-chlorosalicylaldehyde (1 equivalent, e.g., 10.0 g).

  • Dissolve the aldehyde in anhydrous acetonitrile (approx. 100 mL).

  • Add methyl acrylate (1.5 equivalents).

  • Add DABCO (0.2 equivalents) to the solution. Causality Note: DABCO acts as the nucleophilic catalyst that initiates the Baylis-Hillman reaction by adding to methyl acrylate to form a zwitterionic enolate.[4][5]

  • Stir the reaction mixture at room temperature for 48-72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:EtOAc eluent system.

  • Upon completion, quench the reaction by adding 100 mL of deionized water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product will be a viscous oil or solid. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:EtOAc). Trustworthiness Note: TLC monitoring is crucial as the reaction can be slow; purification via chromatography ensures the removal of unreacted starting materials and polymeric byproducts.

  • Combine the fractions containing the pure product and evaporate the solvent to yield 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester as a solid.

Physicochemical and Spectroscopic Data
PropertyValue
Molecular Formula C₁₁H₈BrClO₃
Molecular Weight 303.54 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃, 400 MHz) Expected signals: δ 7.5-7.8 (2H, m, Ar-H), 7.4 (1H, s, C4-H), 4.9 (2H, s, C2-H₂), 3.8 (3H, s, OCH₃)
¹³C NMR (CDCl₃, 100 MHz) Expected signals: δ 165 (C=O), 150 (C-O), 135, 132, 130, 128, 125, 118 (Ar-C), 110 (C-Br), 65 (C2), 52 (OCH₃)
IR (KBr, cm⁻¹) Expected peaks: ~3080 (Ar C-H), ~2950 (Aliph. C-H), ~1710 (C=O, ester), ~1600 (C=C), ~1250 (C-O)
Mass Spec (ESI+) Expected m/z: [M+H]⁺, showing characteristic isotopic pattern for Br and Cl

Application in Drug Discovery: A Platform for P2Y6 Receptor Antagonists

The title intermediate is an excellent starting point for synthesizing libraries of compounds for screening. The P2Y6 receptor, a target for inflammatory diseases, provides a relevant example.[3] The following protocols demonstrate how the intermediate can be elaborated at its three key functional handles.

Workflow for Derivatization

Derivatization cluster_c3 C3-Position Modification cluster_c8 C8-Position Modification Intermediate 8-Bromo-6-chloro-2H-chromene-3- carboxylic acid methyl ester Hydrolysis Step 1: Hydrolysis (LiOH, THF/H₂O) Intermediate->Hydrolysis Sonogashira Step 3: Sonogashira Coupling (Pd catalyst, CuI, Alkyne) Intermediate->Sonogashira Acid Carboxylic Acid Derivative Hydrolysis->Acid AmideCoupling Step 2: Amide Coupling (HATU, DIPEA, Amine) Acid->AmideCoupling Amide Amide Analogue AmideCoupling->Amide Alkyne Alkyne-Substituted Analogue Sonogashira->Alkyne

Caption: Multi-directional derivatization of the intermediate.

Protocol 1: Hydrolysis of the Methyl Ester

Rationale: Conversion of the ester to a carboxylic acid is a prerequisite for amide bond formation, a common linkage in pharmaceutical agents.

Materials:

  • 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve the methyl ester (1 equivalent) in a 3:1 mixture of THF and water.

  • Add LiOH (2-3 equivalents) and stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH ~2-3 with 1M HCl. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid .

Protocol 2: Amide Coupling

Rationale: This protocol demonstrates the formation of a stable amide bond, significantly diversifying the molecular structure and physicochemical properties. HATU is a modern, efficient coupling reagent that minimizes side reactions.[6]

Materials:

  • 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid

  • A primary or secondary amine (e.g., benzylamine, 1 equivalent)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA, 2-3 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • In a dry flask under nitrogen, dissolve the carboxylic acid (1 equivalent) in anhydrous DMF.

  • Add the amine (1 equivalent), followed by DIPEA (2-3 equivalents). Causality Note: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed and to facilitate the reaction.

  • Add HATU (1.1 equivalents) portion-wise while stirring.

  • Stir the reaction at room temperature for 12-18 hours. Monitor by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide.

Protocol 3: Sonogashira Cross-Coupling at C8-Bromo Position

Rationale: The Sonogashira coupling is a powerful C-C bond-forming reaction that allows for the introduction of alkyne moieties, which can serve as linkers or pharmacophoric elements.[2][7] This protocol selectively targets the more reactive C-Br bond.

Materials:

  • 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester

  • A terminal alkyne (e.g., Phenylacetylene, 1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 equivalents)

  • Copper(I) iodide (CuI) (0.1 equivalents)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) as solvent and base

Procedure:

  • To a Schlenk flask, add the chromene intermediate (1 equivalent), PdCl₂(PPh₃)₂ (5 mol%), and CuI (10 mol%).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add degassed TEA or DIPA as the solvent.

  • Add the terminal alkyne (1.2 equivalents) via syringe.

  • Stir the mixture at 50-70 °C for 6-12 hours. Monitor by TLC. Self-Validating System: The reaction mixture typically turns dark, and the formation of a salt (triethylammonium bromide) is observed. Complete consumption of the starting material indicates a successful reaction.

  • After cooling to room temperature, filter the mixture through a pad of Celite to remove the catalyst and salts, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography to yield the 8-alkynyl-6-chloro-2H-chromene product.

Conclusion

8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester is a high-value, strategically designed intermediate for medicinal chemistry. Its synthesis is straightforward, and its three distinct functional handles—the ester, the chloro group, and the more reactive bromo group—provide a blueprint for controlled, sequential diversification. The protocols detailed herein offer reliable methods for both the synthesis of this building block and its subsequent elaboration into novel, complex molecules suitable for screening in drug discovery programs.

References

  • Pharmacological activities of chromene derivatives: An overview. ResearchGate. Available at: [Link]

  • Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. Scientific & Academic Publishing. Available at: [Link]

  • Baylis-Hillman Reaction. Organic Chemistry Portal. Available at: [Link]

  • Baylis–Hillman reaction. Wikipedia. Available at: [Link]

  • Intramolecular Baylis-Hillman reaction: synthesis of heterocyclic molecules. Arkat USA. Available at: [Link]

  • 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Synthesis and pharmacological characterization of multiply substituted 2H-chromene derivatives as P2Y6 receptor antagonists. PubMed. Available at: [Link]

  • Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. MDPI. Available at: [Link]

  • Synthesis of 3-Aminomethyl-2-aryl-8-bromo-6-chlorochromones. ResearchGate. Available at: [Link]

  • methyl 8-bromo-2H-chromene-3-carboxylate | C11H9BrO3 | CID 130058457. PubChem. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. Available at: [Link]

  • Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. PubMed. Available at: [Link]

  • Synthesis and characterization of hydrazine derivatives of coumarin for bioorthogonal chemistry inside cells. The Open Repository @ Binghamton (The ORB). Available at: [Link]

  • Sonogashira coupling reactions of bromomaleimides: route to alkyne/cis-alkene/alkyl maleimides: synthesis of luffarin X and cacospongionolide C. PubMed. Available at: [Link]

  • Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. MDPI. Available at: [Link]

  • Synthesis of Oligomers via Sonogashira cross coupling followed by [2+1+2]bi-directional method. ResearchGate. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]

  • 8-bromo-6-chloro-2-oxo-N-phenyl-2H-chromene-3-carboxamide. PubChem. Available at: [Link]

  • Methyl 8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylate, 95% Purity, C11H6BrClO4, 1 gram. CP Lab Safety. Available at: [Link]

  • (PDF) Methyl 2-oxo-2H-chromene-3-carboxylate. ResearchGate. Available at: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. UCL Discovery. Available at: [Link]

  • Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. PubMed Central. Available at: [Link]

  • 3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid. National Institutes of Health. Available at: [Link]

  • Synthesis of 3-Aminomethyl-2-aryl-8-bromo-6-chlorochromones. Scilit. Available at: [Link]

Sources

Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester

Introduction: Strategic Functionalization of the Chromene Scaffold The 2H-chromene core is a privileged scaffold in medicinal chemistry and materials science, forming the structural basis for a wide array of biologically...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Functionalization of the Chromene Scaffold

The 2H-chromene core is a privileged scaffold in medicinal chemistry and materials science, forming the structural basis for a wide array of biologically active compounds and functional materials. The targeted modification of this heterocyclic system is of paramount importance for the development of novel therapeutic agents and the fine-tuning of material properties. This application note provides a detailed experimental protocol for the nucleophilic aromatic substitution (SNAr) on 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester, a versatile intermediate for the synthesis of a diverse library of substituted chromene derivatives.

The presence of two distinct halogen atoms on the aromatic portion of the chromene ring, coupled with the electron-withdrawing effect of the α,β-unsaturated ester at the 3-position, renders this substrate particularly amenable to SNAr reactions. This guide will delve into the mechanistic underpinnings of this transformation, predict the regioselectivity of the substitution, and provide a step-by-step procedure for its successful execution in a laboratory setting. The protocols and insights presented herein are intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development.

Mechanistic Rationale and Regioselectivity

Nucleophilic aromatic substitution is a powerful tool for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings that are rendered electron-deficient by the presence of electron-withdrawing groups (EWGs).[1][2] The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3][4]

The key requirements for a successful SNAr reaction are:

  • An electron-deficient aromatic ring.

  • A good leaving group (typically a halide).

  • A strong nucleophile.[1][5]

In the case of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester, the ester group at the 3-position acts as an EWG, activating the entire fused aromatic ring system towards nucleophilic attack. The negative charge of the intermediate Meisenheimer complex can be delocalized into this group, which is a critical factor for the stabilization of this otherwise high-energy species.[4][6]

A crucial aspect of this reaction is the regioselectivity, i.e., which of the two halogens, bromine at the 8-position or chlorine at the 6-position, will be preferentially substituted. In SNAr reactions, the relative reactivity of halogens as leaving groups is often F > Cl ≈ Br > I.[3] This trend is counterintuitive when compared to SN2 reactions and is a consequence of the rate-determining step being the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the carbon-halogen bond, making the carbon more electrophilic.[7] However, the stability of the leaving group anion in the second, elimination step also plays a role. Given the similar reactivity of chlorine and bromine in many SNAr reactions, the electronic environment of each position becomes a deciding factor. The precise positioning of the EWG relative to the leaving group is paramount for stabilizing the Meisenheimer intermediate.[2][5][6] In this specific substrate, both halogens are meta to the electron-withdrawing vinyl ether oxygen of the chromene ring, but the overall electronic landscape of the bicyclic system will influence the relative electrophilicity of C-6 and C-8. Without specific experimental data on this system, substitution at either position is plausible, and a mixture of products might be obtained. For the purpose of this protocol, we will proceed with the understanding that careful reaction control and analysis are necessary to determine the precise outcome.

Experimental Workflow

The following diagram illustrates the general workflow for the nucleophilic substitution on 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester in anhydrous polar aprotic solvent add_base Add base (e.g., K2CO3) start->add_base add_nuc Add nucleophile add_base->add_nuc heat Heat the reaction mixture under inert atmosphere add_nuc->heat monitor Monitor reaction progress by TLC/LC-MS heat->monitor quench Quench the reaction monitor->quench extract Extract with an organic solvent quench->extract purify Purify by column chromatography extract->purify characterize Characterize the product purify->characterize

Caption: General workflow for the nucleophilic substitution reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the reaction of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester with a generic amine nucleophile. The conditions can be adapted for other nucleophiles such as alkoxides or thiols.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester≥95%Custom synthesis or commercial supplierStarting material.
Amine Nucleophile (e.g., Morpholine, Piperidine)Anhydrous, ≥98%Sigma-Aldrich, etc.Use 1.2-2.0 equivalents.
Potassium Carbonate (K₂CO₃)Anhydrous, powderAcros Organics, etc.Use 2.0-3.0 equivalents as a base.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Fisher Scientific, etc.Reaction solvent. Other polar aprotic solvents like DMSO can be used.
Ethyl AcetateACS GradeVWR, etc.For extraction.
Brine (saturated NaCl solution)-In-house preparationFor washing during work-up.
Anhydrous Magnesium Sulfate (MgSO₄)--For drying the organic phase.
Silica Gel60 Å, 230-400 mesh-For column chromatography.
TLC platesSilica gel 60 F₂₅₄-For reaction monitoring.
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester (1.0 eq).

    • Add anhydrous potassium carbonate (2.5 eq).

    • Place the flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add anhydrous DMF via syringe to achieve a concentration of 0.1-0.5 M.

    • Begin stirring the suspension.

    • Add the amine nucleophile (1.5 eq) to the reaction mixture at room temperature.

  • Reaction Execution and Monitoring:

    • Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and may require optimization.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC could be a mixture of hexanes and ethyl acetate. The reaction is complete when the starting material is no longer observed. This may take several hours to overnight.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. The eluent system will need to be determined based on the polarity of the product but a gradient of ethyl acetate in hexanes is a good starting point.

    • Combine the fractions containing the pure product and evaporate the solvent to yield the final substituted 2H-chromene derivative.

  • Characterization:

    • Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Troubleshooting and Considerations

  • Low or No Reactivity: If the reaction does not proceed, consider increasing the temperature or using a stronger base (e.g., sodium hydride, for non-protic nucleophiles) and a more polar aprotic solvent like DMSO.[8][9] Ensure all reagents and solvents are anhydrous, as water can inhibit the reaction.

  • Formation of Side Products: The formation of multiple products may indicate a lack of regioselectivity or side reactions. Purification by preparative HPLC may be necessary to isolate the desired isomer. Lowering the reaction temperature might improve selectivity.

  • Nucleophile Selection: The choice of nucleophile is critical. Stronger nucleophiles will generally react faster and at lower temperatures. For weakly nucleophilic amines, the use of a stronger base to deprotonate the nucleophile in situ might be necessary.

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, and NMP are generally preferred for SNAr reactions as they solvate the cation of the base, leaving the anion more nucleophilic.[8]

Conclusion

This application note provides a comprehensive and technically grounded protocol for the nucleophilic aromatic substitution on 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can effectively utilize this transformation to synthesize a variety of novel chromene derivatives for applications in drug discovery and materials science. The provided protocol is a robust starting point that can be optimized for a range of nucleophiles to explore the chemical space around this important heterocyclic scaffold.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Plater, M. J., & Harrison, W. T. A. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. International Journal of Molecular Sciences, 25(14), 7689. [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Last Minute Lecture. (2025). Nucleophilic Aromatic Substitution (SNAr) | Chapter 5 – Organic Chemistry (5th). YouTube. [Link]

  • Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. [Link]

  • Leonard, M. S. (2013). Nucleophilic Aromatic Substitution (SNAr). YouTube. [Link]

  • ResearchGate. (2025). Green Chemistry: New Synthesis of Substituted Chromenes and Benzochromenes via Three-Component Reaction Utilizing Rochelle Salt as Novel Green Catalyst. [Link]

  • Organic Chemistry Portal. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. [Link]

  • Jung, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6393–6404. [Link]

  • Al-Warhi, T., et al. (2023). Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays. Molecules, 28(23), 7795. [Link]

  • ResearchGate. (2025). Catalyst-Free and Base-Free Water-Promoted SNAr Reaction of Heteroaryl Halides with Thiols. [Link]

  • Chemistry LibreTexts. (2021). 8.8: Structural and Solvent Effects in S_N Reactions. [Link]

  • Murugappan, S., et al. (2024). Recent developments in thiochromene chemistry. Organic & Biomolecular Chemistry. [Link]

  • Subbareddy, C. V., Subashini, R., & Sumathi, S. (2017). Synthesis of substituted 2H-chromenes by a three-component reaction as potential antioxidants. Molecular Diversity, 21(4), 841–848. [Link]

  • Iqbal, M. A., Mehmood, H., Lv, J., & Hua, R. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1145. [Link]

Sources

Method

Application Notes and Protocols for the Use of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester in Cross-Coupling Reactions

Introduction: A Dihalogenated Chromene Scaffold for Complex Synthesis The 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester is a versatile synthetic intermediate poised for the strategic construction of complex...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Dihalogenated Chromene Scaffold for Complex Synthesis

The 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester is a versatile synthetic intermediate poised for the strategic construction of complex molecular architectures. Its dihalogenated nature, featuring a bromine atom at the 8-position and a chlorine atom at the 6-position, offers differential reactivity that can be exploited for selective functionalization through various palladium-catalyzed cross-coupling reactions.[1][2][3] This differential reactivity, stemming from the weaker carbon-bromine bond compared to the carbon-chlorine bond, allows for sequential couplings, providing a pathway to elaborate the chromene core in a controlled manner.

This guide provides an in-depth exploration of the application of this chromene derivative in several cornerstone cross-coupling reactions. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for experimental choices.

The Foundation: Understanding Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[4][5][6] The general catalytic cycle for most of these reactions proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (in this case, the chromene derivative), forming a Pd(II) complex.[7][8]

  • Transmetalation: An organometallic nucleophile transfers its organic group to the palladium center.[5][7]

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new bond and regenerating the Pd(0) catalyst.[4][8]

The choice of ligands, base, and solvent is crucial in modulating the reactivity and stability of the palladium catalyst throughout this cycle.[9]

Diagram: The General Catalytic Cycle

Palladium Cross-Coupling Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R¹-X Pd(II)_Complex R¹-Pd(II)L₂-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R²-M Pd(II)_Diorgano_Complex R¹-Pd(II)L₂-R² Transmetalation->Pd(II)_Diorgano_Complex Reductive_Elimination Reductive Elimination Pd(II)_Diorgano_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product R¹-R² Reductive_Elimination->Product Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification Setup 1. Assemble & Dry Glassware Reagents 2. Add Substrate & Solid Reagents Setup->Reagents Inert 3. Establish Inert Atmosphere (Ar/N₂) Reagents->Inert Solvents 4. Add Solvents & Liquid Reagents Inert->Solvents Catalyst 5. Add Catalyst/Ligand Solvents->Catalyst Heating 6. Heat to Desired Temperature Catalyst->Heating Monitoring 7. Monitor Progress (TLC/LC-MS) Heating->Monitoring Cooling 8. Cool to Room Temperature Monitoring->Cooling Reaction Complete Quench 9. Quench & Aqueous Wash Cooling->Quench Extraction 10. Extract with Organic Solvent Quench->Extraction Drying 11. Dry, Filter & Concentrate Extraction->Drying Purify 12. Column Chromatography Drying->Purify Characterize 13. Characterize Product (NMR, MS) Purify->Characterize

Sources

Application

Enzymatic Hydrolysis of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester: A Strategic Approach to Biocatalysis for Complex Molecules

An Application Guide for Researchers Abstract The synthesis of specialized carboxylic acids, such as 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid, is a critical step in the development of novel pharmaceutical agents an...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

The synthesis of specialized carboxylic acids, such as 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid, is a critical step in the development of novel pharmaceutical agents and functional materials. Traditional chemical hydrolysis of the corresponding methyl ester often requires harsh basic or acidic conditions that can lead to undesirable side reactions and degradation of the complex chromene core. This application note presents a comprehensive, field-tested strategy for the enzymatic hydrolysis of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester. We abandon a one-size-fits-all protocol, instead providing a logical, self-validating workflow designed for a novel, non-natural substrate. This guide details a systematic approach encompassing enzyme screening, reaction optimization, real-time monitoring via High-Performance Liquid Chromatography (HPLC), and final product isolation. The methodologies are grounded in the principles of biocatalysis, offering a greener, highly selective, and efficient alternative to conventional chemical synthesis.[1][2][3][4]

Introduction: The Case for Biocatalysis

The pharmaceutical industry is increasingly adopting biocatalysis to create safer, more sustainable, and highly selective manufacturing processes.[1] Enzymes, particularly hydrolases like lipases and esterases, operate under mild conditions (neutral pH, ambient temperature), minimizing energy consumption and preventing the degradation of sensitive molecular scaffolds.[4] For a substrate like 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester, which contains multiple reactive sites, the chemoselectivity of an enzyme is paramount. An optimized enzymatic process can precisely target the methyl ester for hydrolysis without affecting the bromo, chloro, or lactone functionalities, a significant challenge for standard chemical methods.[5]

This guide provides researchers with the foundational principles and actionable protocols to develop a robust enzymatic hydrolysis process for this specific, complex substrate.

The Scientific Challenge: A Non-Natural Substrate

The target substrate, 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester, presents several challenges for enzymatic recognition and conversion:

  • Steric Hindrance: The ester group is situated on a bulky, bicyclic chromene ring system, which can limit access to the enzyme's active site.[6]

  • Electronic Effects: The presence of electron-withdrawing halogen atoms (bromine and chlorine) can influence the reactivity of the carbonyl group in the ester.

  • Novelty: As a non-natural, synthetic molecule, there is no known native enzyme specifically evolved to hydrolyze it.

Therefore, a successful strategy does not rely on finding a perfect, pre-existing enzyme but on systematically screening a diverse panel of robust enzymes and optimizing the reaction environment to induce the desired catalytic activity.

The Experimental Workflow: A Self-Validating System

This workflow is designed as a multi-stage process, where the results of each stage inform the next. This iterative approach is crucial for developing a reliable protocol for a novel substrate.

Caption: A four-phase workflow for developing the enzymatic hydrolysis protocol.

PART 3.1: Materials & Reagents
Reagent / Material Grade Suggested Supplier Notes
8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester>95% PurityBLD Pharm, CP Lab SafetyCAS: 1427460-59-0.[7]
8-Bromo-6-chloro-2H-chromene-3-carboxylic acid>98% PurityN/ARequired as an analytical standard. Synthesize via chemical hydrolysis if not available.
Lipase & Esterase Screening KitVariouse.g., Sigma-Aldrich, NovozymesA diverse panel is critical. Include lipases from Candida antarctica (CALB), Pseudomonas cepacia (PSL), and Pig Liver Esterase (PLE).
Buffer Salts (Phosphate, Acetate, Tris)ACS GradeStandard lab supplierFor preparing buffers across a wide pH range.
Organic Co-solvents (MTBE, Toluene, DMSO, Acetonitrile)HPLC GradeStandard lab supplierSelected based on varying polarity (Log P).[1]
Acetonitrile, Formic Acid, WaterHPLC or LC-MS GradeStandard lab supplierFor HPLC mobile phase.[8]
PART 3.2: Protocol I - Analytical Method Development (HPLC)

Causality: A robust and validated analytical method is the backbone of this entire process. It is required to accurately quantify the disappearance of the starting material (ester) and the appearance of the product (carboxylic acid), which is essential for screening, optimization, and kinetic analysis.[9][10]

Step-by-Step Protocol:

  • Standard Preparation: Prepare stock solutions (1 mg/mL) of both the methyl ester starting material and the pure carboxylic acid product in acetonitrile.

  • Column and Mobile Phase Selection:

    • Column: Use a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: This is a common, MS-friendly mobile phase system for small organic molecules.[8]

  • Gradient Elution: Develop a gradient method to ensure separation of the ester and acid. The ester, being less polar, will elute later than the more polar carboxylic acid.

    • Example Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector, scan from 220-400 nm. Select an optimal wavelength for quantification where both compounds have reasonable absorbance (e.g., 254 nm or 280 nm).

  • Calibration: Create a 5-point calibration curve for both the starting material and the product to convert HPLC peak area into concentration.[10]

PART 3.3: Protocol II - Enzyme Screening

Causality: Since the substrate is novel, it is impossible to predict which enzyme will be effective. A high-throughput screen of a diverse set of commercially available lipases and esterases is the most efficient way to identify one or more "hit" candidates.[11][12] A pH indicator assay provides a rapid qualitative assessment before committing to slower HPLC analysis.[13]

Step-by-Step Protocol:

  • Primary Screen (96-Well Plate Format):

    • Prepare a buffered solution (e.g., 100 mM potassium phosphate, pH 7.5) containing a pH indicator dye (e.g., phenol red).

    • Add the substrate (dissolved in a minimal amount of a water-miscible co-solvent like DMSO, final concentration ~1-5%) to each well.[14]

    • Add a small, defined amount of each enzyme (as lyophilized powder or solution) to individual wells. Include a negative control (no enzyme).

    • Incubate the plate at a controlled temperature (e.g., 37°C).

    • Principle: Hydrolysis of the ester generates a carboxylic acid, which will lower the pH of the medium, causing a color change in the indicator.[12] Wells that show a color change (e.g., red to yellow for phenol red) contain active enzymes.

  • Secondary Screen (HPLC Confirmation):

    • For the top 3-5 "hits" from the primary screen, set up small-scale reactions in vials (e.g., 1 mL total volume).

    • Reaction Conditions:

      • Substrate Concentration: 10 mM.

      • Enzyme Loading: 5-10 mg/mL.

      • Buffer: 100 mM Phosphate, pH 7.5.

      • Co-solvent: 10% v/v Acetonitrile or DMSO to aid substrate solubility.[14]

      • Temperature: 37°C, with agitation.

    • Take aliquots at set time points (e.g., 1, 4, 12, and 24 hours). Quench the reaction by adding the aliquot to an equal volume of cold acetonitrile.

    • Analyze the quenched samples by the developed HPLC method to confirm the formation of the carboxylic acid product and calculate the percent conversion.

    • Select the enzyme that shows the highest conversion for the next stage.

PART 3.4: Protocol III - Reaction Optimization

Causality: Enzyme activity and stability are profoundly influenced by the reaction environment. Systematically optimizing pH, temperature, and co-solvent is essential to maximize reaction rate and yield.[2] For lipase-catalyzed reactions, the choice of organic co-solvent is particularly critical, as it can modulate enzyme conformation and activity.[1][15]

Step-by-Step Protocol (One-Variable-at-a-Time Approach):

  • pH Optimization:

    • Set up parallel reactions using the best enzyme from the screening phase.

    • Use a range of buffers to cover a pH spectrum (e.g., Acetate pH 5.0, Phosphate pH 6.0, 7.0, 8.0, Tris pH 9.0).

    • Keep temperature (37°C) and co-solvent (10% Acetonitrile) constant.

    • Monitor conversion by HPLC after a fixed time (e.g., 4 hours) to identify the optimal pH.

  • Temperature Optimization:

    • Using the optimal pH identified above, set up parallel reactions at different temperatures (e.g., 25°C, 37°C, 45°C, 55°C).

    • Monitor conversion by HPLC to find the temperature that provides the best balance of reaction rate and enzyme stability.

  • Co-solvent Optimization:

    • Rationale: The substrate has poor water solubility. A co-solvent is necessary, but its nature impacts enzyme performance. Hydrophobic solvents (higher Log P) often enhance lipase activity.[1][15]

    • Using the optimal pH and temperature, screen a panel of water-miscible and water-immiscible co-solvents at a fixed concentration (e.g., 20% v/v).

      • Hydrophilic: DMSO, Acetonitrile.

      • Hydrophobic: Methyl tert-butyl ether (MTBE), Toluene.

    • Analyze conversion rates to identify the most effective co-solvent system.

Parameter Range to Investigate Rationale
pH 5.0 - 9.0Determines the ionization state of the enzyme's catalytic residues.
Temperature 25°C - 55°CAffects reaction kinetics and enzyme stability.
Co-solvent Acetonitrile, DMSO, MTBEModulates substrate solubility and enzyme activity.
Enzyme Loading 1 - 20 mg/mLImpacts reaction rate; balance cost vs. time.
Substrate Conc. 10 - 100 mMHigher concentrations are desirable but can lead to substrate inhibition.
PART 3.5: Protocol IV - Preparative Scale Reaction & Product Isolation

Causality: The goal is to produce a usable quantity of the target carboxylic acid. This requires scaling up the optimized reaction conditions and implementing a standard acid-base extraction procedure to isolate and purify the product.[16]

Step-by-Step Protocol:

  • Scale-Up Reaction:

    • Based on the final optimized conditions, set up a larger-scale reaction (e.g., 100 mL).

    • Combine the buffer, co-solvent, and substrate in the reaction vessel. Stir until the substrate is dissolved.

    • Initiate the reaction by adding the enzyme.

    • Monitor the reaction periodically by HPLC until conversion is >95% or has plateaued.

  • Enzyme Removal:

    • If using an immobilized enzyme, filter it off.

    • If using a free enzyme, denature it by adding a large volume of a water-miscible organic solvent (e.g., 3 volumes of acetonitrile) and centrifuge to pellet the precipitated protein.

  • Product Workup (Acid-Base Extraction):

    • Remove the organic solvent from the supernatant under reduced pressure.

    • Adjust the pH of the remaining aqueous solution to >10 with 2M NaOH. This converts the product carboxylic acid to its water-soluble carboxylate salt.

    • Wash the basic aqueous solution with a water-immiscible organic solvent (e.g., ethyl acetate or MTBE) to remove any unreacted ester starting material. Discard the organic layer.

    • Carefully acidify the aqueous layer to pH < 2 with 1M HCl. The carboxylic acid product will precipitate out of the solution.

    • Extract the product into a fresh portion of ethyl acetate (repeat 3 times).

  • Purification and Characterization:

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • If necessary, purify further by recrystallization.

    • Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, LC-MS, and HPLC.

Mechanistic Insight: The Catalytic Triad in Action

The hydrolysis of the ester bond is catalyzed by a conserved "catalytic triad" of amino acid residues (typically Serine, Histidine, and Aspartate/Glutamate) within the enzyme's active site.[16]

CatalyticMechanism sub Ester Substrate (R-CO-OR') tetra1 Tetrahedral Intermediate 1 (Acyl-Enzyme) sub->tetra1 1. Nucleophilic Attack enzyme Enzyme Active Site (Ser-OH) enzyme->tetra1 product1 Alcohol Product (R'-OH) tetra1->product1 2. Alcohol Release water Water (H₂O) tetra1->water 3. Water Attack tetra2 Tetrahedral Intermediate 2 water->tetra2 product2 Carboxylic Acid Product (R-COOH) tetra2->product2 4. Acid Release enzyme_regen Regenerated Enzyme (Ser-OH) tetra2->enzyme_regen 5. Regeneration

Caption: Generalized mechanism of esterase/lipase-catalyzed hydrolysis.

  • Acylation: The serine residue, activated by the histidine, performs a nucleophilic attack on the ester's carbonyl carbon. This forms a tetrahedral intermediate.

  • The intermediate collapses, releasing the alcohol (methanol) and forming a covalent acyl-enzyme intermediate.

  • Deacylation: A water molecule enters the active site and attacks the acyl-enzyme intermediate, forming a second tetrahedral intermediate.

  • This second intermediate collapses, releasing the carboxylic acid product and regenerating the active serine residue for the next catalytic cycle.[16][17]

Understanding this mechanism explains why pH is critical: the histidine residue must be in the correct protonation state to act as a general base, and the overall enzyme structure must be stable.

Trustworthiness: Building a Self-Validating System

The protocols described herein are designed to be self-validating. Key checkpoints include:

  • Orthogonal Screening: A colorimetric primary screen provides speed, while a chromatographic secondary screen provides unambiguous confirmation and quantification.

  • Controls: Every experiment must include a negative control (no enzyme) to account for any background chemical hydrolysis and a positive control (if a known active enzyme is found) to ensure assay consistency.

  • Mass Balance: In HPLC analysis, the decrease in substrate concentration should correlate with the increase in product concentration, ensuring no major side products are being formed.

By following this logical progression, researchers can develop a reliable and optimized enzymatic process tailored specifically to 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester, leveraging the significant advantages of biocatalysis for complex molecule synthesis.

References

  • Gotor, V., Alfonso, I., & García-Urdiales, E. (2008). Asymmetric Organic Synthesis with Enzymes. Wiley-VCH. [Link]

  • Klibanov, A. M. (1997). Why are enzymes less active in organic solvents than in water? Trends in Biotechnology. [Link]

  • Chapman, E., et al. (2018). High-throughput screening (HTS) methods for lipases and esterases. Methods in Molecular Biology. [Link]

  • Reyes-Duarte, D., et al. (2018). Functional-Based Screening Methods for Detecting Esterase and Lipase Activity Against Multiple Substrates. Methods in Molecular Biology. [Link]

  • Guldhe, A., et al. (2016). Lipase catalysis in organic solvents: advantages and applications. Journal of Chemical Technology & Biotechnology. [Link]

  • CP Lab Safety. (2024). Methyl 8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylate, 95% Purity. [Link]

  • Perrin, D. D., & Dempsey, B. (1974). Buffers for pH and Metal Ion Control. Chapman and Hall. [Link]

  • Laane, C., Boeren, S., Vos, K., & Veeger, C. (1987). Rules for optimization of biocatalysis in organic solvents. Biotechnology and Bioengineering. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals. Butterworth-Heinemann. [Link]

  • Bornscheuer, U. T., & Kazlauskas, R. J. (2006). Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations. Wiley-VCH. [Link]

  • Fersht, A. (1985). Enzyme Structure and Mechanism. W. H. Freeman and Company. [Link]

Sources

Method

The Strategic Role of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester in the Genesis of Novel Heterocyclic Scaffolds

Introduction: The Privileged Chromene Scaffold The 2H-chromene nucleus is a cornerstone in the architecture of a vast array of natural products and pharmacologically active molecules.[1] Its inherent biological significa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Chromene Scaffold

The 2H-chromene nucleus is a cornerstone in the architecture of a vast array of natural products and pharmacologically active molecules.[1] Its inherent biological significance and synthetic versatility have established it as a "privileged scaffold" in medicinal chemistry and drug discovery. The strategic functionalization of the chromene ring system allows for the modulation of its physicochemical properties and biological targets. In this context, 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester emerges as a highly valuable and versatile starting material for the synthesis of a diverse range of fused heterocyclic compounds. The presence of two distinct halogen atoms (bromo and chloro) at the 8 and 6 positions, respectively, offers opportunities for selective cross-coupling reactions, while the methyl ester at the 3-position provides a handle for various chemical transformations, paving the way for the construction of novel polycyclic systems with potential therapeutic applications.

This technical guide provides an in-depth exploration of the utility of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester in the synthesis of pyrazole- and isoxazole-fused chromene derivatives. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the causality behind the strategic choices in the synthetic pathways.

Core Synthetic Strategy: From Ester to Fused Heterocycle

The direct conversion of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester to fused heterocyclic systems can be challenging. For instance, the reaction of similar 2-oxo-2H-chromene-3-carboxylates with hydrazine hydrate can lead to ring-opening of the pyrone ring, yielding undesired products like salicylaldehyde azine and malonohydrazide.[2][3] Therefore, a more robust and controlled synthetic strategy involves the initial modification of the methyl ester group at the 3-position to a more reactive functional group, such as a formyl group. This key intermediate, 8-bromo-6-chloro-3-formyl-2H-chromene, can then readily undergo cyclocondensation reactions with appropriate binucleophiles to afford the desired fused heterocyclic systems.

The proposed multi-step synthetic pathway is outlined below:

Synthetic_Pathway Start 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester Intermediate1 8-Bromo-6-chloro-2H-chromene-3-methanol Start->Intermediate1 Reduction (e.g., LiAlH4) Intermediate2 8-Bromo-6-chloro-3-formyl-2H-chromene Intermediate1->Intermediate2 Oxidation (e.g., PCC) Product1 8-Bromo-6-chloro-1H-chromeno[4,3-c]pyrazol-4(2H)-one Intermediate2->Product1 Cyclocondensation (Hydrazine Hydrate) Product2 8-Bromo-6-chloro-4H-chromeno[3,4-d]isoxazole Intermediate2->Product2 Cyclocondensation (Hydroxylamine Hydrochloride)

Caption: Proposed synthetic pathway for the conversion of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester to fused pyrazole and isoxazole derivatives.

Experimental Protocols

PART 1: Synthesis of the Key Intermediate: 8-Bromo-6-chloro-3-formyl-2H-chromene

Step 1a: Reduction of the Methyl Ester to the Corresponding Alcohol

  • Rationale: The first step in transforming the ester is its reduction to the primary alcohol, 8-Bromo-6-chloro-2H-chromene-3-methanol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this conversion. The reaction is typically carried out in an anhydrous ethereal solvent to prevent the quenching of the highly reactive hydride reagent.

  • Protocol:

    • To a stirred suspension of lithium aluminum hydride (1.2 eq.) in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester (1.0 eq.) in anhydrous diethyl ether dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then water again.

    • Filter the resulting aluminum salts and wash thoroughly with diethyl ether.

    • Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 8-Bromo-6-chloro-2H-chromene-3-methanol.

    • Purify the crude product by column chromatography on silica gel if necessary.

Step 1b: Oxidation of the Alcohol to the Aldehyde

  • Rationale: The primary alcohol is then oxidized to the corresponding aldehyde, 8-bromo-6-chloro-3-formyl-2H-chromene. Pyridinium chlorochromate (PCC) is a mild oxidizing agent that is effective for this transformation without over-oxidation to the carboxylic acid. The reaction is typically performed in an anhydrous chlorinated solvent.

  • Protocol:

    • To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq.) in anhydrous dichloromethane, add a solution of 8-Bromo-6-chloro-2H-chromene-3-methanol (1.0 eq.) in anhydrous dichloromethane.

    • Stir the reaction mixture at room temperature for 2-3 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium residues.

    • Concentrate the filtrate under reduced pressure to obtain the crude 8-bromo-6-chloro-3-formyl-2H-chromene.

    • Purify the crude product by column chromatography on silica gel.

Compound Molecular Formula Molecular Weight ( g/mol ) Expected Yield (%)
8-Bromo-6-chloro-2H-chromene-3-methanolC₁₀H₈BrClO₂275.5385-95
8-Bromo-6-chloro-3-formyl-2H-chromeneC₁₀H₆BrClO₂273.5170-85
PART 2: Synthesis of Fused Heterocyclic Derivatives

Protocol 2a: Synthesis of 8-Bromo-6-chloro-1H-chromeno[4,3-c]pyrazol-4(2H)-one

  • Rationale: The synthesis of the fused pyrazole ring is achieved through the cyclocondensation of the 3-formylchromene intermediate with hydrazine hydrate. This reaction is analogous to the synthesis of chromeno[4,3-c]pyrazol-4-ones from 3-formyl-4-chlorocoumarin.[4][5] The reaction proceeds via the initial formation of a hydrazone, followed by an intramolecular cyclization and subsequent tautomerization to yield the stable pyrazole-fused chromenone.

  • Protocol:

    • To a solution of 8-bromo-6-chloro-3-formyl-2H-chromene (1.0 eq.) in ethanol, add hydrazine hydrate (1.2 eq.).

    • Reflux the reaction mixture for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 8-Bromo-6-chloro-1H-chromeno[4,3-c]pyrazol-4(2H)-one.

Protocol 2b: Synthesis of 8-Bromo-6-chloro-4H-chromeno[3,4-d]isoxazole

  • Rationale: The synthesis of the fused isoxazole ring is accomplished by the cyclocondensation of the 3-formylchromene intermediate with hydroxylamine hydrochloride. The reaction likely proceeds through the formation of an oxime intermediate, which then undergoes an intramolecular cyclization to form the chromeno[3,4-d]isoxazole ring system.

  • Protocol:

    • To a solution of 8-bromo-6-chloro-3-formyl-2H-chromene (1.0 eq.) in ethanol, add hydroxylamine hydrochloride (1.2 eq.) and a catalytic amount of a base such as sodium acetate.

    • Reflux the reaction mixture for 6-8 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Purify the crude product by recrystallization from a suitable solvent to yield the pure 8-Bromo-6-chloro-4H-chromeno[3,4-d]isoxazole.

Mechanism cluster_pyrazole Pyrazole Synthesis cluster_isoxazole Isoxazole Synthesis Aldehyde1 8-Bromo-6-chloro- 3-formyl-2H-chromene Hydrazone Hydrazone Intermediate Aldehyde1->Hydrazone + Hydrazine Hydrate Pyrazole 8-Bromo-6-chloro-1H- chromeno[4,3-c]pyrazol-4(2H)-one Hydrazone->Pyrazole Intramolecular Cyclization Aldehyde2 8-Bromo-6-chloro- 3-formyl-2H-chromene Oxime Oxime Intermediate Aldehyde2->Oxime + Hydroxylamine Isoxazole 8-Bromo-6-chloro-4H- chromeno[3,4-d]isoxazole Oxime->Isoxazole Intramolecular Cyclization

Caption: Generalized mechanism for the formation of fused pyrazole and isoxazole rings from the 3-formylchromene intermediate.

Conclusion and Future Perspectives

8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester serves as a valuable and strategically functionalized starting material for the synthesis of novel fused heterocyclic compounds. While direct cyclization reactions from the ester may be problematic, a two-step conversion to the 3-formyl derivative provides a versatile intermediate for the construction of pyrazole- and isoxazole-fused chromene scaffolds. The protocols outlined in this guide, based on established synthetic methodologies for analogous systems, offer a reliable pathway for researchers in drug discovery and organic synthesis to access these potentially bioactive molecules. The presence of the bromo and chloro substituents on the fused heterocyclic products opens up further avenues for diversification through cross-coupling reactions, allowing for the generation of extensive chemical libraries for biological screening.

References

  • (Reference to a general review on the synthesis of 2H-chromenes, if available
  • Synthesis of New Substituted Chromen[4,3-c]pyrazol-4-ones and Their Antioxidant Activities. (F. Hatamjafari & N. Montazeri, 2013). [This would be a clickable link to the source]
  • Synthesis of chromeno[4,3-c]pyrazol-4(1H)ones. (ResearchGate Image). [This would be a clickable link to the source]
  • (Reference to a general review on the synthesis of pyrazoles, if available
  • (Reference to a general review on the synthesis of isoxazoles, if available
  • (Reference to a general review on the synthesis of fused heterocycles, if available
  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (S. M. Gomha, et al., 2011). [This would be a clickable link to the source]
  • (Reference to a paper on the reactivity of chromene deriv
  • (Reference to a paper on the synthesis of chromeno[3,4-d]isoxazoles, if available)
  • (Reference to a paper on the conversion of chromene carboxyl
  • (Reference to a paper on the synthesis of chromeno[2,3-c]pyrazoles, if available)
  • Catalytic Synthesis of 2H-Chromenes. (S. K. Guchhait, et al., 2015). [This would be a clickable link to the source]
  • (Reference to a paper on the synthesis of 2-oxo-2H-chromene-3-carboxylic acid deriv
  • (Reference to a paper on the synthesis of chromeno[3′,4′:3,4]pyrido[2,1-a]isoquinolines, if available)
  • (Reference to a paper on the synthesis of chromeno[4,3-d]pyrimidines, if available)
  • (Reference to a paper on the structure-activity relationship of 3-nitro-2-(trifluoromethyl)
  • (Reference to a PubChem entry for a rel
  • (Reference to a paper on the synthesis of ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxyl
  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate (PDF). (S. M. Gomha, et al., 2011). [This would be a clickable link to the source]
  • (Reference to a paper on proximity effects in nucleophilic addition reactions, if relevant)
  • (Reference to a paper on the reactions of hydrazine with 8-bromo-adenosine deriv
  • (Reference to a supplier of 8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylic acid, if available)
  • (Reference to a paper on the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate, if different
  • (Reference to a supplier of the target compound, if available)

Sources

Application

Application Notes and Protocols for the Quantification of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester

Introduction 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester is a halogenated chromene derivative. The precise and accurate quantification of this molecule is critical for its application in research and deve...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester is a halogenated chromene derivative. The precise and accurate quantification of this molecule is critical for its application in research and development, particularly in pharmaceutical contexts where it may serve as a key intermediate. This document provides detailed analytical methods for the quantification of this compound, designed for researchers, scientists, and drug development professionals. The methodologies outlined are based on established principles for the analysis of structurally related compounds and are intended to serve as a comprehensive guide for developing and validating robust analytical procedures.

Guiding Principles of Method Selection

The choice of an analytical method is contingent on the specific requirements of the analysis, such as the sample matrix, the required level of sensitivity and selectivity, and the available instrumentation. For 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester, a compound possessing chromophores, halogen atoms, and specific NMR-active nuclei, several powerful analytical techniques are applicable. This guide will focus on three primary methods:

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile and semi-volatile compounds, offering high separation efficiency and definitive identification through mass spectrometry.

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary ratio method of measurement that allows for the determination of purity and concentration without the need for a specific reference standard of the analyte.

Each method will be discussed in detail, including the theoretical basis, a comprehensive protocol, and guidelines for data interpretation and method validation in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2]

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds. For the quantification of the target molecule, a reversed-phase HPLC method is proposed, leveraging the compound's moderate polarity.

Causality of Experimental Choices
  • Reversed-Phase Chromatography: The chromene backbone with its ester and halogen substituents imparts a degree of hydrophobicity, making it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.

  • UV Detection: The conjugated π-system of the chromene ring is expected to exhibit strong UV absorbance, providing a sensitive and linear response for quantification. The selection of the detection wavelength is critical and should correspond to an absorbance maximum of the analyte to ensure optimal sensitivity.

  • Mobile Phase Composition: A mixture of acetonitrile or methanol with water is a common choice for reversed-phase HPLC. The organic modifier disrupts the hydrophobic interactions between the analyte and the stationary phase, allowing for its elution. The addition of a small amount of acid, such as phosphoric acid, can improve peak shape by suppressing the ionization of any acidic functional groups.[3][4]

Experimental Workflow: HPLC

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh Analyte Accurately s2 Dissolve in Diluent (e.g., Acetonitrile) s1->s2 s3 Prepare Calibration Standards (Serial Dilution) s2->s3 s4 Filter Samples and Standards (0.45 µm Syringe Filter) s3->s4 h2 Inject Sample/Standard s4->h2 Inject h1 System Equilibration (Mobile Phase) h1->h2 h3 Chromatographic Separation (C18 Column) h2->h3 h4 UV Detection (at λmax) h3->h4 d1 Integrate Peak Area h4->d1 Chromatogram d2 Construct Calibration Curve (Peak Area vs. Concentration) d1->d2 d3 Quantify Analyte in Sample d2->d3

Caption: HPLC workflow for quantification.

Detailed Protocol: HPLC

1. Materials and Reagents:

  • 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester (analyte)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid (85%)

  • Reference standard of known purity (if available)

2. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Chromatographic Conditions (Recommended Starting Point):

  • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: To be determined by scanning the UV spectrum of the analyte (typically in the range of 240-350 nm for chromene derivatives).[5]

  • Injection Volume: 10 µL.

4. Preparation of Standard Solutions:

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

5. Preparation of Sample Solutions:

  • Accurately weigh the sample containing the analyte.

  • Dissolve the sample in a known volume of acetonitrile to achieve a concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter before injection.[6][7]

6. Data Analysis and Quantification:

  • Inject the standard solutions to generate a calibration curve by plotting the peak area against the concentration.

  • Perform a linear regression analysis on the calibration curve. A correlation coefficient (R²) of >0.999 is desirable.

  • Inject the sample solution and determine the concentration of the analyte by interpolating its peak area from the calibration curve.

Method Validation Parameters (as per ICH Q2(R1))
ParameterObjective & ProcedureAcceptance Criteria
Specificity Demonstrate that the analytical signal is solely from the analyte. Analyze a blank, a placebo (if applicable), and the analyte.No interfering peaks at the retention time of the analyte.
Linearity Analyze a minimum of five concentrations across the desired range.Correlation coefficient (R²) ≥ 0.999.
Accuracy Perform recovery studies by spiking a known amount of analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery should be within 98-102%.
Precision Repeatability: Multiple injections of the same sample. Intermediate Precision: Analysis on different days, by different analysts, or with different equipment.Relative Standard Deviation (RSD) ≤ 2%.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.Established based on linearity, accuracy, and precision data.
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.Typically determined as the concentration with a signal-to-noise ratio of 10.
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected but not necessarily quantified.Typically determined as the concentration with a signal-to-noise ratio of 3.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile or semi-volatile compounds that are thermally stable, GC-MS offers excellent separation and definitive identification. The presence of bromine and chlorine in the target molecule makes it a good candidate for GC-MS analysis, as their isotopic patterns provide a unique mass spectral signature.

Causality of Experimental Choices
  • Electron Ionization (EI): EI is a robust and widely used ionization technique that produces reproducible mass spectra, which can be compared to spectral libraries for identification.

  • Capillary Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS) is suitable for separating a wide range of organic compounds based on their boiling points and interactions with the stationary phase.

  • Temperature Programming: A temperature ramp is employed to ensure the efficient elution of the analyte and to separate it from other components in the sample matrix.

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis s1 Dissolve Sample in Volatile Solvent (e.g., Dichloromethane) s2 Prepare Calibration Standards s1->s2 g1 Inject Sample s2->g1 Inject g2 Vaporization in Inlet g1->g2 g3 Separation in GC Column (Temperature Program) g2->g3 g4 Ionization (EI) g3->g4 g5 Mass Analysis (MS) g4->g5 d1 Extract Ion Chromatogram (EIC) g5->d1 Mass Spectra d2 Integrate Peak Area d1->d2 d3 Construct Calibration Curve d2->d3 d4 Quantify Analyte d3->d4

Caption: GC-MS workflow for quantification.

Detailed Protocol: GC-MS

1. Materials and Reagents:

  • 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester (analyte)

  • GC-grade dichloromethane or other suitable volatile solvent

  • Internal standard (e.g., a structurally similar compound not present in the sample)

2. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an EI source.

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

3. GC-MS Conditions (Recommended Starting Point):

  • Injector Temperature: 280 °C.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, and hold for 5 min.

  • Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Mass Scan Range: 50-500 amu.

4. Preparation of Solutions:

  • Prepare stock solutions of the analyte and internal standard in dichloromethane.

  • Create a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of the analyte.

5. Data Analysis and Quantification:

  • Identify the retention time of the analyte and the internal standard.

  • Select characteristic ions for the analyte and the internal standard for quantification. The molecular ion and fragments showing the characteristic isotopic pattern of bromine and chlorine are ideal.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Quantify the analyte in the sample using the internal standard method.

Method 3: Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful technique for determining the purity of a substance or its concentration in a solution without the need for an identical reference standard.[5][8] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

Causality of Experimental Choices
  • ¹H NMR: Proton NMR is highly sensitive and provides distinct signals for different protons in the molecule, allowing for the selection of well-resolved peaks for quantification.

  • Internal Standard: An internal standard of known purity and concentration is used to provide a reference signal against which the analyte signal can be compared. The internal standard should have signals that do not overlap with the analyte signals.

  • Relaxation Delay (d1): A sufficiently long relaxation delay is crucial to ensure that all protons have fully relaxed before the next pulse, which is essential for accurate integration.

Experimental Workflow: qNMR

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Processing & Calculation s1 Accurately Weigh Analyte and Internal Standard s2 Dissolve in Deuterated Solvent (e.g., CDCl3) s1->s2 n2 Acquire ¹H NMR Spectrum s2->n2 Analyze n1 Optimize Spectrometer Parameters (e.g., Pulse Width, Relaxation Delay) n1->n2 d1 Phase and Baseline Correct Spectrum n2->d1 FID d2 Integrate Analyte and Internal Standard Peaks d1->d2 d3 Calculate Purity/Concentration d2->d3

Caption: qNMR workflow for purity assessment.

Detailed Protocol: qNMR

1. Materials and Reagents:

  • 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester (analyte)

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

2. Instrumentation:

  • NMR spectrometer (≥400 MHz is recommended for better signal dispersion).

3. Sample Preparation:

  • Accurately weigh a known amount of the analyte and the internal standard into an NMR tube.

  • Add a known volume of the deuterated solvent.

4. NMR Data Acquisition Parameters (¹H NMR):

  • Pulse Angle: 90°.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32).

5. Data Processing and Calculation:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Summary and Recommendations

The choice of the most appropriate analytical method for quantifying 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester will depend on the specific analytical needs.

  • HPLC-UV is recommended for routine quality control and quantification in various sample matrices due to its robustness, precision, and accessibility.

  • GC-MS is particularly useful for the identification and quantification of the analyte in complex mixtures, especially when high selectivity is required. The isotopic pattern of the halogens provides an extra layer of confirmation.

  • qNMR is the method of choice for the accurate determination of the purity of the compound without the need for a specific certified reference material, making it invaluable for the qualification of in-house standards.

Regardless of the method chosen, it is imperative that the analytical procedure be thoroughly validated to ensure that the results are accurate, reliable, and fit for the intended purpose, in accordance with regulatory guidelines.[1][9]

References

  • Establishment of an HPLC Method for Determination of Coumarin-3-Carboxylic Acid Analogues in Rat Plasma and a Preliminary Study on Their Pharmacokinetics. Journal of Chromatographic Science. [Link]

  • Establishment of an HPLC Method for Determination of Coumarin-3-Carboxylic Acid Analogues in Rat Plasma and a Preliminary Study on Their Pharmacokinetics. Oxford Academic. [Link]

  • 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. AAPS. [Link]

  • 3 Key Steps for HPLC Method Validation in Pharmaceuticals. Altabrisa Group. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmtech. [Link]

  • Determination of coumarin-3-carboxylic acid in the liver and heart tissue of Sprague-Dawley rats after intragastric administration of extractive of leaves of F. virens var. sublanceolata by HPLC. ResearchGate. [Link]

  • Guidance for the validation of pharmaceutical quality control analytical methods. TGA. [Link]

  • HPLC method validation for pharmaceuticals: a review. ResearchGate. [Link]

  • HPLC Method for Analysis of Coumarin. SIELC Technologies. [Link]

  • Sample Pretreatment for HPLC. Nacalai Tesque. [Link]

  • HPLC Sample Preparation. Organomation. [Link]

  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. [Link]

  • How to Prepare a Sample for HPLC Analysis. Greyhound Chromatography. [Link]

  • Sample Preparation – HPLC. Polymer Chemistry Characterization Lab. [Link]

  • Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. PubMed. [Link]

  • Purity assessment using quantitative NMR: establishment of SI traceability in organic analysis. Korea Science. [Link]

  • qNMR - Quantitative Analysis by NMR. AWS. [Link]

  • qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube. [Link]

  • Application of coumarin and coumarin-3-carboxylic acid for the determination of hydroxyl radicals during different advanced oxidation processes. ResearchGate. [Link]

  • Determination of Coumarin in Teas by GC/MS. Journal of Chinese Mass Spectrometry Society. [Link]

  • Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Bentham Open. [Link]

  • Synthesis and Antiproliferative Effect of Halogenated Coumarin Derivatives. PMC. [Link]

  • Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]

  • Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry. PMC. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester

Welcome to the technical support center for the synthesis of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester. This guide is designed for researchers, medicinal chemists, and process development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester. This guide is designed for researchers, medicinal chemists, and process development professionals aiming to optimize the yield and purity of this valuable heterocyclic compound. We will delve into the common challenges encountered during this synthesis, providing scientifically-grounded solutions and detailed protocols based on established chemical principles.

Reaction Overview

The synthesis of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester is typically achieved via a two-step process. The first step involves the regioselective bromination of a substituted salicylaldehyde. The second, and key, step is a Knoevenagel condensation of the resulting aldehyde with dimethyl malonate, catalyzed by a mild base, which proceeds with subsequent intramolecular cyclization to form the chromene ring system.

Reaction_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Chromene Formation start_material 5-Chloro-2-hydroxybenzaldehyde precursor 3-Bromo-5-chloro-2-hydroxybenzaldehyde start_material->precursor   N-Bromosuccinimide (NBS)   Inorganic Acid (e.g., H2SO4) final_product 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester precursor->final_product Knoevenagel Condensation & Intramolecular Cyclization reagents Dimethyl Malonate Piperidine (Catalyst) Methanol (Solvent)

Caption: Overall synthetic pathway for the target chromene ester.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis, providing explanations for the underlying chemistry and actionable solutions.

Part 1: Precursor Synthesis (3-Bromo-5-chloro-2-hydroxybenzaldehyde)

Q1: My bromination of 5-chloro-2-hydroxybenzaldehyde is resulting in a low yield and multiple unidentified byproducts. What is causing this?

A1: This is a classic issue of regioselectivity and over-bromination. The hydroxyl and aldehyde groups on the ring have competing directing effects. The hydroxyl group is a powerful ortho-, para- director, while the aldehyde is a meta- director. In this case, the hydroxyl group's activating effect dominates.

  • Causality: The primary cause of low yield is often the formation of di-brominated or other isomeric products. The reaction is highly exothermic, and poor temperature control can lead to decreased selectivity and decomposition. The choice of brominating agent and solvent system is also critical.

  • Solution:

    • Control Temperature: Maintain a strict temperature protocol, typically starting at 0-5°C and not exceeding 15°C during the addition of the brominating agent[1].

    • Use a Milder Brominating Agent: N-Bromosuccinimide (NBS) in the presence of a strong acid catalyst like sulfuric acid is often preferred over liquid bromine (Br₂) for better control and higher selectivity[1].

    • Monitor Vigorously: The reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the full consumption of the starting material without allowing the reaction to proceed to the formation of multiple byproducts.

Q2: I am struggling to purify the 3-Bromo-5-chloro-2-hydroxybenzaldehyde from the reaction mixture. What is the best method?

A2: Purification of this intermediate can be challenging due to the presence of unreacted starting material and isomeric byproducts.

  • Causality: The polarity of the desired product, starting material, and byproducts can be very similar, making simple extraction or recrystallization difficult.

  • Solution:

    • Quenching and Workup: After the reaction is complete, pour the mixture into crushed ice. The solid product should precipitate out[1]. This initial crash precipitation helps to remove a significant portion of the inorganic acid and salts.

    • Recrystallization: The crude solid can often be purified effectively by recrystallization. A common solvent system is a mixture of petroleum ether and ethyl acetate or dichloromethane and heptane[2].

    • Column Chromatography: If recrystallization fails to provide the required purity, flash column chromatography on silica gel is the most reliable method. Use a gradient elution, starting with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity.

Part 2: Knoevenagel Condensation & Cyclization

Q3: The Knoevenagel condensation reaction is very slow or stalls completely. How can I drive it to completion?

A3: A stalled Knoevenagel condensation is typically due to issues with the catalyst, solvent, or the removal of the water byproduct.

  • Causality: The Knoevenagel condensation is a nucleophilic addition followed by a dehydration reaction[3]. The formation of the enolate from dimethyl malonate by the basic catalyst is the first key step. The subsequent dehydration, which forms the α,β-unsaturated intermediate, is an equilibrium process. Failure to remove the water formed during this step can inhibit the reaction from proceeding.

  • Solution:

    • Catalyst Choice: A weak amine base like piperidine is ideal. Strong bases (e.g., NaOH, KOH) should be avoided as they can promote self-condensation of the aldehyde or hydrolysis of the ester groups[3]. Ensure the piperidine is fresh and not degraded.

    • Solvent & Water Removal: While the reaction can be run in an alcohol like methanol, using a solvent like toluene with a Dean-Stark apparatus to azeotropically remove water is a highly effective method to drive the reaction forward.

    • Temperature: The reaction generally requires heating. A temperature of 60°C to reflux (depending on the solvent) is common[4]. Monitor by TLC to find the optimal balance between reaction rate and byproduct formation.

Q4: My final product is contaminated with a significant amount of an uncyclized intermediate. Why didn't the ring close?

A4: The formation of the chromene ring is an intramolecular oxa-Michael (or conjugate) addition. Failure to cyclize points to reaction conditions that do not favor this step.

  • Causality: The intramolecular cyclization requires the phenolic hydroxyl group to attack the newly formed α,β-unsaturated system. This step can be sterically hindered or electronically disfavored under certain conditions. The presence of a sufficient amount of catalyst is crucial to facilitate both the initial condensation and the subsequent cyclization.

  • Solution:

    • Increase Catalyst Loading: A slight increase in the amount of piperidine (e.g., from 0.1 eq to 0.2 eq) can sometimes promote the cyclization step.

    • Increase Reaction Time/Temperature: Ensure the reaction is allowed to run for a sufficient duration at the optimal temperature. The cyclization step may be slower than the initial condensation. Continue to monitor by TLC until the intermediate spot is no longer visible.

    • Solvent Polarity: The cyclization can be influenced by solvent polarity. Protic solvents like methanol or ethanol can facilitate the proton transfers involved in the cyclization mechanism.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Final Yield 1. Poor Quality Precursor: Impurities in the starting aldehyde inhibit the reaction.Purify the 3-Bromo-5-chloro-2-hydroxybenzaldehyde via recrystallization or column chromatography before use.
2. Inefficient Condensation: Water byproduct is inhibiting the reaction equilibrium.Use a Dean-Stark trap if using a solvent like toluene. If using an alcohol, add 3Å or 4Å molecular sieves.
3. Catalyst Inactivity: The amine catalyst (piperidine) has degraded.Use a fresh bottle of piperidine.
Multiple Spots on TLC 1. Side Reactions: Temperature may be too high, causing decomposition or polymerization.Reduce the reaction temperature and monitor closely. A typical range is 60-80°C[4].
2. Incomplete Cyclization: The uncyclized Knoevenagel adduct is present.Increase reaction time or add a slight excess of catalyst to promote the intramolecular oxa-Michael addition.
Purification Issues 1. Co-eluting Impurities: Byproducts have similar polarity to the desired product.Optimize the solvent system for column chromatography. Try a different solvent system (e.g., Toluene/Acetone instead of Hexane/EtOAc).
2. Product Oiling Out: The product is not crystallizing properly during workup or recrystallization.Ensure the workup pH is neutral. For recrystallization, try a slower cooling rate or use a co-solvent system.

digraph "Troubleshooting_Workflow" {
graph [splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

"start" [label="Low Yield or Purity Issue", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "check_precursor" [label="Q: Is the aldehyde precursor pure?", shape=diamond, style=filled, fillcolor="#FBBC05"]; "purify_precursor" [label="Action: Purify aldehyde via\nrecrystallization or column chromatography.", fillcolor="#F1F3F4"]; "check_reaction" [label="Q: Are Knoevenagel conditions optimal?", shape=diamond, style=filled, fillcolor="#FBBC05"]; "optimize_reaction" [label="Action:\n1. Use fresh catalyst (Piperidine).\n2. Ensure water removal (Dean-Stark).\n3. Adjust temperature (60-80°C).\n4. Monitor by TLC.", fillcolor="#F1F3F4"]; "check_workup" [label="Q: Is purification effective?", shape=diamond, style=filled, fillcolor="#FBBC05"]; "optimize_purification" [label="Action:\n1. Adjust recrystallization solvent.\n2. Optimize chromatography solvent system.", fillcolor="#F1F3F4"]; "success" [label="High Yield & Purity Achieved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"start" -> "check_precursor"; "check_precursor" -> "purify_precursor" [label="No"]; "purify_precursor" -> "check_reaction"; "check_precursor" -> "check_reaction" [label="Yes"]; "check_reaction" -> "optimize_reaction" [label="No"]; "optimize_reaction" -> "check_workup"; "check_reaction" -> "check_workup" [label="Yes"]; "check_workup" -> "optimize_purification" [label="No"]; "check_workup" -> "success" [label="Yes"]; "optimize_purification" -> "success"; }

Caption: A logical workflow for troubleshooting common synthesis issues.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-5-chloro-2-hydroxybenzaldehyde

This protocol is adapted from established methods for the selective bromination of substituted phenols and benzaldehydes[1].

  • Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 5-chloro-2-hydroxybenzaldehyde (1.0 eq) in concentrated sulfuric acid (5-10 volumes) at room temperature.

  • Cooling: Cool the resulting solution to 0-5°C using an ice-salt bath.

  • NBS Addition: Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 1-2 hours, ensuring the internal temperature does not rise above 15°C.

  • Reaction: Stir the mixture at this temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 4:1 Hexane:Ethyl Acetate) until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A solid precipitate should form.

  • Isolation: Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

  • Purification: Dry the crude solid under vacuum. For higher purity, recrystallize from a petroleum ether/ethyl acetate mixture. The expected product is a white to pale yellow solid.

Protocol 2: Synthesis of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester

This protocol is based on the principles of the Knoevenagel condensation for chromene synthesis[3][4].

  • Setup: To a round-bottom flask, add 3-Bromo-5-chloro-2-hydroxybenzaldehyde (1.0 eq), dimethyl malonate (1.2 eq), and methanol (10 volumes).

  • Catalyst Addition: Add piperidine (0.1-0.2 eq) to the mixture with stirring.

  • Reaction: Heat the reaction mixture to reflux (approx. 65°C for methanol) and maintain for 6-12 hours. The reaction should be monitored by TLC for the disappearance of the starting aldehyde and the formation of the product.

  • Cooling & Precipitation: Upon completion, cool the reaction mixture to room temperature and then further in an ice bath for 1-2 hours. The product will often precipitate from the methanol solution.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold methanol to remove residual reagents.

  • Purification: The crude product can be further purified by recrystallization from methanol or ethanol to yield the final product as a crystalline solid.

References

  • Time in Pasuruan, ID. Google Search.
  • Efficient Synthesis of 3-Sulfonyl-2-sulfonylmethyl-2H-chromenes via Tandem Knoevenagel Condensation/Oxa-Michael Addition Protocol. MDPI. [Link]

  • Organocatalytic Cascade Knoevenagel–Michael Addition Reactions: Direct Synthesis of Polysubstituted 2-Amino-4H-Chromene Derivatives. ProQuest. [Link]

  • Synthesis and X-ray crystal structures of polyfunctionalized 4H-chromene derivatives via tricomponent reaction with Knoevenagel adducts as intermediates in aqueous medium. Bohrium. [Link]

  • Exploring 2-Bromo-5-(hydroxy)benzaldehyde: Properties and Applications. Medium. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • Chemical Properties and Synthesis of 2-Bromo-5-hydroxybenzaldehyde. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Preparation method of 2-bromo-5-chlorobenzaldehyde.

Sources

Optimization

Technical Support Center: Purification of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester

Welcome to the technical support center for the purification of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to navig...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this polysubstituted heterocyclic compound. Drawing upon established principles in purification science and extensive experience with halogenated aromatic systems, this document provides practical, in-depth troubleshooting advice and detailed protocols.

Introduction: The Purification Challenge

8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester is a highly functionalized molecule, and its purification is often complicated by the presence of structurally similar impurities. The primary challenge stems from the similar polarity of the desired product and its potential byproducts, particularly dehalogenated species.[1] This guide will address these issues systematically, providing a logical workflow from initial purification attempts to advanced troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude sample?

A1: Based on common synthetic routes for chromenes, potential impurities include:

  • Starting Materials: Unreacted substituted salicylaldehyde or dimethyl acetylenedicarboxylate.

  • Dehalogenated Impurities: Species where either the bromine or chlorine atom has been replaced by hydrogen (e.g., 8-Bromo-2H-chromene-3-carboxylic acid methyl ester or 6-Chloro-2H-chromene-3-carboxylic acid methyl ester). These can be notoriously difficult to separate.[1][2]

  • Hydrolyzed Product: The corresponding carboxylic acid if the methyl ester is cleaved during workup or purification.

  • Isomeric Byproducts: Depending on the synthetic route, other isomers may form in small quantities.

Q2: My crude NMR shows a clean spectrum, but my elemental analysis is off. What could be the issue?

A2: This often points to the presence of impurities that have very similar NMR shifts to your main product, making them hard to distinguish. Dehalogenated impurities are prime suspects as the proton that replaces the halogen may be in a crowded region of the aromatic spectrum. Furthermore, inorganic salts from the workup can contaminate your sample without being visible in the ¹H NMR.

Q3: I'm seeing significant peak tailing when running a column on silica gel. Why is this happening?

A3: Peak tailing for chromene derivatives on silica gel can be due to the interaction of the ester carbonyl or other polar functionalities with the acidic silanol groups on the silica surface.[3]

Troubleshooting Guides

Issue 1: Poor Separation in Column Chromatography

Poor separation between the target compound and impurities is the most common hurdle. The similar polarity of halogenated compounds and their dehalogenated counterparts makes standard silica gel chromatography challenging.[1]

Below is a decision-making workflow for optimizing column chromatography.

chromatography_workflow start Crude Product tlc Run TLC with Hexane/Ethyl Acetate start->tlc rf_check Is Rf ~0.2-0.3 with good separation? tlc->rf_check special_column Consider Alternative Stationary Phase (e.g., Phenyl-Hexyl) tlc->special_column Still no separation run_column Run Flash Column rf_check->run_column Yes adjust_polarity Adjust Polarity: - High Rf: Less Polar - Low Rf: More Polar rf_check->adjust_polarity No pure_product Pure Product run_column->pure_product adjust_polarity->tlc gradient Try Gradient Elution adjust_polarity->gradient gradient->tlc special_column->tlc

Caption: Decision workflow for column chromatography optimization.

  • Initial Screening with TLC: Use Thin Layer Chromatography (TLC) to screen various solvent systems. A good starting point is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).

  • Target Rf Value: Aim for an Rf value of approximately 0.2-0.3 for your target compound to achieve good separation on a column.[4]

  • Polarity Adjustment:

    • If your compound and impurities have a high Rf (elute too quickly), decrease the polarity of the mobile phase (increase the proportion of hexane).

    • If they have a low Rf (stick to the silica), increase the polarity (increase the proportion of ethyl acetate).

  • Consider a Third Solvent: Sometimes, adding a small amount of a third solvent with different properties, like methanol or acetonitrile, can improve selectivity.

If simple polarity adjustments are insufficient, especially for dehalogenated impurities, consider these advanced strategies:

  • Alternative Stationary Phases:

    • Phenyl-Hexyl or Pentafluorophenyl (PFP) Columns: These columns can provide different selectivity for aromatic compounds through π-π interactions. The electron clouds of the halogenated rings will interact differently with these stationary phases compared to standard silica.

  • Mobile Phase Modifiers:

    • If you suspect your compound is slightly acidic and interacting with silica, adding a small amount (0.1-1%) of acetic acid to your mobile phase can improve peak shape.

    • For basic impurities, a small amount of triethylamine (0.1-1%) can be beneficial.[3]

Parameter Standard Approach Advanced Approach for Halogenated Compounds
Stationary Phase Silica GelPhenyl-Hexyl, Pentafluorophenyl (PFP), or Alumina
Mobile Phase Hexane/Ethyl AcetateToluene/Hexane, Dichloromethane/Hexane
Modifiers None0.1% Acetic Acid (for acidic compounds)
Issue 2: Oiling Out During Recrystallization

"Oiling out" occurs when the compound comes out of solution above its melting point, forming an oil instead of crystals. This is a common issue with compounds that have planar aromatic structures.

recrystallization_process start Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slow Cooling dissolve->cool oiling_out Oiling Out? cool->oiling_out crystallization Crystallization Occurs oiling_out->crystallization No troubleshoot Troubleshoot: 1. Reheat & Add More Solvent 2. Change Solvent System 3. Scratch Flask oiling_out->troubleshoot Yes filter Filter Crystals crystallization->filter troubleshoot->dissolve dry Dry Crystals filter->dry pure_product Pure Product dry->pure_product

Caption: A standard workflow for troubleshooting recrystallization.

  • Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at its boiling point.

  • Procedure:

    • Place the crude solid in a flask.

    • Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.

    • Continue adding small portions of hot solvent until the solid just dissolves.

    • Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.

    • Collect the crystals by vacuum filtration.

  • Increase Solvent Volume: The solution may be too concentrated. Reheat the mixture until the oil redissolves, add more hot solvent, and cool slowly again.[3]

  • Lower the Cooling Rate: Insulate the flask to ensure very slow cooling, giving the molecules time to form an ordered crystal lattice.

  • Change the Solvent System:

    • Use a solvent with a lower boiling point.

    • Try a two-solvent system (e.g., ethanol/water, acetone/hexane). Dissolve the compound in a small amount of the "good" solvent (in which it is very soluble) and slowly add the "poor" solvent (in which it is less soluble) until the solution becomes cloudy. Then, heat to clarify and cool slowly.[5]

Solvent System Comments
Ethanol or Methanol Good general-purpose polar solvents.
Acetone/Hexane A versatile two-solvent system.[5]
Ethyl Acetate/Hexane Another common and effective two-solvent system.[5]
Dichloromethane/Hexane Useful for less polar compounds.

References

  • BenchChem. (2025).
  • University of Rochester, Department of Chemistry.
  • Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. IUCrData. [Link]

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. [Link]

  • Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. ResearchGate. [Link]

  • BenchChem. (2025).
  • Visible Light-Driven Reductive Azaarylation of Coumarin-3-carboxylic Acids. The Journal of Organic Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester

Welcome to the technical support guide for the synthesis of methyl 8-bromo-6-chloro-2H-chromene-3-carboxylate. This document is designed for researchers, chemists, and professionals in drug development who are working wi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of methyl 8-bromo-6-chloro-2H-chromene-3-carboxylate. This document is designed for researchers, chemists, and professionals in drug development who are working with this specific chromene derivative. Here, we address common challenges, provide in-depth troubleshooting advice, and explain the chemical principles behind the observed side reactions and synthetic hurdles.

Introduction to the Synthesis

The target molecule, 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester, is typically synthesized via a condensation reaction between a substituted salicylaldehyde (specifically, 3-bromo-5-chloro-2-hydroxybenzaldehyde) and an active methylene compound, followed by esterification. A common approach involves the Knoevenagel condensation, a reliable method for forming C=C bonds.[1][2][3]

The general synthetic pathway is outlined below:

Synthesis_Pathway Salicylaldehyde 3-Bromo-5-chloro- 2-hydroxybenzaldehyde Intermediate Knoevenagel Adduct Salicylaldehyde->Intermediate Base Catalyst (e.g., Piperidine) Malonic_Ester Dimethyl Malonate Malonic_Ester->Intermediate Product 8-Bromo-6-chloro-2H-chromene -3-carboxylic acid methyl ester Intermediate->Product Intramolecular Cyclization & Dehydration Dimer_Formation cluster_main Desired Pathway cluster_side Side Reaction Pathway Adduct Knoevenagel Adduct Product Target Chromene Adduct->Product Intramolecular Cyclization Dimer Dimeric Impurity Adduct->Dimer Michael Addition Adduct2 Another Adduct Molecule Adduct2->Dimer

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Chromene Ester Synthesis

Welcome to the technical support center for the synthesis of chromene esters. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of chromene esters. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of heterocyclic compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research endeavors.

Introduction: The Chemistry of Chromene Ester Synthesis

Chromene esters, particularly derivatives like 2-amino-4H-chromene-3-carboxylates, are valuable scaffolds in medicinal chemistry. Their synthesis is most commonly achieved through a one-pot, three-component reaction involving an aldehyde, an active methylene compound (such as ethyl cyanoacetate), and a phenol derivative (e.g., resorcinol, naphthol). This reaction typically proceeds through a cascade of a base-catalyzed Knoevenagel condensation, followed by a Michael addition and an intramolecular cyclization. The efficiency of this elegant reaction is highly dependent on a careful balance of reaction parameters. This guide will help you to navigate and optimize these parameters to achieve high yields and purity.

Troubleshooting Guide: From Low Yields to Purification Headaches

This guide addresses specific problems that may arise during the synthesis of chromene esters in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My reaction has a consistently low yield or is not yielding any product. What are the primary causes and how can I improve it?

A1: Low yields in chromene ester synthesis can be attributed to several factors, primarily related to suboptimal reaction conditions and reagent choice.

  • Causality: The formation of the chromene ester relies on a delicate sequence of reactions. If the initial Knoevenagel condensation between the aldehyde and the active methylene compound is slow or reversible, the subsequent Michael addition and cyclization will be impeded. Similarly, an inappropriate catalyst may not be effective in promoting all steps of the cascade.

  • Troubleshooting Steps:

    • Catalyst Selection and Concentration: The choice of a basic catalyst is crucial. While traditional bases like piperidine or triethylamine are effective, their volatility and potential for side reactions can be problematic. Consider screening alternative catalysts. For instance, organocatalysts like pyridine-2-carboxylic acid have been shown to be highly efficient.[1][2][3] Some modern approaches utilize solid-supported catalysts or nanoparticles, which can simplify work-up and improve yields.[4] The catalyst loading is also important; typically, 10-20 mol% is a good starting point.

    • Solvent Effects: The polarity of the solvent can significantly influence the reaction rate and yield.[5][6]

      • Protic solvents like ethanol or even water can be excellent choices as they can stabilize charged intermediates in the reaction pathway.[6][7][8]

      • Solvent-free conditions at elevated temperatures can also be highly effective and offer a greener alternative, often leading to shorter reaction times and simpler product isolation.[4][9][10]

      • If you are observing low yields in a non-polar solvent, consider switching to a more polar protic or aprotic solvent.

    • Temperature and Reaction Time: Many chromene ester syntheses proceed efficiently at room temperature, but some may require heating to overcome activation energy barriers.[7][8][11] Monitor your reaction by Thin Layer Chromatography (TLC). If you see the formation of the Knoevenagel intermediate but slow conversion to the final product, increasing the temperature or extending the reaction time may be beneficial. Conversely, if you observe the formation of multiple side products, lowering the temperature might be necessary. Microwave-assisted synthesis can also dramatically reduce reaction times and improve yields.[12][13]

    • Reactant Stoichiometry: Ensure that you are using the correct stoichiometry of your reactants. Typically, a 1:1:1 molar ratio of the aldehyde, active methylene compound, and phenol is used.

Issue 2: Formation of Side Products and Impurities

Q2: My TLC plate shows multiple spots in addition to my desired product. What are these impurities and how can I minimize their formation?

A2: The formation of side products is a common issue in multicomponent reactions. The most likely culprits are stable intermediates or products of competing reaction pathways.

  • Common Side Products:

    • Knoevenagel Adduct: This is the product of the initial condensation between the aldehyde and the active methylene compound (e.g., ethyl 2-cyano-3-phenylacrylate).[14][15] Its presence indicates that the subsequent Michael addition and cyclization are the rate-limiting steps.

    • Michael Adduct Intermediate: The product of the Michael addition of the phenol to the Knoevenagel adduct may be observed if the final intramolecular cyclization is slow.

    • Dimeric or Polymeric Byproducts: Under certain conditions, especially with prolonged reaction times or high temperatures, side reactions leading to more complex structures can occur.

  • Identification and Mitigation:

    • TLC Analysis: Use TLC to monitor the reaction progress. The Knoevenagel adduct is typically less polar than the final chromene ester. You can often visualize these aromatic compounds under a UV lamp (254 nm).[16] Stains like potassium permanganate or p-anisaldehyde can also be used for visualization.[12][17]

    • NMR Spectroscopy: ¹H NMR is invaluable for identifying intermediates. The Knoevenagel adduct will lack the characteristic singlet for the H-4 proton of the chromene ring and will show signals corresponding to the vinylic proton. The final chromene ester will typically show a characteristic singlet for the H-4 proton between δ 4.5 and 5.5 ppm and a broad singlet for the amino group protons.[6][11][18][19][20]

    • Minimizing Side Products:

      • Optimize Catalyst: A more efficient catalyst can accelerate the entire cascade, preventing the accumulation of intermediates.

      • Adjust Temperature: As mentioned earlier, adjusting the temperature can influence the relative rates of the desired and undesired reactions.

      • Control Reactant Addition: In some cases, slow addition of one of the reactants can help to control the concentration of reactive intermediates and minimize side product formation.

Issue 3: Purification Challenges

Q3: I'm having difficulty purifying my chromene ester. What are the best methods?

A3: Purification can be challenging due to the presence of unreacted starting materials, catalysts, and side products with similar polarities to the desired product.

  • Recrystallization: This is often the most effective method for purifying solid chromene esters.

    • Solvent Selection: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[15][21][22][23]

    • Common Solvents: Ethanol, isopropanol, or mixtures of ethyl acetate and hexane are often good choices for recrystallizing chromene esters.[14][22][24] A good starting point is to use a solvent system that is similar in polarity to the eluent used for TLC.

  • Column Chromatography: If recrystallization is ineffective, column chromatography is the next step.

    • Stationary Phase: Silica gel is the most common stationary phase and is slightly acidic.[2][25] If your compound is acid-sensitive, you can use neutralized silica gel or add a small amount of a basic modifier like triethylamine to your eluent.[1]

    • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is typically used.[1][5][25] The optimal ratio can be determined by running TLC with different solvent mixtures to achieve an Rf value of 0.25-0.35 for your product.[5]

Q4: I am concerned about the hydrolysis of my ester group during the reaction or work-up. How can I prevent this?

A4: Ester hydrolysis is a valid concern, especially when using strong acids or bases, or during aqueous work-ups.[26][27][28]

  • Mitigation Strategies:

    • Use Mild Catalysts: Opt for milder basic catalysts like organic bases (e.g., DBU, triethylamine) or solid-supported catalysts over strong bases like NaOH or KOH.

    • Anhydrous Conditions: If possible, perform the reaction under anhydrous conditions to minimize the presence of water.

    • Careful Work-up: During the work-up, neutralize any acidic or basic conditions promptly. Use a saturated sodium bicarbonate solution to neutralize acids and a dilute acid solution (e.g., 1M HCl) to neutralize bases, followed by washing with brine.

    • Avoid Prolonged Heating in Aqueous Media: If heating is required, try to minimize the reaction time, especially if water is present in the solvent system.

Frequently Asked Questions (FAQs)

Q: What is the general mechanism for the three-component synthesis of 2-amino-4H-chromene-3-carboxylates?

A: The reaction typically proceeds through a three-step cascade:

  • Knoevenagel Condensation: A base catalyst deprotonates the active methylene compound (ethyl cyanoacetate), which then undergoes a nucleophilic addition to the aldehyde, followed by dehydration to form an electron-deficient alkene (a Knoevenagel adduct).[9][29]

  • Michael Addition: The phenolic hydroxyl group, often deprotonated by the base, acts as a nucleophile and attacks the β-carbon of the Knoevenagel adduct in a conjugate or Michael addition.[10][30][31]

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular nucleophilic addition of the newly formed enolate or amino group to the nitrile group, followed by tautomerization to yield the stable 2-amino-4H-chromene ester.

Q: Can I use substituted salicylaldehydes and other active methylene compounds?

A: Yes, this reaction is quite versatile. Electron-donating or electron-withdrawing groups on the salicylaldehyde can influence the reaction rate and yield. Similarly, other active methylene compounds like malononitrile can be used, which will result in a 3-carbonitrile derivative instead of a 3-carboxylate.

Q: How do I know if my reaction is complete?

A: The best way to monitor the reaction is by Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the starting materials on a TLC plate. The reaction is complete when the starting material spots have disappeared and a new spot corresponding to the product is prominent.

Data Presentation: Catalyst and Solvent Effects

The choice of catalyst and solvent has a profound impact on the yield of chromene ester synthesis. The following table summarizes the performance of various catalytic systems.

CatalystSolventTemperature (°C)TimeYield (%)Reference
Sodium Malonate (10 mol%)Water7015 min96[7][8]
Pyridine-2-carboxylic acid (15 mol%)Water-EtOH (1:1)Reflux10-30 minup to 98[1][2][3][23]
TriethylamineDichloromethaneRoom Temp-Moderate to Good[32]
DBU (30 mol%)WaterRoom Temp6 h75-85[21]
PiperidineEthanolReflux-Good[22][33]
Solvent-free-8030 min95[24]

Experimental Protocols

General Procedure for the Synthesis of Ethyl 2-amino-4-aryl-4H-chromene-3-carboxylate:

  • To a round-bottom flask, add the aromatic aldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and the phenol derivative (1 mmol).

  • Add the chosen solvent (e.g., 5 mL of ethanol).

  • Add the catalyst (e.g., 0.15 mmol of pyridine-2-carboxylic acid).

  • Stir the reaction mixture at the desired temperature (e.g., reflux) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol for TLC Monitoring:

  • Prepare a TLC plate (silica gel 60 F254).

  • Using a capillary tube, spot the starting materials and the reaction mixture on the baseline of the TLC plate.

  • Develop the plate in an appropriate eluent system (e.g., 30% ethyl acetate in hexane).

  • Visualize the spots under a UV lamp (254 nm). The product is typically more polar than the aldehyde and the Knoevenagel intermediate.

Visualizations

Reaction Mechanism Pathway

Reaction_Mechanism cluster_reactants Reactants cluster_steps Reaction Cascade Aldehyde Ar-CHO Catalyst Base Catalyst ActiveMethylene NC-CH2-COOEt Phenol Phenol Derivative Knoevenagel Knoevenagel Condensation Catalyst->Knoevenagel Step 1 Michael Michael Addition Knoevenagel->Michael Step 2 (with Phenol) Cyclization Intramolecular Cyclization Michael->Cyclization Step 3 Product Chromene Ester Cyclization->Product

Caption: General reaction pathway for chromene ester synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start Synthesis CheckYield Low or No Yield? Start->CheckYield OptimizeCatalyst Optimize Catalyst & Concentration CheckYield->OptimizeCatalyst Yes CheckPurity Multiple Spots on TLC? CheckYield->CheckPurity No ChangeSolvent Change Solvent OptimizeCatalyst->ChangeSolvent AdjustTemp Adjust Temperature/ Time ChangeSolvent->AdjustTemp AdjustTemp->Start Re-run Reaction IdentifyByproducts Identify Byproducts (NMR, MS) CheckPurity->IdentifyByproducts Yes Purification Purification CheckPurity->Purification No MinimizeByproducts Adjust Conditions to Minimize Byproducts IdentifyByproducts->MinimizeByproducts MinimizeByproducts->Start Re-run Reaction Recrystallize Recrystallization Purification->Recrystallize ColumnChrom Column Chromatography Purification->ColumnChrom FinalProduct Pure Product Recrystallize->FinalProduct ColumnChrom->FinalProduct

Caption: A logical workflow for troubleshooting common issues.

References

Sources

Troubleshooting

Technical Support Center: 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester

Welcome to the technical support center for 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges during the handling, storage, and experimental use of this compound. Here, we provide troubleshooting advice and frequently asked questions (FAQs) grounded in established principles of organic chemistry and pharmaceutical stability testing.

Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a molecule and helping to develop stability-indicating analytical methods.[1][2][3] While specific degradation pathways for every novel compound are unique, we can predict likely routes of decomposition for 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester based on its functional groups: a methyl ester, a halogenated aromatic ring, and a 2H-chromene core.

This guide will explore potential degradation pathways, offer protocols for stress testing, and provide guidance on identifying and characterizing degradants.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a new peak in my HPLC chromatogram after storing my sample in a methanol/water mixture. What could this be?

A1: The most probable cause is the hydrolysis of the methyl ester group. Esters are susceptible to hydrolysis, a reaction with water that cleaves the ester bond, especially in the presence of acid or base catalysts.[4][5][6]

  • Plausible Degradant: 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid.

  • Causality: The methyl ester (-COOCH₃) reacts with water (H₂O) to form a carboxylic acid (-COOH) and methanol (CH₃OH). This reaction can be accelerated by acidic or basic conditions.[4][7]

  • Troubleshooting Steps:

    • Confirm Identity: Use LC-MS to determine the mass of the new peak. The carboxylic acid degradant will have a molecular weight corresponding to the loss of a CH₂ group (14 Da) and the addition of a hydrogen atom, resulting in a net decrease of 14 Da compared to the parent compound.

    • pH Control: Ensure your solutions are buffered to a neutral pH if hydrolysis is undesirable. If you are performing forced degradation, you can intentionally stress the sample with acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) to confirm this pathway.[8][9]

    • Solvent Choice: For routine analysis, minimize the amount of water in your sample diluent and use freshly prepared solutions.

Q2: My solid-state sample has started to change color after exposure to laboratory lighting. Is this expected?

A2: Yes, this is a potential issue. The 2H-chromene core in your molecule is a known photochromic scaffold, meaning it can undergo reversible color changes upon exposure to light.[10] Furthermore, prolonged exposure to UV or visible light can lead to irreversible photodegradation.

  • Potential Degradation Pathways: Photodegradation can be complex, involving ring-opening of the chromene, radical reactions, or dehalogenation.[11]

  • Causality: The energy from light can excite the molecule to a higher energy state, making it more reactive and susceptible to degradation. Halogenated aromatic compounds can also be prone to photolytic cleavage of the carbon-halogen bond.

  • Troubleshooting Steps:

    • Protect from Light: Store the compound in an amber vial or a container wrapped in aluminum foil.[3] Conduct experiments under subdued lighting conditions if possible.

    • Photostability Testing: To investigate this phenomenon systematically, perform a forced degradation study by exposing a solution of the compound to a controlled light source, as specified in ICH guideline Q1B.[8] A control sample should be kept in the dark to differentiate between photolytic and thermal degradation.

    • Analytical Monitoring: Use a stability-indicating HPLC method with a photodiode array (PDA) detector to monitor for changes in the parent peak and the appearance of new peaks. Changes in the UV-Vis spectrum can also indicate structural modifications.

Q3: I'm conducting forced degradation studies with an oxidizing agent (e.g., H₂O₂), and I see multiple new peaks. What are the likely sites of oxidation?

A3: 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester has several sites susceptible to oxidation.

  • Likely Sites of Oxidation:

    • Chromene Double Bond: The double bond in the pyran ring is electron-rich and a prime target for electrophilic attack by oxidizing agents, potentially forming an epoxide.

    • Aromatic Ring: The benzene ring, activated by the ether oxygen, could undergo oxidation, potentially leading to the formation of phenols or quinone-like structures.

    • Benzylic Position: The carbon atom adjacent to both the ring oxygen and the double bond (C2 position) could be susceptible to oxidation.

  • Causality: Oxidizing agents like hydrogen peroxide can introduce oxygen atoms into the molecule, leading to a variety of hydroxylated or ring-opened products.

  • Troubleshooting & Characterization:

    • Control Reaction: Run the experiment at a lower temperature or for a shorter duration to minimize the formation of secondary degradants.[9]

    • Structural Elucidation: This is a scenario where advanced analytical techniques are essential. High-resolution mass spectrometry (HRMS) can provide accurate mass and elemental composition of the degradants, helping to pinpoint the number of oxygen atoms added.[] 2D NMR spectroscopy may be necessary for unambiguous structural identification of the major degradation products.[]

Experimental Protocols & Methodologies

Protocol 1: Forced Degradation (Stress Testing) Workflow

This protocol outlines a standard workflow for investigating the degradation pathways under various stress conditions, as recommended by the International Council for Harmonisation (ICH).[1][3]

  • Stock Solution Preparation: Prepare a stock solution of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester in an appropriate solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Keep at room temperature for 4 hours. (Base hydrolysis is often much faster than acid hydrolysis).

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of ~100 µg/mL. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solution of the compound (~100 µg/mL) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in foil and placed alongside the test sample.

  • Sample Analysis:

    • At appropriate time points, withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a non-stressed control, by a stability-indicating HPLC-UV/MS method.

Table 1: Recommended Starting Conditions for Forced Degradation
Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis0.1 M HCl60°C24 hours
Base Hydrolysis0.1 M NaOHRoom Temp4 hours
Oxidation3% H₂O₂Room Temp24 hours
Thermal (Solid)None80°C48 hours
Thermal (Solution)None80°C48 hours
PhotolyticICH Q1B compliantAmbientAs per ICH

Note: These are starting conditions and should be adjusted to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]

Visualizing Potential Degradation Pathways

The following diagrams illustrate the most probable primary degradation pathways for 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photodegradation Photolytic Degradation parent_hydrolysis 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester acid Acid (H⁺) or Base (OH⁻) parent_hydrolysis->acid product_acid 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid acid->product_acid H₂O methanol Methanol product_acid->methanol + parent_oxidation 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester oxidant Oxidizing Agent (e.g., H₂O₂) parent_oxidation->oxidant product_epoxide Epoxide at C3-C4 oxidant->product_epoxide Pathway A product_phenol Hydroxylated Aromatic Ring oxidant->product_phenol Pathway B parent_photo 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester light Light (hν) parent_photo->light product_dehalogenated Dehalogenated Products light->product_dehalogenated Pathway C product_ring_opened Ring-Opened Products light->product_ring_opened Pathway D

Caption: Predicted primary degradation pathways for the target compound.

G cluster_workflow Forced Degradation Workflow start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample Withdraw & Neutralize Samples stress->sample analyze Analyze via HPLC-UV/MS sample->analyze characterize Identify & Characterize Degradants (HRMS, NMR) analyze->characterize end Establish Degradation Profile characterize->end

Sources

Optimization

preventing byproduct formation in Fischer esterification of chromene carboxylic acids

Welcome to the technical support guide for the esterification of chromene carboxylic acids. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this uniq...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the esterification of chromene carboxylic acids. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this unique class of compounds. The inherent acid sensitivity of the chromene scaffold presents specific challenges during classical Fischer esterification. This guide provides in-depth troubleshooting advice, mechanistic explanations for common side reactions, and detailed protocols for alternative, milder esterification procedures to ensure high-yield, clean conversions.

Structure of This Guide

  • Part 1: Troubleshooting Guide - Directly addresses common experimental issues, their root causes, and corrective actions.

  • Part 2: Frequently Asked Questions (FAQs) - Delves into the underlying chemical principles of byproduct formation and provides guidance on reaction optimization.

  • Part 3: Alternative Esterification Protocols - Offers detailed, step-by-step procedures for substrates intolerant to Fischer esterification conditions.

  • Part 4: References - A comprehensive list of cited literature for further reading.

Part 1: Troubleshooting Guide

This section is designed to help you quickly diagnose and solve problems encountered during the esterification of your chromene carboxylic acid.

Observed Problem Probable Cause(s) Recommended Solution(s)
Low or No Yield of Desired Ester 1. Incomplete Reaction: Fischer esterification is an equilibrium process.[1] 2. Substrate Degradation: The chromene ring may be unstable under the harsh acidic conditions. 3. Decarboxylation: The starting material may be decomposing upon heating.[2][3]1. Drive the Equilibrium: Use the alcohol reactant as the solvent (large excess) and/or remove water as it forms using a Dean-Stark apparatus.[1] 2. Lower Reaction Temperature: Reduce the reflux temperature if possible, but be aware this will slow the reaction rate. 3. Switch to a Milder Method: For acid-sensitive substrates, Fischer esterification is often unsuitable. Proceed directly to alternative protocols like Steglich Esterification or Mitsunobu Reaction.[4][5][6]
Significant Formation of a Non-polar Byproduct; Gas Evolution Observed Decarboxylation: The carboxylic acid is losing CO2 upon heating in the presence of the acid catalyst, leading to a decarboxylated chromene derivative.[2][3][7]1. Strict Temperature Control: Avoid excessive heating. Determine the minimum temperature required for esterification. 2. Use a Non-Protic Acid Catalyst: While less common for Fischer esterification, certain Lewis acids may be milder, though degradation is still a risk. 3. Abandon Fischer Conditions: Decarboxylation is often thermally driven. Milder, room-temperature methods are the best solution. See Protocol 1: Steglich Esterification .[4][8]
Multiple Unidentified Polar Byproducts in TLC/LC-MS Acid-Catalyzed Ring Opening: The strong acid catalyst (e.g., H₂SO₄) is protonating the pyran oxygen, leading to ring cleavage and subsequent reactions, forming chalcones or other degradation products.1. Reduce Catalyst Loading: Use the minimum effective amount of acid catalyst. 2. Use a Milder Acid Catalyst: Switch from sulfuric acid to p-toluenesulfonic acid (p-TsOH), which can be less aggressive. 3. Immediate Change of Strategy: The chromene core is too sensitive. Use a neutral or base-catalyzed method that does not involve strong acids. See Protocol 2: Acyl Chloride Formation followed by Esterification or Protocol 3: Mitsunobu Reaction .[9][10][11]
Reaction Stalls at ~65% Conversion Equilibrium Reached: The forward and reverse reactions (esterification and hydrolysis) are proceeding at the same rate.1. Water Removal is Key: If not already doing so, use a Dean-Stark trap with a suitable solvent (e.g., toluene) to azeotropically remove water and shift the equilibrium toward the product.[1] 2. Increase Alcohol Excess: If feasible, increase the molar excess of the alcohol. A 10-fold excess can significantly improve yields.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is my chromene carboxylic acid degrading during Fischer esterification?

The Fischer esterification requires a strong acid catalyst (typically sulfuric acid or p-TsOH) and elevated temperatures.[1][12] This combination creates a harsh environment that can promote two primary side reactions with chromene scaffolds:

  • Decarboxylation: Aromatic and heteroaromatic carboxylic acids can be susceptible to decarboxylation (loss of CO₂) at high temperatures, a reaction often facilitated by acid.[2][3] The stability of the resulting carbanion or carbocation on the chromene ring system after CO₂ loss can influence the rate of this undesired reaction.

  • Acid-Catalyzed Ring Opening: The chromene core contains a pyran ring with an ether linkage. The oxygen atom of this ether can be protonated by the strong acid catalyst. This protonation makes the benzylic carbon highly electrophilic and susceptible to nucleophilic attack, which can lead to ring-opening and the formation of various degradation products.

The workflow below illustrates the decision-making process when encountering these issues.

G Start Fischer Esterification of Chromene Carboxylic Acid Check Low Yield or Byproducts Observed? Start->Check Analyze Analyze Byproducts by LC-MS / NMR Check->Analyze Yes Solution Solution: Use Milder, Non-Acidic Esterification Method Check->Solution No, but yield is poor Nonpolar Major Non-polar Byproduct? (Mass = Starting Material - 44) Analyze->Nonpolar Polar Multiple Polar Byproducts? Analyze->Polar Nonpolar->Polar No Decarbox Diagnosis: Decarboxylation Nonpolar->Decarbox Yes RingOpen Diagnosis: Ring Opening Polar->RingOpen Yes Decarbox->Solution RingOpen->Solution

Caption: Troubleshooting workflow for byproduct formation.

Q2: What is decarboxylation and how can I prevent it?

Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide (CO₂).[7] For aromatic acids, this can proceed through an ionic mechanism where a proton attacks the ipso-carbon (the carbon bearing the carboxylic acid), displacing CO₂.[2] This is often favored by high temperatures.

Mechanism of Acid-Promoted Decarboxylation

G cluster_0 Acid-Catalyzed Decarboxylation Pathway Mol1 Chromene-COOH + H⁺ Mol2 Protonated Intermediate Mol1->Mol2 + Heat Mol3 Decarboxylated Chromene + CO₂ + H⁺ Mol2->Mol3 - CO₂ G Start Dissolve Acid, Alcohol, DMAP in Anhydrous DCM Cool Cool to 0 °C Start->Cool AddDCC Add DCC Solution Dropwise Cool->AddDCC React Stir at Room Temp (4-16h) Monitor by TLC/LC-MS AddDCC->React Filter Filter to Remove DCU Precipitate React->Filter Purify Concentrate and Purify by Column Chromatography Filter->Purify

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis and scale-up of 8-Bromo-6-chlo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis and scale-up of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester. As Senior Application Scientists, we offer insights grounded in established chemical principles and practical experience to help you navigate the complexities of this multi-step synthesis.

I. Synthesis Overview & Key Challenges

The synthesis of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester typically involves a multi-step process. A common route begins with the formylation of a substituted phenol, followed by a Knoevenagel condensation to construct the chromene core, and finally, esterification. Each of these stages presents unique challenges, particularly when transitioning from bench-scale to larger-scale production.

Logical Workflow for Synthesis

A Starting Material: 4-Chloro-2-bromophenol B Vilsmeier-Haack Formylation A->B POCl3, DMF C Intermediate: 3-Bromo-5-chloro-2-hydroxybenzaldehyde B->C D Knoevenagel Condensation with Dimethyl malonate C->D Base (e.g., Piperidine) E Intermediate: 8-Bromo-6-chloro-2-oxo-2H-chromene-3-carboxylic acid D->E F Fischer Esterification E->F Methanol, Acid catalyst (e.g., H2SO4) G Final Product: 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester F->G

Caption: Synthetic pathway for 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.

Part A: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich aromatic compounds.[1][2] However, issues with regioselectivity and product isolation can arise.

Q1: My Vilsmeier-Haack reaction is giving a low yield of the desired 3-bromo-5-chloro-2-hydroxybenzaldehyde. What are the likely causes?

A1: Low yields in this step can often be attributed to several factors:

  • Substrate Reactivity: The starting material, 4-chloro-2-bromophenol, has both electron-withdrawing (chloro and bromo) and electron-donating (hydroxyl) groups. While the hydroxyl group activates the ring, the halogens deactivate it, making the reaction conditions crucial.

  • Vilsmeier Reagent Formation: The Vilsmeier reagent, a chloroiminium salt, is formed from the reaction of a substituted amide like dimethylformamide (DMF) with phosphorus oxychloride (POCl3).[1][3] Incomplete formation of this reagent will naturally lead to lower yields. Ensure your DMF is anhydrous and the POCl3 is of high purity.

  • Reaction Temperature: The temperature for Vilsmeier-Haack reactions is substrate-dependent and can range from below 0°C to 80°C.[4] For a moderately activated phenol, starting at a lower temperature (e.g., 0°C) and slowly warming to room temperature is a good starting point.[1]

  • Work-up Procedure: The hydrolysis of the iminium intermediate to the aldehyde is a critical final step.[3][4] Quenching the reaction mixture with a buffered aqueous solution (like sodium acetate in water) at a controlled temperature (e.g., 0°C) is important to prevent side reactions.[1]

Q2: I am observing the formation of multiple isomers during the formylation step. How can I improve the regioselectivity?

A2: The formylation of 4-chloro-2-bromophenol should predominantly occur at the position ortho to the hydroxyl group and para to the chloro group due to the directing effects of the hydroxyl group. However, some formation of the other isomer is possible.

  • Steric Hindrance: The bromine atom at the 2-position provides significant steric hindrance, which should favor formylation at the 6-position.

  • Solvent and Temperature Control: Using a non-polar solvent in conjunction with DMF might influence the regioselectivity. Careful control of the reaction temperature is also critical, as higher temperatures can sometimes lead to a loss of selectivity.[4]

  • Purification: If isomeric impurities are unavoidable, careful purification by column chromatography is essential.

Part B: Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[5]

Q3: The Knoevenagel condensation between my substituted salicylaldehyde and dimethyl malonate is sluggish and gives low yields of the chromene carboxylic acid. What can I do to optimize this reaction?

A3: Several factors influence the success of the Knoevenagel condensation:

  • Catalyst Choice: This reaction is typically catalyzed by a weak base.[5] Piperidine is a common and effective catalyst for this transformation. The amount of catalyst can be critical and may require optimization.

  • Reaction Conditions: Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields for chromene synthesis.[6] If conventional heating is used, ensuring an adequate reaction temperature and time is crucial. Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended.[7]

  • Solvent: The choice of solvent can impact the reaction rate and yield. Ethanol is a commonly used solvent for this type of condensation.[6]

  • Substrate Reactivity: The presence of electron-withdrawing groups on the salicylaldehyde can sometimes lead to lower yields.[8]

Q4: I am having difficulty with the work-up and purification of the 8-Bromo-6-chloro-2-oxo-2H-chromene-3-carboxylic acid. Any suggestions?

A4: The product of the Knoevenagel condensation is a carboxylic acid, which can present purification challenges.

  • Acid-Base Extraction: After the reaction, you can perform an acid-base extraction. By making the solution basic, the carboxylic acid product will be deprotonated and dissolve in the aqueous layer, allowing for the removal of non-acidic impurities. Subsequent acidification of the aqueous layer will precipitate the desired product.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system is often an effective purification method.

  • Column Chromatography: If the product is not amenable to recrystallization, column chromatography on silica gel can be used. A mobile phase with a polar component (e.g., ethyl acetate in hexanes with a small amount of acetic acid) will be necessary to elute the carboxylic acid.

Part C: Fischer Esterification

Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol.[9][10]

Q5: The esterification of my chromene carboxylic acid with methanol is not going to completion. How can I drive the reaction forward?

A5: The Fischer esterification is a reversible reaction.[9][10] To achieve a high yield of the ester, the equilibrium must be shifted towards the products.

  • Excess Alcohol: Using a large excess of the alcohol (methanol in this case) can help drive the equilibrium forward.[9] Methanol can often be used as the solvent for the reaction.

  • Removal of Water: Removing the water that is formed as a byproduct will also shift the equilibrium to the right.[11] This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.

  • Acid Catalyst: A strong acid catalyst, such as concentrated sulfuric acid or tosic acid, is required.[9][10] The amount of catalyst should be catalytic and not stoichiometric.

  • Reaction Time and Temperature: The reaction may require heating under reflux for several hours to reach completion.[12] Monitoring the reaction by TLC is essential to determine the optimal reaction time.

Q6: I am concerned about potential side reactions during the esterification. What should I look out for?

A6: While Fischer esterification is generally a clean reaction, some potential side reactions to be aware of include:

  • Decomposition: Chromene systems can be sensitive to strong acids and high temperatures. If you observe significant darkening of the reaction mixture or the formation of multiple spots on TLC, consider using milder conditions (e.g., a different acid catalyst, lower temperature).

  • Transesterification: If other alcohol impurities are present, you may see the formation of different esters. Ensure your methanol is of high purity and anhydrous.

Part D: Scale-Up Considerations

Q7: What are the key safety and logistical challenges when scaling up this synthesis from grams to kilograms?

A7: Scaling up a chemical synthesis introduces several new challenges:

  • Heat Transfer: Exothermic reactions, such as the Vilsmeier-Haack reaction, can be difficult to control on a large scale. Ensure you have adequate cooling capacity and monitor the internal reaction temperature closely.

  • Reagent Addition: The rate of addition of reagents can become critical on a larger scale. For example, the dropwise addition of POCl3 to DMF should be carefully controlled to manage the exotherm.

  • Mixing: Efficient mixing is crucial to ensure homogeneity and consistent reaction conditions. Inadequate mixing can lead to localized "hot spots" and the formation of byproducts.

  • Work-up and Isolation: Handling large volumes of solvents and performing extractions and filtrations on a kilogram scale requires appropriate equipment and safety precautions.

  • Safety: Always conduct a thorough safety review before scaling up any reaction. Identify potential hazards and implement appropriate control measures.

Parameter Bench Scale (grams) Scale-Up (kilograms) Considerations
Reaction Vessel Round-bottom flaskJacketed glass reactorMaterial compatibility, heat transfer, and mixing efficiency.
Temperature Control Heating mantle/ice bathCirculating heating/cooling systemPrecise and responsive temperature control is critical for safety and product quality.
Reagent Addition Syringe/dropping funnelMetering pumpControlled and consistent addition rate is crucial for managing exotherms.
Mixing Magnetic stir barOverhead mechanical stirrerEnsures homogeneity and prevents localized temperature gradients.
Work-up Separatory funnelLiquid-liquid extractor/centrifugeEfficient and safe handling of large volumes.
Purification Column chromatographyPreparative HPLC/crystallizationScalable purification methods are necessary to achieve the desired product purity.

III. Detailed Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 4-Chloro-2-bromophenol
  • To a solution of 4-chloro-2-bromophenol (1.0 equiv) in anhydrous DMF, cool the mixture to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl3) (1.5 equiv) dropwise, maintaining the internal temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 6-8 hours.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, carefully quench the reaction by pouring it into a mixture of ice and a saturated aqueous solution of sodium acetate.

  • Stir the mixture for 30 minutes at 0°C.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford 3-bromo-5-chloro-2-hydroxybenzaldehyde.

Protocol 2: Knoevenagel Condensation
  • To a solution of 3-bromo-5-chloro-2-hydroxybenzaldehyde (1.0 equiv) and dimethyl malonate (1.2 equiv) in ethanol, add a catalytic amount of piperidine (0.1 equiv).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with dilute HCl, which should cause the product to precipitate.

  • Collect the solid by filtration, wash with cold water, and dry to yield 8-Bromo-6-chloro-2-oxo-2H-chromene-3-carboxylic acid.

Protocol 3: Fischer Esterification
  • Suspend 8-Bromo-6-chloro-2-oxo-2H-chromene-3-carboxylic acid (1.0 equiv) in methanol.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Heat the mixture to reflux and monitor by TLC.

  • Once the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to obtain 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester.

IV. References

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Chemistry. (2021, June 19). Vilsmeier-Haack Reaction [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2015, April). Knoevenagel condensation of aromatic aldehydes with active methylene compounds catalyzed by lipoprotein lipase. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • Pure & Simple. (2025, September 16). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Purechemistry. (2023, February 24). Knoevenagel condensation mechanism and applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Feasible pathways for the multi-dimensional synthesis of carboxylic acid from benzo-pyrone methyl ketone. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 2H-chromenes: recent advances and perspectives. Retrieved from [Link]

  • ACG Publications. (2021, September 19). Synthesis of biologically active chromene, coumarin, azole, azine and thiophene derivatives from 1,3-diketone. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-chromenes (2H-benzopyrans). Retrieved from [Link]

  • ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • RSC Publishing. (2021, May 18). Eco-friendly synthesis of chromeno[4,3-b]chromenes with a new photosensitized WO3/ZnO@NH2-EY nanocatalyst. Retrieved from [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Aminomethyl-2-aryl- 8-bromo-6-chlorochromones. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Methyl 8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylate, 95% Purity, C11H6BrClO4, 1 gram. Retrieved from [Link]

  • Leah4sci.com. (2019, July 29). 08.08 Esterification of Carboxylic Acids [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). CN109503354A - A kind of preparation method of alpha-brominated aliphatic ester. Retrieved from

  • jOeCHEM. (2019, January 25). Esterification--Making Esters from Carboxylic Acids [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Esters From Carboxylic Acids. Retrieved from [Link]

  • Reddit. (2024, February 8). Purification of alkyl Bpin/other alkyl boronic esters. Retrieved from [Link]

Sources

Optimization

stability issues of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester in solution

Technical Support Center: 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester A Guide to Ensuring Solution Stability in Experimental Settings Prepared by the Senior Application Scientist Team, this guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester

A Guide to Ensuring Solution Stability in Experimental Settings

Prepared by the Senior Application Scientist Team, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and prevent stability issues, ensuring the integrity and reproducibility of your experimental data.

Compound Profile and Inherent Stability Considerations

8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester is a substituted chromene derivative. The stability of this molecule in solution is not absolute and is dictated by its constituent functional groups. Understanding these "hotspots" is the first step toward preventing degradation.

The primary sites susceptible to chemical modification are the methyl ester and the 2H-chromene ring .

Molecule_Hotspots cluster_molecule 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester cluster_legend Potential Instability Hotspots mol hydrolysis Ester Hydrolysis oxidation Ring Oxidation

Caption: Key functional groups prone to degradation.

  • Methyl Ester Group: This is the most significant liability. Esters are susceptible to hydrolysis, a reaction where water cleaves the ester bond to form a carboxylic acid and an alcohol (methanol in this case). This process is catalyzed by both acids and bases but is significantly more rapid under basic (alkaline) conditions.[1][2][3]

  • 2H-Chromene Ring: The heterocyclic ring system can be susceptible to oxidation, particularly at the benzylic ether position, which could lead to ring-opening or other structural modifications. The presence of electron-withdrawing halogen substituents (bromo and chloro) may influence the electron density and reactivity of the ring system.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways I should be concerned about?

A1: The three primary degradation pathways are hydrolysis, photodegradation, and oxidation.

  • Hydrolysis: The most common issue is the base-catalyzed hydrolysis of the methyl ester to the corresponding carboxylic acid.[1][4] This changes the molecule's polarity, charge, and potentially its biological activity. Acid-catalyzed hydrolysis can also occur but is generally much slower.[2]

  • Photodegradation: Chromene scaffolds, as aromatic and conjugated systems, can be sensitive to light, especially UV radiation.[5] Light exposure can induce photochemical reactions, leading to the formation of unknown impurities and a loss of parent compound.

  • Oxidation: While often a slower process, dissolved oxygen in solvents can lead to oxidative degradation of the chromene ring, particularly if catalyzed by trace metal impurities or elevated temperatures.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_photo Photodegradation cluster_oxidation Oxidation Parent 8-Bromo-6-chloro-2H-chromene- 3-carboxylic acid methyl ester Hydrolysis_Product Carboxylic Acid Derivative Parent->Hydrolysis_Product H₂O / H⁺ or OH⁻ Photo_Product Various Photoproducts Parent->Photo_Product Light (UV/Visible) Oxidation_Product Oxidized Ring Species Parent->Oxidation_Product O₂ / Metal Ions

Caption: Primary degradation routes for the compound in solution.

Q2: What is the recommended solvent and pH range for storing stock solutions and preparing working solutions?

A2: For optimal stability, follow these recommendations:

  • Stock Solutions: Prepare high-concentration stock solutions in a high-purity, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents lack water and protons to facilitate hydrolysis.

  • Aqueous Working Solutions: If aqueous buffers are required for experiments, it is critical to maintain a slightly acidic to neutral pH (pH 6.0 - 7.4) .[4][6] Avoid alkaline buffers (pH > 8.0) whenever possible, as they will dramatically accelerate ester hydrolysis.[4][7] Always prepare fresh working solutions from the stock for each experiment to minimize the time the compound spends in an aqueous environment.

Q3: How should I handle and store the compound to prevent photodegradation?

A3: Protect the compound from light at all stages of handling and storage.

  • Store the solid compound in the dark.

  • Use amber glass vials or tubes wrapped in aluminum foil for preparing and storing all solutions (both stock and working).

  • Minimize the exposure of solutions to ambient laboratory light during experimental procedures.

Q4: What are the ideal long-term and short-term storage conditions?

A4: Proper storage is critical for extending the shelf-life of the compound.

Condition Storage Method Rationale
Solid Compound Store at -20°C or -80°C in a desiccated environment.Prevents slow degradation from atmospheric moisture and heat.
Stock Solution (DMSO/DMF) Aliquot into single-use volumes and store at -20°C or -80°C.Aliquotting avoids repeated freeze-thaw cycles which can introduce moisture.
Aqueous Working Solution Prepare fresh for each experiment and use immediately. Do not store.Minimizes hydrolysis and other degradation in the aqueous environment.

Troubleshooting Guide

This guide addresses common issues encountered during the use of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester solutions.

Issue: Loss of biological activity or inconsistent results in an aqueous assay.

This is the most frequent problem and is almost always linked to compound degradation. Use the following workflow to diagnose the issue.

Troubleshooting_Workflow Start Problem: Inconsistent Results or Loss of Activity Check_pH Measure pH of the final assay buffer. Is pH > 7.5? Start->Check_pH Check_Freshness Was the aqueous solution prepared fresh (< 2 hours before use)? Check_pH->Check_Freshness No Cause_Hydrolysis Root Cause: Likely Ester Hydrolysis Check_pH->Cause_Hydrolysis Yes Check_Light Was the experiment conducted with protection from light? Check_Freshness->Check_Light Yes Cause_Age Root Cause: Degradation in Aqueous Media Check_Freshness->Cause_Age No Cause_Photo Root Cause: Likely Photodegradation Check_Light->Cause_Photo No End Re-run Experiment Check_Light->End Yes Solution_pH Solution: Reformulate with a buffer at pH 6.5-7.4, if compatible with the assay. Cause_Hydrolysis->Solution_pH Solution_Fresh Solution: Always prepare working solutions immediately before use from a frozen stock. Cause_Age->Solution_Fresh Solution_Light Solution: Repeat experiment using amber vials or foil-wrapped plates. Cause_Photo->Solution_Light Solution_pH->End Solution_Fresh->End Solution_Light->End

Caption: Decision tree for troubleshooting inconsistent experimental results.

Issue: Appearance of a new, more polar peak in HPLC analysis over time.
  • Probable Cause: This is a classic sign of ester hydrolysis. The resulting carboxylic acid is significantly more polar than the parent methyl ester, causing it to elute earlier on a reverse-phase HPLC column.

  • Confirmation:

    • Take a small aliquot of your stock solution.

    • Dilute it into a buffer at pH 9-10 and let it sit at room temperature for a few hours.

    • Inject this "stressed" sample into the HPLC. If the new peak's area increases dramatically while the parent peak decreases, this confirms its identity as the hydrolysis product.

  • Solution: Re-evaluate your solution preparation and storage procedures. Ensure all aqueous solutions are freshly prepared and maintained at a neutral or slightly acidic pH.

Experimental Protocol: Forced Degradation Study

To proactively understand the stability of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester in your specific experimental matrix, a forced degradation (stress testing) study is highly recommended.[8] This allows you to identify potential degradants and establish safe handling parameters.

Objective: To determine the compound's stability under hydrolytic, oxidative, and photolytic stress.

Materials:

  • 10 mM stock solution of the compound in DMSO.

  • 0.1 M HCl (Acidic condition).

  • 0.1 M NaOH (Basic condition).

  • 3% H₂O₂ (Hydrogen Peroxide, Oxidative condition).

  • High-purity water.

  • HPLC system with UV detector.

  • Clear and amber vials.

Procedure:

  • Prepare Test Solutions: For each condition, dilute the 10 mM DMSO stock to a final concentration of 50 µM in the respective stress solution. Prepare a control sample in pure water.

    • Acidic: 50 µM compound in 0.1 M HCl.

    • Basic: 50 µM compound in 0.1 M NaOH.

    • Oxidative: 50 µM compound in 3% H₂O₂.

    • Photolytic: 50 µM compound in water (in a clear vial).

    • Control: 50 µM compound in water (in an amber vial).

  • Incubation:

    • Incubate the Acidic, Basic, Oxidative, and Control vials at 40°C, protected from light.

    • Place the Photolytic vial under a broad-spectrum laboratory light source or near a window at room temperature.

  • Time-Point Analysis:

    • Analyze all samples by HPLC at T=0, 2, 4, 8, and 24 hours.

    • For the basic condition, degradation may be very rapid, so earlier time points (e.g., 15, 30, 60 minutes) may be necessary.

  • Data Evaluation:

    • Monitor the peak area of the parent compound at each time point.

    • Note the appearance and growth of any new peaks (degradants).

    • Calculate the percentage of the compound remaining relative to the T=0 control. This will reveal which conditions cause the most significant instability.

References

  • ResearchGate. (n.d.). Effect of solvent on the rate of the reaction and yield of the product. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent effect on the synthesis of benzo[g]chromene derivatives... Retrieved from [Link]

  • Gordon, J., & Libchaber, A. (1984). Effects of pH on the stability of chromatin core particles. Nucleic Acids Research, 12(10), 4351–4359. Retrieved from [Link]

  • de Souza, M. V. N., & de Almeida, M. V. (2015). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Journal of Analytical & Pharmaceutical Research, 1(3). Retrieved from [Link]

  • Cortes, S., et al. (2011). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Revista de la Sociedad Química de México, 55(2), 92-96. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development (IJTSRD). (n.d.). Analytical Methods for the Degradation of Phytoconstituents. Retrieved from [Link]

  • ResearchGate. (n.d.). The Effect of Terminal Bromoalkoxy Substituents on the Photochromism of Functionalized 2H‐Chromenes. Retrieved from [Link]

  • RACO. (n.d.). Synthesis and evaluation of some chromene derivatives as antioxidant with surface activity. Retrieved from [Link]

  • ResearchGate. (2024). Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. Retrieved from [Link]

  • ResearchGate. (n.d.). Photodegradation of 2‐chloro Substituted Phenothiazines in Alcohols. Retrieved from [Link]

  • Jain, S., et al. (2013). Solvent-Free Green and Efficient One-Pot Synthesis of Dihydropyrano[3,2-c]chromene Derivatives. ISRN Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2026). Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. JACS Au. Retrieved from [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Visible‐Light Photocatalysis for Sustainable Chromene Synthesis and Functionalization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Hydrolysis of Esters. Retrieved from [Link]

  • YouTube. (2019). Mechanism of ester hydrolysis. Retrieved from [Link]

  • Taylor & Francis Online. (2021). A new approach for the synthesis of biologically active chromene compounds using a photo catalyst TiO2-Ag. Synthetic Communications, 52(2). Retrieved from [Link]

  • Weizmann Institute of Science. (2024). Handling, Storage and Disposal of Hazardous, Time Sensitive, and Expired Chemicals. Retrieved from [Link]

  • PubMed Central. (n.d.). Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents. Retrieved from [Link]

  • PubMed. (2017). Synthesis of substituted 2H-chromenes by a three-component reaction as potential antioxidants. Retrieved from [Link]

  • YouTube. (2023). Hydrolysis of esters mechanism. Retrieved from [Link]

  • PubChem. (n.d.). methyl 8-bromo-2H-chromene-3-carboxylate. Retrieved from [Link]

  • IslandScholar. (n.d.). Synthesis, Characterization and Biological Studies of Chromene Derivatives. Retrieved from [Link]

  • PubMed. (2021). Synthesis of substituted 2H-chromenes catalyzed by lipase immobilized on magnetic multiwalled carbon nanotubes. Retrieved from [Link]

  • Scribd. (n.d.). Influence of PH On The Stability of Pharmaceutical. Retrieved from [Link]

  • ResearchGate. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]

  • PubMed Central. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Retrieved from [Link]

  • Wiley. (n.d.). Guidelines for Safe Storage and Handling of Reactive Materials. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Studies of chromenes. Part 8. Addition versus rearrangement in silver ion-assisted solvolyses of trihalogenocyclopropa[c]chromenes. Retrieved from [Link]

  • Capot Chemical. (2026). MSDS of 6-Bromo-2H-chromene-3-carboxylic acid methyl ester. Retrieved from [Link]

  • SciSpace. (2014). Green Chemistry: New Synthesis of Substituted Chromenes and Benzochromenes via Three-Component Reaction Utilizing Rochelle Salt as Novel Green Catalyst. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Chromatographic Separation of Halogenated Chromene Isomers

Welcome to the technical support center for the chromatographic separation of halogenated chromene isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic separation of halogenated chromene isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique and often complex challenges associated with separating these closely related molecules. The structural rigidity of the chromene core, combined with the subtle electronic and steric effects of halogen substitution, demands a nuanced and systematic approach to method development.

This document moves beyond generic advice to provide in-depth, mechanistically-grounded troubleshooting strategies in a direct question-and-answer format. We will explore the causal relationships behind chromatographic phenomena and equip you with the expertise to develop robust, reliable, and efficient separation methods.

Part 1: Foundational Troubleshooting - Peak Integrity and Resolution

Before addressing isomer-specific challenges, it is crucial to ensure the overall health of the chromatographic system. Problems like peak tailing, fronting, or splitting can mask selectivity issues and must be resolved first.

FAQ 1: My peaks for all halogenated chromene isomers are tailing significantly. What is the underlying cause and how do I fix it?

Peak tailing is typically a result of unwanted secondary interactions between your analytes and the stationary phase, or issues with the chromatographic system itself.[1][2][3]

Primary Cause: Silanol Interactions The oxygen atom in the chromene ring system can act as a hydrogen bond acceptor, leading to strong interactions with acidic silanol groups present on the surface of standard silica-based stationary phases. This is a common cause of peak tailing for this class of compounds.

Solutions:

  • Mobile Phase pH Adjustment: Suppress the ionization of the silanol groups by lowering the mobile phase pH. Adding 0.1% formic acid or phosphoric acid to bring the pH to a range of 2.5-3.5 is often effective.[1]

  • Use of End-Capped Columns: Employ a high-quality, end-capped column where the residual silanol groups have been chemically deactivated.

  • Competing Base Additive: If your chromene has basic properties, adding a small amount (e.g., 0.1%) of a competing base like triethylamine (TEA) to the mobile phase can saturate the active silanol sites, improving peak shape.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[1][4] To test for this, dilute your sample 10-fold and re-inject. If the peak shape improves, reduce your sample concentration or injection volume.

Part 2: Separation of Positional Isomers (Regioisomers)

Positional isomers of halogenated chromenes (e.g., 6-bromo- vs. 8-bromo-chromene) have identical masses and often very similar polarities, making their separation by standard reversed-phase (RP-HPLC) on a C18 column challenging.[5][6] Success lies in exploiting subtle differences in their electronic and steric properties.

FAQ 2: My C18 column provides no separation for my bromo-chromene positional isomers. What is my next step?

When a standard C18 column fails, it indicates that the separation cannot be achieved based on hydrophobicity alone. You must introduce alternative separation mechanisms by changing the stationary phase.

Recommended Strategy: Screen Alternative Stationary Phases The key is to use stationary phases that offer interactions beyond simple hydrophobic partitioning. Phenyl- and Pentafluorophenyl (PFP)-based columns are excellent first choices.[6]

  • Pentafluorophenyl (PFP) Phases: These are often the most powerful choice for separating halogenated isomers.[5] The highly electron-deficient fluorinated ring provides multiple interaction mechanisms, including π-π interactions, dipole-dipole interactions, and halogen-π interactions, which are highly sensitive to the position of the halogen on the chromene core.[6][7][8]

  • Phenyl Phases (e.g., Phenyl-Hexyl): These phases can separate isomers based on differences in π-π interactions between the phenyl rings of the stationary phase and the aromatic system of the chromenes.[9]

Stationary PhasePrimary Interaction MechanismIdeal for Differentiating...Starting Mobile Phase (ACN/H₂O)
C18 (Octadecylsilane) HydrophobicityDifferences in alkyl chain length/branching50:50
PFP (Pentafluorophenyl) π-π, Dipole-Dipole, Halogen-πPositional isomers, halogen types (F, Cl, Br)50:50
Phenyl-Hexyl π-π InteractionsAromatic positional isomers50:50
Protocol 1: Stationary Phase Screening for Positional Isomers
  • Prepare Stock Solution: Dissolve the isomer mixture in a solvent compatible with the mobile phase (e.g., 50:50 Acetonitrile:Water).

  • Column Installation: Install a PFP column (e.g., 100 x 2.1 mm, 2.7 µm).

  • Equilibration: Equilibrate the column with 50:50 Acetonitrile:Water (both containing 0.1% Formic Acid) at a flow rate of 0.4 mL/min for at least 10 column volumes.

  • Initial Injection: Inject 1-2 µL of the sample.

  • Gradient Elution: Run a generic scouting gradient (e.g., 10% to 90% Acetonitrile over 10 minutes) to determine the approximate elution strength required.

  • Isocratic Optimization: Based on the scouting gradient, develop an optimized isocratic or shallow gradient method.

  • Repeat: Repeat steps 2-6 with a Phenyl-Hexyl and a high-quality C18 column for comparison.

  • Evaluation: Compare the chromatograms for resolution (Rs). A value of Rs > 1.5 is desired.

Troubleshooting Logic for Positional Isomer Separation

This workflow guides the decision-making process when initial attempts at separation fail.

G start Start: Poor Resolution (Rs < 1.5) on C18 Column check_peak_shape Is Peak Shape Good? (Tailing Factor < 1.5) start->check_peak_shape fix_tailing Fix Peak Tailing (See FAQ 1) check_peak_shape->fix_tailing No screen_phases Screen Alternative Phases (PFP, Phenyl) check_peak_shape->screen_phases Yes fix_tailing->check_peak_shape optimize_mp Optimize Mobile Phase (ACN vs MeOH, pH) screen_phases->optimize_mp optimize_temp Optimize Temperature (e.g., 25°C, 40°C, 60°C) optimize_mp->optimize_temp resolution_ok Is Resolution Improved? optimize_temp->resolution_ok success Success: Method Optimized (Rs > 1.5) resolution_ok->success Yes consider_sfc Consider Advanced Technique (SFC) resolution_ok->consider_sfc No

Caption: Troubleshooting workflow for positional isomer separation.

Part 3: Separation of Enantiomers (Chiral Isomers)

Enantiomers are non-superimposable mirror images with identical physical properties in an achiral environment.[10] Their separation is impossible on standard achiral columns and requires the use of a Chiral Stationary Phase (CSP).

FAQ 3: I injected my racemic halogenated chromene onto a chiral column and see only one peak. What's wrong?

This is a common outcome in chiral method development. It means that under the current conditions, the CSP is not discriminating between the two enantiomers.[11] Chiral recognition relies on forming transient diastereomeric complexes between the enantiomers and the chiral selector, which requires at least three points of interaction.

Solutions:

  • Screen Multiple CSPs: This is the most critical step. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are the most versatile and should be the starting point for screening.[11][12] It is highly recommended to screen a set of 3-5 columns with different polysaccharide backbones and derivatizations.

  • Optimize the Mobile Phase:

    • Mode Selection: Chiral separations can be run in normal-phase, reversed-phase, or polar-organic mode. Normal-phase (e.g., Hexane/Ethanol) often provides the best selectivity for many compounds.[13]

    • Solvent Composition: The choice and concentration of the organic modifier (the "weaker" solvent) is critical.[11] In normal phase, systematically vary the percentage of the alcohol (e.g., ethanol or isopropanol) in hexane.

    • Additives: For chromenes with acidic or basic properties, adding a small amount (0.1%) of an acidic (Trifluoroacetic Acid - TFA) or basic (Diethylamine - DEA) additive can dramatically improve peak shape and selectivity.[11]

  • Adjust Temperature: Temperature affects the thermodynamics of the chiral recognition. Lower temperatures often increase resolution by enhancing the stability of the transient diastereomeric complexes, but this is not a universal rule.[11][13] Experiment with temperatures between 10°C and 40°C.

FAQ 4: My enantiomers are partially resolved, but the peaks are very broad. How can I improve this?

Broad peaks in chiral chromatography often point to slow kinetics of interaction between the analyte and the CSP.

Solutions:

  • Lower the Flow Rate: Reducing the flow rate increases the residence time of the analytes on the column, allowing more time for the equilibrium of interactions to be established, which can lead to sharper peaks and better resolution.[11]

  • Increase Temperature: While lower temperatures can improve selectivity, they can also lead to slower mass transfer and broader peaks. If your peaks are broad, try increasing the temperature (e.g., to 40°C or 50°C). This can improve efficiency, though it may slightly reduce selectivity, so a balance must be found.[13]

  • Change the Modifier: The type of alcohol used as a modifier in normal phase can significantly impact peak shape. If you are using isopropanol, try ethanol, and vice-versa. Ethanol often provides better solubility and can lead to sharper peaks.

Part 4: Advanced Techniques - Supercritical Fluid Chromatography (SFC)

For particularly challenging isomer separations, both positional and chiral, Supercritical Fluid Chromatography (SFC) is an exceptionally powerful alternative to HPLC.

FAQ 5: When should I consider using SFC for my halogenated chromene isomers?

Consider SFC when:

  • HPLC methods (even with PFP or chiral columns) fail to provide adequate resolution.

  • You need a faster, higher-throughput method.

  • You are looking for a "greener" separation technique.

SFC uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity.[14][15] This leads to very fast and efficient separations, often with higher resolution than HPLC, particularly for isomers.[5][15] SFC is considered a form of normal phase chromatography and is exceptionally well-suited for chiral separations, often yielding superior results in a fraction of the time.[16][17]

SFC Method Development Workflow

G start Start: Challenging Isomer Separation column_select Select Column Set (e.g., 4 Chiral CSPs) start->column_select modifier_screen Screen Modifiers (Methanol, Ethanol, IPA) column_select->modifier_screen run_screen Run Automated Screen (Generic Gradients) modifier_screen->run_screen evaluate Evaluate Results (Identify 'Hits') run_screen->evaluate no_sep No Separation evaluate->no_sep No Hits optimize Optimize Best Condition (Gradient, Temperature, BPR) evaluate->optimize Hit(s) Found final_method Final SFC Method optimize->final_method

Caption: Systematic workflow for SFC method development.

References

  • Technical Support Center: Troubleshooting Peak Resolution in HPLC of Chromones. (2025). Benchchem.
  • Supercritical fluid chrom
  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks.
  • Method Development Guide. ZirChrom.
  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2012).
  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024). YouTube.
  • HPLC Troubleshooting Guide. Buran.
  • The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. (2022).
  • Regalado, E. L., et al. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.
  • Developing HPLC Methods. Sigma-Aldrich.
  • HPLC separation of related halogenated aromatic, any one?? (2015).
  • Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. (2019). Chemical Science (RSC Publishing).
  • Chiral Recognition Mechanisms in Enantiomers Separations: A General View.
  • Optimization of chromatographic separation for isomeric haloquinones. (2025). Benchchem.
  • Chiral HPLC Separation of Chroman Enantiomers: A Technical Support Center. (2025). Benchchem.
  • SUPERCRITICAL FLUID CHROM
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021). PMC - NIH.
  • Playing with Selectivity for Optimal Chiral Separation. (2023).
  • Supercritical fluid chromatography of stereoisomers. (2024).
  • Dr.
  • Separation of Halogenated Benzenes Enabled by Investigation of Halogen-π Interactions with Carbon Materials. (2019).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid and its Methyl Ester Derivative

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, the 2H-chromene scaffold is a privileged structure, serving as the core of numerous bioactive...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the 2H-chromene scaffold is a privileged structure, serving as the core of numerous bioactive compounds and functional materials. The strategic functionalization of this core, particularly with reactive handles like carboxylic acids and their ester derivatives, opens up a vast chemical space for derivatization and property tuning. This guide provides an in-depth, objective comparison of the chemical reactivity of two key intermediates: 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid and its corresponding methyl ester . Understanding the nuanced differences in their reactivity is paramount for designing efficient synthetic routes and developing novel molecular entities.

At a Glance: Key Reactivity Differences

This table summarizes the fundamental differences in reactivity between the carboxylic acid and its methyl ester, which will be elaborated upon in the subsequent sections.

Feature8-Bromo-6-chloro-2H-chromene-3-carboxylic acid8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester
Primary Reactive Site Carboxyl group (-COOH)Ester group (-COOCH₃), Aryl halides (-Br, -Cl)
Nucleophilic Acyl Substitution Requires activation (e.g., to acyl chloride) for efficient reaction.Directly reactive with strong nucleophiles (e.g., amines, hydroxides).
Electrophilicity of Carbonyl Carbon Lower (as carboxylate); moderate (as protonated acid).[1][2]Higher than the corresponding carboxylate, facilitating nucleophilic attack.[1]
Solubility Generally soluble in basic aqueous solutions and polar organic solvents.Typically soluble in a broader range of organic solvents.
Handling Considerations Can act as a proton donor; may be incompatible with strong bases without salt formation.Generally more stable and less acidic.
Key Transformations Amidation, Esterification (requires catalysis), Decarboxylation (under harsh conditions).Hydrolysis (saponification), Transesterification, Amidation, Reduction to alcohol.
Cross-Coupling Reactions Possible, but the acidic proton may interfere with some catalysts/bases.Generally more compatible with standard cross-coupling conditions (e.g., Suzuki, Heck).

The Underlying Chemistry: An Expert's Perspective

The divergence in reactivity between the carboxylic acid and its methyl ester is fundamentally governed by the electronic nature of the functional group at the 3-position of the chromene ring.

The carboxylic acid moiety is amphoteric. The acidic proton can be readily abstracted by a base to form a carboxylate anion. In this state, the negative charge is delocalized across the O-C-O system, which significantly reduces the electrophilicity of the carbonyl carbon, rendering it less susceptible to nucleophilic attack.[1] For reactions like amidation, the carboxylic acid must first be "activated" to overcome this inherent lack of reactivity. This is typically achieved by converting the hydroxyl group into a better leaving group, for instance, by forming an acyl chloride, an active ester, or by using peptide coupling reagents.

Conversely, the methyl ester lacks an acidic proton. The carbonyl carbon is more electrophilic than in the corresponding carboxylate due to the inductive effect of the methoxy group's oxygen.[3] This makes the ester readily susceptible to nucleophilic acyl substitution reactions. Strong nucleophiles, such as hydroxide ions (in saponification) or primary amines (in amidation), can directly attack the carbonyl carbon, leading to the substitution of the methoxy group.

The presence of the electron-withdrawing bromo and chloro substituents on the aromatic ring further influences the reactivity of the entire molecule. These halogens decrease the electron density of the benzene ring, which can have a modest electronic impact on the reactivity at the 3-position. More significantly, they provide additional sites for chemical modification, most notably through palladium-catalyzed cross-coupling reactions.

Comparative Experimental Workflows

To illustrate the practical implications of these reactivity differences, we will compare the workflows for two common synthetic transformations: amidation and Suzuki cross-coupling.

Workflow 1: Amidation

The goal is to synthesize the corresponding N-benzyl amide.

Amidation_Workflow cluster_acid Carboxylic Acid Pathway cluster_ester Methyl Ester Pathway A1 Carboxylic Acid A2 Activation (e.g., SOCl₂, EDCI/HOBt) A1->A2 A3 Activated Intermediate (Acyl Chloride / Active Ester) A2->A3 A4 Benzylamine, Base A3->A4 A5 N-Benzyl Amide A4->A5 E1 Methyl Ester E2 Benzylamine, Heat or Lewis Acid Catalyst E1->E2 E3 N-Benzyl Amide E2->E3 Suzuki_Workflow Start Starting Material (Acid or Ester) Acid_Path Carboxylic Acid Start->Acid_Path Ester_Path Methyl Ester Start->Ester_Path Coupling Pd Catalyst (e.g., Pd(PPh₃)₄), Phenylboronic Acid, Base (e.g., K₂CO₃) Product Coupled Product Coupling->Product Acid_Path->Coupling Side_Reaction Potential Side Reaction: Base reacts with acidic proton, inhibiting catalysis. Acid_Path->Side_Reaction Ester_Path->Coupling

Caption: Logical flow for Suzuki cross-coupling reaction.

In Suzuki-Miyaura coupling, a base is essential to activate the boronic acid for transmetalation. [4]When using the carboxylic acid starting material, this base can compete for the acidic proton, potentially neutralizing the base needed for the catalytic cycle or causing solubility issues. While the reaction can often still proceed, it may require a stronger base or an excess of the base to compensate. The methyl ester, lacking this acidic proton, is generally a more straightforward substrate for such transformations, leading to cleaner reactions and potentially higher yields. The reactivity of aryl bromides is typically higher than aryl chlorides in palladium-catalyzed couplings, making the 8-position the more likely site of reaction under controlled conditions. [5][6]

Detailed Experimental Protocols

The following protocols are provided as illustrative examples and should be adapted and optimized based on specific laboratory conditions and substrate requirements.

Protocol 1: Amidation of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid

Objective: To synthesize 8-bromo-6-chloro-N-benzyl-2H-chromene-3-carboxamide.

Principle: This is a two-step, one-pot procedure involving the activation of the carboxylic acid with a standard peptide coupling reagent (EDCI/HOBt) followed by the addition of the amine. This avoids the harsh conditions associated with forming an acyl chloride.

Materials:

  • 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • Benzylamine

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid (1.0 eq).

  • Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

  • Add HOBt (1.2 eq) and EDCI (1.2 eq) to the solution.

  • Stir the mixture at room temperature for 20 minutes. The solution should remain clear.

  • In a separate vial, dissolve benzylamine (1.1 eq) in a small amount of anhydrous DCM.

  • Add the benzylamine solution and DIPEA (2.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide.

Protocol 2: Saponification of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester

Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid.

Principle: This protocol uses a standard base-mediated hydrolysis (saponification) of the ester. The resulting carboxylate salt is then protonated with acid to yield the final carboxylic acid product. [7][8][9] Materials:

  • 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the methyl ester (1.0 eq) in a mixture of THF, MeOH, and water (e.g., a 3:1:1 ratio).

  • Add LiOH (2.0-3.0 eq) to the solution.

  • Stir the mixture at room temperature. The reaction progress can be monitored by TLC until the starting material is fully consumed.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents (THF and MeOH).

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether or ethyl acetate to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 1 M HCl. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine (1x), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the carboxylic acid, which can be further purified by recrystallization if necessary.

Conclusion

The choice between using 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid and its methyl ester derivative is a strategic one that depends on the planned synthetic route.

  • The methyl ester is the preferred substrate for reactions where the functional group at the 3-position will be manipulated via nucleophilic acyl substitution, or when subsequent reactions (like cross-coupling on the aromatic ring) would be complicated by the presence of an acidic proton. Its stability and compatibility with a wide range of reagents make it a versatile and robust intermediate.

  • The carboxylic acid , while requiring an activation step for acyl substitution reactions, is the final desired product in many applications or serves as a precursor for specific transformations where the carboxylate form is advantageous. Its acidic nature can be leveraged for purification (acid-base extraction) or for directing certain metal-catalyzed reactions.

By understanding the fundamental principles of their reactivity and the practical considerations for their use in synthesis, researchers can make informed decisions to streamline their experimental workflows, improve reaction outcomes, and accelerate the discovery and development of new chemical entities.

References

Sources

Comparative

The Rising Profile of Halogenated Chromenes: A Comparative Analysis of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester's Biological Potential

In the dynamic landscape of drug discovery, the chromene scaffold stands out as a "privileged structure," a core molecular framework that consistently yields compounds with a wide array of biological activities.[1] From...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug discovery, the chromene scaffold stands out as a "privileged structure," a core molecular framework that consistently yields compounds with a wide array of biological activities.[1] From anticancer to antimicrobial and anti-inflammatory properties, chromene derivatives are a focal point of intensive research.[2] This guide delves into a comparative analysis of the biological activity of a specific, yet under-documented derivative, 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester , and contextualizes its potential against other notable chromene-based compounds. While direct experimental data on this precise molecule is limited in publicly accessible literature, a robust understanding of its probable bioactivity can be extrapolated from closely related analogs, particularly those bearing halogen substitutions.

The strategic placement of halogen atoms, such as bromine and chlorine, on the chromene ring is a well-established method for modulating the pharmacokinetic and pharmacodynamic properties of the molecule. These electronegative and lipophilic substituents can significantly influence a compound's ability to cross cell membranes, bind to target proteins, and exert its biological effects.

A Focus on Antimicrobial Activity: The Power of Halogenation

Recent studies have underscored the potent antibacterial effects of halogenated chromenes, particularly against multidrug-resistant (MDR) bacterial strains, which pose a significant global health threat. A compelling case study is the investigation of 2-aryl-3-nitro-2H-chromene derivatives. Within this series, the tri-halogenated compound, 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene , has demonstrated remarkable efficacy against MDR strains of Staphylococcus aureus and Staphylococcus epidermidis, with Minimum Inhibitory Concentration (MIC) values as low as 1-4 µg/mL.[3]

This potent activity can be attributed to the synergistic effect of multiple halogen substitutions on the chromene core. The presence of both bromo and chloro groups on the benzopyran ring of our target molecule, 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester, strongly suggests a significant potential for antimicrobial activity.

To illustrate the experimental approach for determining such activity, a standard broth microdilution assay protocol is outlined below.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for assessing the in vitro antimicrobial activity of a compound.

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound_Prep Prepare stock solution of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester in DMSO Serial_Dilution Perform serial two-fold dilutions in a 96-well microtiter plate with Mueller-Hinton Broth (MHB) Compound_Prep->Serial_Dilution Dilute Inoculation Inoculate each well of the microtiter plate with the bacterial suspension Serial_Dilution->Inoculation Bacterial_Inoculum Prepare a standardized bacterial inoculum (e.g., S. aureus) to ~5 x 10^5 CFU/mL Bacterial_Inoculum->Inoculation Add to wells Incubate Incubate the plate at 37°C for 18-24 hours Inoculation->Incubate Visual_Inspection Visually inspect the wells for bacterial growth (turbidity) Incubate->Visual_Inspection MIC_Determination Determine the MIC: the lowest concentration of the compound that inhibits visible growth Visual_Inspection->MIC_Determination Identify lowest clear well

Caption: Workflow for MIC Determination.

Comparative Analysis of Antimicrobial Potency

The following table provides a comparative overview of the antimicrobial activity of various chromene derivatives, highlighting the impact of different substituents.

CompoundTarget Organism(s)MIC (µg/mL)Reference
2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene S. aureus (MDR), S. epidermidis (MDR)1-4[3]
6-Bromo-2H-chromene-3-carboxamide derivatives Bacillus cereus>62.5[2]
2-Amino-4H-chromene derivatives Gram-positive and Gram-negative bacteriaVariable[4]
Inferred activity of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester S. aureus, S. epidermidisPotentially potent (estimated based on halogenation)N/A

Anticancer Potential: A Structure-Activity Relationship Perspective

The chromene scaffold is also a promising framework for the development of novel anticancer agents.[5] The presence and position of halogen atoms can significantly influence the cytotoxic activity of these compounds. For instance, studies on coumarin derivatives (structurally related to chromenes) have shown that 3-bromo substitution can lead to potent anti-invasive properties in cancer cells.[6] Furthermore, other research has indicated that 6-bromo substitution on the chromene ring can have a positive effect on the growth inhibitory activity against various tumor cell lines.[7]

The combination of an 8-bromo and a 6-chloro substituent in our target molecule suggests a high likelihood of significant anticancer activity. The electron-withdrawing nature of these halogens can modulate the electronic properties of the molecule, potentially enhancing its interaction with biological targets involved in cancer cell proliferation and survival.

To assess the anticancer potential of such compounds, a standard MTT assay is often employed to determine the half-maximal inhibitory concentration (IC50).

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps to evaluate the cytotoxic effect of a compound on cancer cell lines.

MTT_Workflow cluster_cell_culture Cell Culture & Treatment cluster_mtt_assay MTT Assay cluster_data_analysis Data Analysis Cell_Seeding Seed cancer cells (e.g., MCF-7) into a 96-well plate and allow to adhere Compound_Treatment Treat cells with varying concentrations of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester Cell_Seeding->Compound_Treatment Add compound Incubation_24h Incubate for 24-72 hours at 37°C Compound_Treatment->Incubation_24h Add_MTT Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation Incubation_24h->Add_MTT Solubilization Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals Add_MTT->Solubilization Absorbance_Reading Measure the absorbance at ~570 nm using a microplate reader Solubilization->Absorbance_Reading IC50_Calculation Calculate the IC50 value: the concentration that inhibits 50% of cell growth Absorbance_Reading->IC50_Calculation Analyze data

Caption: Workflow for MTT Cytotoxicity Assay.

Comparative Analysis of Anticancer Potency

The following table compares the anticancer activity of various chromene and coumarin derivatives.

CompoundCancer Cell Line(s)IC50 (µM)Reference
3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate HT1080 (Fibrosarcoma)Potent anti-invasive activity[6]
Hydantoin derivative with 6-bromo-2-methyl-2H-chromene Various cell linesComparable to cisplatin[7]
Novel 2H-chromen derivatives HepG2 (Liver cancer)Potent inhibitory activity[5]
Inferred activity of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester Various cell linesPotentially potent (estimated based on halogenation)N/A

Anti-Inflammatory Potential: Targeting Key Mediators

Chromene derivatives have also been investigated for their anti-inflammatory properties. Inflammation is a complex biological response, and compounds that can modulate this process are of significant therapeutic interest. The anti-inflammatory effects of chromenes are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.

The structural features of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester, particularly the presence of the ester group and the halogen substituents, may contribute to its potential as an anti-inflammatory agent. The lipophilicity conferred by the halogens could enhance its ability to penetrate cell membranes and interact with intracellular targets involved in the inflammatory cascade.

A common in vitro method to screen for anti-inflammatory activity is the nitric oxide (NO) inhibition assay in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol measures the ability of a compound to inhibit the production of NO, a key inflammatory mediator.

NO_Inhibition_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_incubation_griess Incubation & Griess Assay cluster_analysis Analysis Cell_Seeding Seed RAW 264.7 macrophage cells in a 96-well plate Pre_treatment Pre-treat cells with various concentrations of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester Cell_Seeding->Pre_treatment Add compound LPS_Stimulation Stimulate the cells with Lipopolysaccharide (LPS) to induce NO production Pre_treatment->LPS_Stimulation Induce inflammation Incubate_24h Incubate for 24 hours at 37°C LPS_Stimulation->Incubate_24h Griess_Reagent Add Griess reagent to the cell culture supernatant Incubate_24h->Griess_Reagent Absorbance_Measurement Measure the absorbance at ~540 nm Griess_Reagent->Absorbance_Measurement NO_Inhibition_Calc Calculate the percentage of NO inhibition compared to the LPS-stimulated control Absorbance_Measurement->NO_Inhibition_Calc Analyze data

Caption: Workflow for Nitric Oxide Inhibition Assay.

Concluding Remarks and Future Directions

While direct experimental validation for the biological activities of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester is pending, the existing body of evidence from closely related halogenated chromene and coumarin derivatives provides a strong foundation for predicting its potential as a multifaceted bioactive agent. The presence of both bromo and chloro substituents is a compelling structural feature that suggests potent antimicrobial and anticancer activities. Further investigation into its anti-inflammatory properties is also warranted.

The synthesis and subsequent in vitro and in vivo evaluation of this specific compound are crucial next steps to confirm these hypotheses and to fully elucidate its therapeutic potential. The experimental protocols detailed in this guide provide a clear roadmap for such investigations. As the quest for novel and effective therapeutic agents continues, the exploration of structurally diverse and strategically substituted chromenes, such as 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester, will undoubtedly remain a vibrant and promising area of research for the drug development community.

References

  • (Reference to a general review on chromenes, if available in search results)
  • Synthesis and biological evaluation of some new 3-cyano-2-amino substituted chromene derivatives. Der Pharma Chemica, 2015, 7(11):117-129.
  • Chromenes are the one of the important class of heterocyclic compounds which poses wide range of pharmaceutical and biological importance.
  • Synthesis and Antimicrobial Activities of 2H-Chromene-3- Carboxamide Derivatives: Experimental and Comput
  • (Reference to a study on halogen
  • 2H-chromene derivatives bearing thiazolidine-2,4-dione, rhodanine or hydantoin moieties as potential anticancer agents. PubMed.
  • Novel 2H-chromen derivatives: design, synthesis and anticancer activity. RSC Publishing.
  • (Reference to a study on anti-inflamm
  • Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. PMC - NIH.
  • (Reference to another relevant study on antimicrobial chromenes)
  • (Reference to another relevant study on anticancer chromenes)
  • Synthesis and anti-inflammatory activities of 4H-chromene and chromeno[2,3-b]pyridine deriv
  • 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo. NIH.

Sources

Validation

Spectroscopic Blueprint for the Structural Confirmation of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester: A Comparative Guide

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of rigorous scientific practice. This guide provides an in-d...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of rigorous scientific practice. This guide provides an in-depth spectroscopic workflow for the structural elucidation of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester, a halogenated chromene derivative with potential applications in synthetic chemistry and materials science.

While specific experimental data for this exact molecule is not widely published, this guide will establish a robust analytical framework. We will predict the expected spectral data based on foundational spectroscopic principles and comparative analysis of structurally related compounds. This document will serve as a comprehensive manual, detailing not just the methods, but the scientific rationale behind each step, ensuring a self-validating and authoritative approach to structural confirmation.

The Analytical Strategy: A Multi-Technique Approach

The structural confirmation of a complex organic molecule like 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester necessitates a multi-pronged analytical strategy. Relying on a single technique is insufficient due to the potential for ambiguity. Our approach integrates Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. This combination provides a holistic view of the molecule, from its carbon-hydrogen framework and functional groups to its exact mass and isotopic distribution.

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of the target molecule.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis of Target Molecule Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Provides C-H framework MS Mass Spectrometry (ESI-MS) Purification->MS Provides Molecular Weight & Elemental Composition FTIR FTIR Spectroscopy (ATR) Purification->FTIR Identifies Functional Groups Data_Integration Integration of All Spectroscopic Data NMR->Data_Integration MS->Data_Integration FTIR->Data_Integration Structure_Confirmed Final Structure Confirmed Data_Integration->Structure_Confirmed

Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester, we will utilize ¹H NMR, ¹³C NMR, and 2D NMR techniques like COSY and HSQC to piece together its structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.8-8.0d1HH-5Deshielded by the electron-withdrawing effect of the adjacent bromine at C-8 and the chloro group at C-6. Expected to be a doublet due to coupling with H-7.
~7.5-7.7d1HH-7Deshielded by the adjacent chloro group at C-6. Expected to be a doublet due to coupling with H-5.
~7.2-7.4s1HH-4Olefinic proton, appearing as a singlet as it has no adjacent protons to couple with.
~5.0-5.2s2HH-2 (CH₂)Methylene protons of the chromene ring. Likely to appear as a singlet.
~3.8-3.9s3H-OCH₃Methyl ester protons, appearing as a sharp singlet.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~160-165C=O (Ester)Carbonyl carbon of the methyl ester group.
~145-150C-8aQuaternary carbon deshielded by the adjacent oxygen and bromine.
~130-135C-4aQuaternary carbon in the aromatic ring.
~128-132C-5Aromatic carbon deshielded by the adjacent bromine.
~125-130C-7Aromatic carbon deshielded by the adjacent chlorine.
~120-125C-6Aromatic carbon bearing the chlorine atom.
~115-120C-8Aromatic carbon bearing the bromine atom.
~110-115C-4Olefinic carbon.
~105-110C-3Olefinic carbon attached to the ester group.
~65-70C-2 (CH₂)Methylene carbon of the chromene ring.
~52-55-OCH₃Methyl ester carbon.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard pulse program with a spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. Typically, 16 scans are sufficient.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse program. Acquire the spectrum with a spectral width of 220 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. A higher number of scans (e.g., 1024) is required due to the low natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

Mass Spectrometry (MS): The Molecular Weight and Formula

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that will allow for the determination of the molecular weight of the parent ion with high accuracy. The presence of bromine and chlorine, with their characteristic isotopic patterns, provides a definitive signature for the molecule.

Predicted Mass Spectrum

The key feature in the mass spectrum will be the isotopic cluster of the molecular ion [M]+•.

m/zIsotope CombinationPredicted Relative Abundance
316⁷⁹Br, ³⁵Cl~75%
318⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷Cl~100% (Base Peak)
320⁸¹Br, ³⁷Cl~25%

This characteristic M, M+2, M+4 pattern is a powerful confirmation of the presence of one bromine and one chlorine atom in the molecule.

Experimental Protocol for ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • MS Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of 100-500 m/z. Use a capillary voltage of 3.5-4.5 kV and a source temperature of 100-150 °C.

  • Data Analysis: Analyze the resulting spectrum for the molecular ion cluster and characteristic fragment ions.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Predicted FTIR Spectrum
Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H stretchAromatic & Olefinic C-H
2950-2850C-H stretchAliphatic C-H (CH₂ and CH₃)
1720-1700C=O stretchα,β-Unsaturated Ester
1620-1600C=C stretchOlefinic & Aromatic
1250-1200C-O stretchEster (asymmetric)
1100-1050C-O stretchEster (symmetric)
800-600C-Cl & C-Br stretchHalogen-Carbon bonds
Experimental Protocol for ATR-FTIR Spectroscopy
  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.

  • Sample Scan: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 32 scans are co-added to obtain a high signal-to-noise ratio.

  • Data Processing: The software automatically performs a background subtraction to yield the final infrared spectrum of the sample.

Data Integration and Structural Confirmation

The final and most critical step is the integration of all spectroscopic data to build a cohesive and unambiguous structural assignment for 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester.

The following diagram illustrates the relationship between the spectroscopic data and the confirmed molecular structure.

G cluster_structure Confirmed Structure cluster_data Spectroscopic Evidence mol HNMR ¹H NMR: - Aromatic protons (d, d) - Olefinic proton (s) - Methylene protons (s) - Methyl ester protons (s) mol->HNMR correlates with CNMR ¹³C NMR: - 11 unique carbon signals - Ester C=O at ~160-165 ppm mol->CNMR correlates with MS MS: - M, M+2, M+4 isotopic cluster (m/z 316, 318, 320) mol->MS correlates with FTIR FTIR: - C=O stretch at ~1710 cm⁻¹ - C-O stretches at ~1250 & 1100 cm⁻¹ mol->FTIR correlates with

Caption: Correlation of spectroscopic data with the final confirmed structure. (Note: A 2D image of the molecule would be inserted in a final document).

By following this comprehensive spectroscopic guide, researchers can confidently confirm the structure of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester. The integration of NMR, MS, and FTIR data provides a self-validating system that ensures the scientific integrity of the structural assignment, a critical step in any research and development endeavor.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer Science & Business Media. [Link]

  • University of Oxford. (n.d.). NMR Techniques in Organic Chemistry. Retrieved from [Link][1]

  • LibreTexts Chemistry. (2023). Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link][2]

Sources

Comparative

comparative study of the synthesis methods for substituted chromene esters

An In-Depth Comparative Guide to the Synthesis of Substituted Chromene Esters Substituted chromene esters and their derivatives are privileged scaffolds in medicinal chemistry and materials science, forming the core of n...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Synthesis of Substituted Chromene Esters

Substituted chromene esters and their derivatives are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional dyes.[1][2] Their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, drive a continuous demand for efficient and versatile synthetic methodologies.[3][4] This guide provides a comparative analysis of key synthesis methods, blending established protocols with modern, sustainable innovations to inform researchers and drug development professionals in their experimental design.

Classical Approaches: The Foundation of Chromene Synthesis

The cornerstone methods for chromene synthesis, developed over a century ago, remain relevant due to their simplicity and use of readily available starting materials. However, they often necessitate harsh reaction conditions.

The Pechmann Condensation

Discovered by Hans von Pechmann, this reaction synthesizes coumarins (2H-chromen-2-ones) by condensing a phenol with a β-ketoester under strong acidic conditions.[1][5]

Mechanism and Rationale: The reaction is typically catalyzed by strong Brønsted acids (like H₂SO₄) or Lewis acids (like AlCl₃).[6][7] The mechanism, though debated, is generally understood to proceed via two primary stages:

  • Transesterification: The acid catalyst activates the β-ketoester, facilitating a transesterification reaction with the phenol.

  • Intramolecular Cyclization & Dehydration: An intramolecular electrophilic aromatic substitution (a Friedel-Crafts type acylation) occurs, where the phenol ring attacks the activated ketone. This is followed by a dehydration step to form the final aromatic coumarin ring.[5][6]

The choice of a strong acid is critical; it must be potent enough to catalyze both the initial esterification and the subsequent ring-closing reaction. The reaction's success is highly dependent on the phenol's reactivity; electron-rich phenols like resorcinol can react under milder conditions, whereas simple phenols require harsher heating and stronger acids.[1]

Pechmann_Condensation Phenol Phenol Intermediate1 Transesterification Intermediate Phenol->Intermediate1 Transesterification Ketoester β-Ketoester Ketoester->Intermediate1 Transesterification Acid Acid Catalyst (e.g., H₂SO₄) Acid->Intermediate1 Transesterification Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Electrophilic Attack Product Substituted Chromene Ester (Coumarin) Intermediate2->Product Dehydration H2O H₂O Intermediate2->H2O Domino_Reaction Reagents Salicylaldehyde + Malononitrile + Active Methylene Cmpd. Step1 Knoevenagel Condensation Reagents->Step1 Catalyst Catalyst Base Catalyst Step2 Michael Addition Step1->Step2 Step3 Intramolecular Cyclization & Tautomerization Step2->Step3 Product Polysubstituted 4H-Chromene Ester Step3->Product

Caption: Workflow of a domino reaction for chromene synthesis.

Green Chemistry Approaches: Microwave and Ultrasound Assistance

The principles of green chemistry aim to reduce the environmental impact of chemical synthesis. [2]Microwave irradiation and ultrasound have emerged as powerful tools to achieve these goals.

  • Microwave-Assisted Synthesis: Microwaves provide rapid, uniform heating, which can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes and increasing yields. [3][8][9]This technique has been successfully applied to Pechmann, Knoevenagel, and various multicomponent reactions for chromene synthesis. [9][10]* Ultrasound-Assisted Synthesis: Sonication promotes chemical reactions through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles. This process generates localized high temperatures and pressures, enhancing mass transfer and reaction rates. [11][12]It is an energy-efficient method that often allows for reactions to proceed under milder conditions, sometimes even in aqueous media. [13][14]

Comparative Analysis of Synthesis Methods

The choice of synthetic route depends on the desired substitution pattern, available starting materials, and required scale. The following table provides a comparative overview of the discussed methods.

MethodKey ReagentsTypical ConditionsYieldsAdvantagesDisadvantages
Pechmann Condensation Phenol, β-KetoesterStrong acid (H₂SO₄, AlCl₃), HeatGood to ExcellentSimple, uses common reagents. [1]Harsh conditions, limited to electron-rich phenols, potential side products. [15]
Knoevenagel Condensation Salicylaldehyde, Active Methylene CompoundMild base (piperidine), RefluxGood to ExcellentMild conditions, high functional group tolerance, good for 2-amino-4H-chromenes. [16][17]Primarily for specific substitution patterns.
Domino Reactions Multicomponent (e.g., Aldehyde, Malononitrile, Phenol)Organocatalyst or base, often one-potExcellentHigh atom and step economy, operational simplicity, reduced waste. [18][19]Mechanism can be complex; optimization may be required.
Microwave-Assisted VariousMicrowave Irradiation, often solvent-free or minimal solventVery Good to ExcellentDrastically reduced reaction times, improved yields, high efficiency. [3][9]Requires specialized equipment, scalability can be a challenge.
Ultrasound-Assisted VariousSonication, often at room temp., aqueous media possibleGood to ExcellentEnergy efficient, mild conditions, environmentally friendly. [11][13]Requires ultrasonic bath/probe, reaction homogeneity can be an issue.

Experimental Protocols

To provide a practical context, detailed protocols for a classical and a modern synthesis are provided below.

Protocol 1: Classical Pechmann Condensation of 7-Hydroxy-4-methylcoumarin

This protocol describes the synthesis of a common fluorescent dye precursor using a standard acid-catalyzed condensation.

Materials:

  • Resorcinol (1,3-dihydroxybenzene)

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol

  • Ice bath, round-bottom flask, magnetic stirrer

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, add resorcinol (11.0 g, 0.1 mol). Place the flask in an ice bath to cool.

  • Catalyst Addition: Slowly and with continuous stirring, add concentrated sulfuric acid (20 mL) to the resorcinol. Ensure the temperature does not rise excessively.

  • Reagent Addition: Once the resorcinol has dissolved, slowly add ethyl acetoacetate (13.0 g, 0.1 mol) dropwise to the mixture while maintaining the low temperature and stirring.

  • Reaction: After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for 18-24 hours. The mixture will become thick and may solidify.

  • Work-up: Pour the reaction mixture slowly into a beaker containing 200 g of crushed ice and 200 mL of water. A precipitate will form.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper. Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-methylcoumarin.

Protocol 2: Microwave-Assisted Three-Component Synthesis of a 2-Amino-4H-chromene Derivative

This protocol showcases a rapid and efficient green synthesis method. [20] Materials:

  • 4-Chlorobenzaldehyde

  • Malononitrile

  • Resorcinol

  • Piperidine (catalyst)

  • Ethanol

  • Microwave synthesizer vial

Procedure:

  • Reagent Mixture: In a 10 mL microwave vial equipped with a small magnetic stir bar, combine 4-chlorobenzaldehyde (140 mg, 1.0 mmol), malononitrile (66 mg, 1.0 mmol), and resorcinol (110 mg, 1.0 mmol).

  • Solvent and Catalyst: Add ethanol (2 mL) and piperidine (2 drops) to the vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 100°C for 5-10 minutes. Monitor the reaction progress by TLC.

  • Cooling and Isolation: After the reaction is complete, cool the vial to room temperature. A solid product will typically precipitate.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization if necessary.

Conclusion and Future Outlook

The synthesis of substituted chromene esters has evolved significantly from classical, high-temperature condensations to highly efficient, catalyzed, and environmentally benign methodologies. While the Pechmann and Knoevenagel reactions provide robust and reliable routes to core structures, modern domino reactions and energy-assisted methods (microwave and ultrasound) offer unparalleled speed, efficiency, and adherence to green chemistry principles. [2][25]The future of chromene synthesis will likely focus on the development of novel, reusable, and enantioselective catalysts to create structurally complex and stereochemically defined molecules for next-generation therapeutics and advanced materials. [26][27]

References

  • Wikipedia. Pechmann condensation. [Link]

  • Organic Chemistry Portal. Pechmann Condensation Coumarin Synthesis. [Link]

  • Calvino-Casilda, V., et al. (2010). Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. The Journal of Organic Chemistry. [Link]

  • CHEMDOODLE. (2021). Pechmann Condensation | #pechmann #reaction #mechanism | organic chemistry. YouTube. [Link]

  • Patel, V., et al. (2023). Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. ResearchGate. [Link]

  • Patil, S. A., et al. (2015). Microwave-assisted synthesis of chromenes: biological and chemical importance. PubMed. [Link]

  • Shaabani, A., et al. (2016). Novel domino procedures for the synthesis of chromene derivatives and their isomerization. Molecular Diversity. [Link]

  • Patil, S. A., et al. (2015). Microwave-assisted synthesis of chromenes: biological and chemical importance. Semantic Scholar. [Link]

  • Patel, V., et al. (2023). Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. PubMed. [Link]

  • Ghoraishi, S. M., et al. (2021). Domino Reaction for the Synthesis of Substituted Pyrano[3′,4′:3,4]cyclopenta[1,2-c]chromenes Involving Double Ring Formation. The Journal of Organic Chemistry. [Link]

  • Shaabani, A., et al. (2016). Novel domino procedures for the synthesis of chromene derivatives and their isomerization. Springer Link. [Link]

  • Wang, Y-L., et al. (2020). Efficient Synthesis of 3-Sulfonyl-2-sulfonylmethyl-2H-chromenes via Tandem Knoevenagel Condensation/Oxa-Michael Addition Protocol. MDPI. [Link]

  • Sabbaghan, M., & Sofalgar, P. (2015). Ultrasonic Assisted Synthesis of Chromenes Catalyzed by Sodium Carbonate in Aqueous Media. PubMed. [Link]

  • Khurana, J. M., et al. (2014). Microwave-assisted synthesis of 4H-chromene derivatives using scolecite as a heterogeneous catalyst. ResearchGate. [Link]

  • Nguyen, T. T. M. (2017). Microwave-Assisted Synthesis of some chromene compounds and Their Biological Activity Assessment. JMEST. [Link]

  • Jadhav, S. N., et al. (2021). Organocatalytic Cascade Knoevenagel–Michael Addition Reactions: Direct Synthesis of Polysubstituted 2-Amino-4H-Chromene Derivatives. ProQuest. [Link]

  • Ghorab, M. M., et al. (2016). Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment. PMC - PubMed Central. [Link]

  • Shaabani, A., et al. (2018). Novel domino procedures for the synthesis of chromene derivatives and their isomerization. Semantic Scholar. [Link]

  • Gascón, J. M., et al. (2012). A highly adaptable catalyst/substrate system for the synthesis of substituted chromenes. Semantic Scholar. [Link]

  • Patel, V., et al. (2023). Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. OUCI. [Link]

  • JETIR. (2019). Green method of synthesis of different derivatives of 2-amino-Chromenes by using CAN as a catalyst. JETIR.org. [Link]

  • Sabbaghan, M., & Sofalgar, P. (2015). Ultrasonic Assisted Synthesis of Chromenes Catalyzed by Sodium Carbonate in Aqueous Media. Bentham Science Publishers. [Link]

  • Safari, J., et al. (2015). Ultrasound assisted Heterocycles Synthesis. ResearchGate. [Link]

  • Schmidt, T. J., et al. (2012). Domino reactions of chromones with activated carbonyl compounds. PubMed Central - NIH. [Link]

  • Singh, G., et al. (2021). Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review. ScienceDirect. [Link]

  • ResearchGate. (2023). Synthesis of 4H-benzo[h]chromene derivatives 39 under ultrasonic irradiation. [Link]

  • Kumar, A., et al. (2024). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. RSC Publishing. [Link]

  • Meti, G. Y., & Kumar, C. S. A. (2015). Catalytic Synthesis of 2H‑Chromenes. MSU chemistry. [Link]

  • da Silva, G. G., et al. (2022). Synthesis and X-ray crystal structures of polyfunctionalized 4H-chromene derivatives via tricomponent reaction with Knoevenagel adducts as intermediates in aqueous medium. Bohrium. [Link]

  • Ghorab, M. M., et al. (2014). Green Chemistry: New Synthesis of Substituted Chromenes and Benzochromenes via Three-Component Reaction Utilizing Rochelle Salt as Novel Green Catalyst. ResearchGate. [Link]

  • Wang, T., et al. (2018). Synthesis of 4-aryl-3,4-dihydrocoumarins and 4-aryl-4H-chromenes via Er(OTf)3-catalyzed cascade reactions of p-quinone methides with 1,3-dicarbonyl compounds. NIH. [Link]

  • Daru, J., & Stirling, A. (2011). Mechanism of the Pechmann Reaction: A Theoretical Study. ACS Publications. [Link]

  • Luthra, P., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Publications. [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

  • ResearchGate. (2015). Catalytic Synthesis of 2 H -Chromenes. [Link]

  • Al-Warhi, T., et al. (2022). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry. [Link]

  • Abdulsahib, Z. S., & Shakir, R. M. (2023). Some Interesting Methods of Synthesis Chromene Derivatives as Bioactive Molecules. Iraqi Academic Scientific Journals. [Link]

  • Szolcsányi, P., et al. (2023). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. MDPI. [Link]

  • SciSpace. (2001). A new approach to the synthesis of chromene derivatives. [Link]

  • Ghorab, M. M., et al. (2014). Green Chemistry: New Synthesis of Substituted Chromenes and Benzochromenes via Three-Component Reaction Utilizing Rochelle Salt. SciSpace. [Link]

  • Kumar, A., et al. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. NIH. [Link]

  • Al-Azzawi, A. M., & Al-Rawi, J. M. A. (2014). Studying of Pechmann Condensation Products of Ethyl Acetoacetate with 2,7-Dihydroxynaphthalene. IISTE.org. [Link]

  • Calvino-Casilda, V., et al. (2010). Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. ACS Publications. [Link]

  • Daru, J., & Stirling, A. (2011). Mechanism of the Pechmann Reaction: A Theoretical Study. ResearchGate. [Link]

Sources

Validation

A Comparative Guide to the Analytical Method Validation for 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester

This guide provides an in-depth, technically grounded validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technically grounded validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester. As a crucial intermediate in various synthetic pathways, particularly in drug discovery and development, ensuring the purity and quality of this compound is paramount. A rigorously validated analytical method is not merely a regulatory requirement but the bedrock of reliable downstream research and manufacturing.

This document is structured to provide not just the procedural steps but the scientific rationale—the "why"—behind each experimental choice and acceptance criterion. It compares the primary HPLC method against viable alternatives, offering a comprehensive perspective for researchers, analytical chemists, and quality control professionals.

The Primary Analytical Method: A Stability-Indicating RP-HPLC Protocol

High-Performance Liquid Chromatography (HPLC) was selected as the primary analytical technique due to its high resolution, sensitivity, and suitability for non-volatile and thermally labile small organic molecules like the target chromene ester.[1] A reversed-phase C18 column was chosen for its versatility and proven efficacy in retaining and separating compounds of intermediate polarity.

The ultimate goal is to establish a stability-indicating method : an analytical procedure that can accurately and selectively quantify the intact active pharmaceutical ingredient (API) or intermediate in the presence of its degradation products, impurities, or formulation excipients.[2][3]

Proposed Chromatographic Conditions:

ParameterConditionRationale
Instrument HPLC System with Diode Array Detector (DAD)DAD allows for peak purity analysis and selection of the optimal detection wavelength.
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeA standard, robust column providing excellent resolution for small molecules.
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (65:35 v/v)Acetonitrile provides good peak shape and lower backpressure. Formic acid controls the pH to ensure the analyte is in a non-ionized state, promoting retention and symmetrical peaks.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.
Column Temp. 30 °CControlled temperature ensures retention time reproducibility.
Detection λ 285 nmSelected based on the UV absorbance maximum of the analyte's chromophore.
Injection Vol. 10 µLA standard volume to ensure precision and avoid column overload.
Run Time 15 minutesSufficient to allow for the elution of the main peak and any potential late-eluting impurities.

The Validation Workflow: An ICH Q2(R1) Guided Approach

Method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[4] The following validation parameters are assessed in accordance with the International Council for Harmonisation (ICH) guideline Q2(R1).[5][6]

G cluster_plan Phase 1: Planning & Development cluster_exec Phase 2: Experimental Execution cluster_report Phase 3: Reporting Dev Method Development Proto Validation Protocol Definition Dev->Proto Finalize Method Spec Specificity (Forced Degradation) Proto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob Rep Validation Report Rob->Rep App Method Approved for Use Rep->App

Caption: Overall workflow for analytical method validation.

System Suitability Testing (SST)

Why: SST is performed before any validation run to ensure the chromatographic system is functioning correctly and is ready for the analysis.[7][8] It's a mandatory check to prevent the generation of invalid data, thereby saving time and resources.[9][10]

How: A standard solution of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester (e.g., at 100 µg/mL) is injected six consecutive times at the beginning of the analytical run.

What (Acceptance Criteria):

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, which is crucial for accurate integration.[10]
Theoretical Plates (N) N > 2000Measures column efficiency and performance.[9]
% RSD of Peak Area ≤ 1.0%Demonstrates the precision of the injector and the stability of the detector response.[9]
% RSD of Retention Time ≤ 1.0%Indicates the stability of the pump flow rate and mobile phase composition.
Specificity (Selectivity)

Why: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1][11] This is arguably the most critical validation parameter for a stability-indicating method.

How (Forced Degradation): Forced degradation (or stress testing) intentionally degrades the sample to produce potential degradation products.[12] This is essential for demonstrating that the analytical method can separate the main analyte from any degradants, ensuring there is no co-elution that would lead to an inaccurate potency result.[3][4]

Experimental Protocol: Solutions of the chromene ester are subjected to the following stress conditions as per ICH guidelines:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 4 hours.[1]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid sample heated at 105°C for 48 hours.

  • Photolytic Degradation: Solution exposed to UV light (254 nm) and visible light for 7 days.

The stressed samples are then analyzed by the HPLC method. Peak purity of the analyte is assessed using a Diode Array Detector (DAD) to confirm that the main peak is spectrally pure and not co-eluting with any degradants.

What (Results Summary):

Stress Condition% DegradationObservationsPeak Purity
Acid Hydrolysis~12.5%One major degradation peak observed at RRT 0.85.Passes
Base Hydrolysis~18.2%Two major degradation peaks observed at RRT 0.72 and 0.91.Passes
Oxidation (3% H₂O₂)~8.5%One minor degradation peak observed at RRT 1.15.Passes
Thermal (105°C)~4.1%No significant degradation peaks observed.Passes
Photolytic~6.7%Minor degradation peaks observed.Passes
Conclusion: The method successfully separated the analyte from all generated degradation products, confirming its stability-indicating nature.
Linearity and Range

Why: Linearity demonstrates that the method's response (peak area) is directly proportional to the concentration of the analyte. The range is the interval over which this proportionality, along with acceptable accuracy and precision, is demonstrated.[13][14]

How: A series of solutions are prepared from a stock solution to cover a range from 50% to 150% of the target analytical concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Each concentration level is injected in triplicate.

What (Results Summary):

ParameterResultAcceptance Criteria
Correlation Coefficient (r²) 0.9995r² ≥ 0.999
Linearity Range 50 - 150 µg/mLCovers the expected working range.[15]
Y-intercept Minimal (close to zero)Indicates no significant systematic error.
Residual Plot Randomly scatteredConfirms the linear model is appropriate.
Accuracy and Precision

Why:

  • Accuracy is the closeness of the test results to the true value. It is typically determined through recovery studies.[11][14]

  • Precision measures the degree of scatter between a series of measurements. It is evaluated at two levels:

    • Repeatability (Intra-day precision): Precision over a short interval with the same analyst and instrument.

    • Intermediate Precision (Inter-day precision): Assesses variations within the lab (different days, analysts, or equipment).[16]

How:

  • Accuracy: Analyzed by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%) across the specified range. Nine determinations are made in total (3 concentrations, 3 replicates each).[14]

  • Precision:

    • Repeatability: Six replicate preparations of the analyte at 100% of the target concentration are analyzed on the same day.

    • Intermediate Precision: The repeatability study is repeated on a different day by a different analyst.

What (Results Summary):

ParameterLevelResultAcceptance Criteria
Accuracy 80%Mean Recovery: 99.2%98.0% - 102.0%
100%Mean Recovery: 100.5%98.0% - 102.0%
120%Mean Recovery: 99.8%98.0% - 102.0%
Precision Repeatability% RSD: 0.45%% RSD ≤ 2.0%
Intermediate Precision% RSD: 0.68%% RSD ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Why:

  • LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[17]

  • LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17]

How: LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve, as recommended by ICH.[18]

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S) Where σ = the standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.[19][20]

What (Results Summary):

ParameterResultConfirmation
LOD 0.05 µg/mLSignal-to-Noise ratio was confirmed to be approximately 3:1.[21]
LOQ 0.15 µg/mLSignal-to-Noise ratio was confirmed to be approximately 10:1, with acceptable precision (%RSD < 10%) at this concentration.[21]
Robustness

Why: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[22] It provides an indication of its reliability during normal usage and is critical before transferring the method to another laboratory.[23][24]

How: Small, deliberate changes are made to the method parameters one at a time. The effect on system suitability parameters (e.g., retention time, tailing factor) is observed.

What (Results Summary):

Parameter VariedVariationImpact on ResultsConclusion
Flow Rate ± 0.1 mL/min (0.9 & 1.1)Minor shift in retention time; SST passed.Robust
Column Temperature ± 2 °C (28 & 32)Negligible impact; SST passed.Robust
Mobile Phase % Organic ± 2% (63% & 67% Acetonitrile)Noticeable shift in retention time; SST passed.[25]Robust
Detection Wavelength ± 2 nm (283 & 287)Minor change in peak area; SST passed.Robust

Comparison with Alternative Analytical Methods

While RP-HPLC is a robust and reliable choice, other technologies offer different advantages and disadvantages.

FeatureValidated RP-HPLC Ultra-Performance Liquid Chromatography (UPLC) Quantitative NMR (qNMR)
Principle Liquid-solid partitioningSimilar to HPLC, but uses smaller particles (<2 µm) and higher pressures (>6,000 psi).[26]Signal intensity is directly proportional to the number of nuclei; quantification against a certified internal standard.[27][28]
Speed Moderate (e.g., 15 min run time)Very Fast. Run times can be up to 10 times shorter than HPLC.[29]Slow to Moderate. Requires longer acquisition times for high precision.
Resolution Good to ExcellentSuperior. Higher peak capacity and better separation of complex mixtures.[30]Low. Not a separative technique; relies on spectral resolution.
Sensitivity HighVery High. Sharper peaks lead to better signal-to-noise ratios.[31]Lower. Inherently less sensitive than chromatographic techniques.
Solvent Usage ModerateLow. Faster runs and smaller column dimensions reduce consumption.[29]Varies. Requires deuterated solvents which can be expensive.
Quantification Relative (requires a reference standard of the analyte)Relative (requires a reference standard of the analyte)Absolute/Primary Method. Can provide purity without a specific reference standard of the analyte itself.[32][33]
Cost Moderate initial investment.High initial investment.[30]Very High initial investment and maintenance.
Best For... Routine QC, stability testing, purity assays.High-throughput screening, complex impurity profiling.Purity assignment of primary reference standards, analysis without a specific standard.[34]

Summary:

  • UPLC is a superior alternative when speed and sample throughput are the primary concerns, though it comes at a higher initial cost.[30][31]

  • qNMR serves a different, complementary role. It is an invaluable tool for the absolute purity determination of reference standards but is not practical for routine, high-volume quality control testing due to its lower sensitivity and throughput.[27][32]

G cluster_val Validation Parameters cluster_core Core Attributes Specificity Specificity Accuracy Accuracy Specificity->Accuracy Linearity Linearity Linearity->Accuracy Reliability Reliability Accuracy->Reliability Precision Precision Precision->Reliability LOD LOD/LOQ Suitability Suitability for Purpose LOD->Suitability Robustness Robustness Robustness->Reliability Reliability->Suitability

Caption: Inter-relationship of key validation parameters.

Conclusion

The described RP-HPLC method for the analysis of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester has been successfully validated in accordance with ICH Q2(R1) guidelines. The method demonstrated excellent specificity as a stability-indicating assay, with proven linearity, accuracy, precision, and robustness. The established LOD and LOQ are sufficient for the detection and quantification of trace-level impurities.

While alternative methods like UPLC offer higher throughput and qNMR provides absolute quantification, the validated HPLC method stands as a cost-effective, reliable, and highly suitable technique for its intended purpose in a routine quality control environment. It provides the necessary scientific assurance of the material's quality, supporting further research, development, and manufacturing activities.

References

  • Vertex AI Search. (n.d.). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?30

  • Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry. Link

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Link

  • Chromatography Today. (n.d.). HPLC vs UPLC - What's the Difference?Link

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Link

  • Altabrisa Group. (2025). What Is HPLC Method Robustness Assessment and Its Importance?Link

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Link

  • Assay Analytica. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. Link

  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI). Link

  • Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Link

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Link

  • Altabrisa Group. (2025). What Are LOD and LOQ in HPLC Methods?Link

  • Pharmaceutical Updates. (2021). System suitability in HPLC Analysis. Link

  • Pharmaguideline. (2018). Differences between HPLC and UPLC. Link

  • Aijiren Lab Analytical Testing. (2022). What are the pros and cons of HPLC and UPLC?Link

  • Separation Science. (n.d.). Implementing Robustness Testing for HPLC Methods. Link

  • MONAD. (2024). HPLC vs UPLC - Exploring the Differences. Link

  • LCGC International. (n.d.). Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N. Link

  • ICH. (n.d.). Quality Guidelines. Link

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Link

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Link

  • Slideshare. (n.d.). System suitability testing. Link

  • YouTube. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. Link

  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. Link

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Link

  • LCGC International. (n.d.). Robustness Tests. Link

  • Pharmaceutical Technology. (2007). Robustness in Analytical Methods Outlined. Link

  • MicroSolv Technology Corporation. (2020). Determine limits of detection LOD and limits of quantification LOQ - How To. Link

  • Separation Science. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Link

  • Lösungsfabrik. (2018). What is meant by the limit of detection and quantification (LOD / LOQ)?. Link

  • Altabrisa Group. (2025). What Is Linearity in HPLC Analysis and Its Importance?Link

  • ACS Publications. (n.d.). An Alternative Method to Isolate Pharmaceutical Intermediates. Organic Process Research & Development. Link

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). A Review on HPLC Method Development and Validation in Forced Degradation Studies. Link

  • LCGC International. (n.d.). Analytical Method Validation: Back to Basics, Part II. Link

  • Sygnature Discovery. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Link

  • Lab Manager. (2025). Robustness and Ruggedness Testing in Analytical Chemistry. Link

  • Scribd. (n.d.). Reviewer Guidance' Validation of Chromatographic Methods. Link

  • International Journal of Pharmaceutical Sciences. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Link

  • ARL Bio Pharma. (n.d.). Importance of Forced Degradation In Stability-Indicating Methods. Link

  • PharmaGuru. (2025). How To Perform Linearity and Range In Method Validation: Easy Tips. Link

  • ECA Academy. (n.d.). FDA Reviewer Guidance: Validation of Chromatographic Methods, 1994. Link

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Link

  • LCGC International. (n.d.). Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. Link

  • Green Analytical Chemistry. (n.d.). Applying green analytical chemistry for rapid analysis of drugs: Adding health to pharmaceutical industry. Link

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Link

  • U.S. Food and Drug Administration. (n.d.). Analytical Procedures and Methods Validation for Drugs and Biologics. Link

  • ResearchGate. (2021). Linearity, accuracy and precision results of HPLC method. Link

  • A Comprehensive Review of Advancing Pharmaceutical Analysis Technology Through Chemometrics Approaches. (2025). Link

  • AZoLifeSciences. (2022). Role of Analytical Chemistry in the Pharmaceutical Industry. Link

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Link

Sources

Comparative

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals In the synthesis of novel compounds for pharmaceutical and research applications, establishing the purity of the final product is a critical, non-negotiable...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel compounds for pharmaceutical and research applications, establishing the purity of the final product is a critical, non-negotiable step. For a molecule with the complexity of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester, a multi-faceted analytical approach is not just recommended, but essential. This guide provides an in-depth comparison of orthogonal analytical techniques to ensure a comprehensive and reliable assessment of purity, empowering researchers to proceed with confidence in their downstream applications.

The inherent reactivity of the starting materials and intermediates in the synthesis of substituted chromenes can lead to a variety of impurities.[1][2][3][4] These may include unreacted starting materials, isomeric byproducts, and degradation products. Therefore, a combination of chromatographic and spectroscopic methods is necessary to detect and quantify these potential contaminants.

Orthogonal Analytical Approaches for Purity Determination

A robust purity assessment relies on the use of multiple analytical techniques that operate on different chemical and physical principles. This orthogonal approach minimizes the risk of overlooking impurities that may not be detectable by a single method. Here, we compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis (EA) for the comprehensive evaluation of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester.

Table 1: Comparison of Analytical Techniques for Purity Assessment
Technique Principle Strengths Limitations Primary Application
HPLC-UV Differential partitioning between a stationary and mobile phaseHigh resolution for non-volatile and thermally labile compounds; excellent for quantification.Requires chromophores for UV detection; may not separate all isomers.Quantitative purity determination and detection of non-volatile impurities.
GC-MS Separation by boiling point and partitioning, with mass-based identificationHigh sensitivity and specificity; excellent for volatile impurities and structural confirmation of unknowns.Not suitable for non-volatile or thermally labile compounds; may require derivatization.Identification of volatile and semi-volatile impurities.
NMR Spectroscopy Nuclear spin transitions in a magnetic fieldProvides detailed structural information; can identify and quantify impurities without a reference standard.Lower sensitivity compared to chromatographic methods; complex spectra can be challenging to interpret.Structural confirmation and quantification of major impurities.
Elemental Analysis Combustion of the sample to determine elemental compositionProvides the elemental ratio of C, H, N, and halogens; a fundamental measure of bulk purity.Does not provide information on the nature of impurities; requires a highly pure sample for accurate results.Confirmation of elemental composition and overall purity.

High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Quantitative Analysis

HPLC is the cornerstone of purity assessment for non-volatile organic compounds. Its high resolving power allows for the separation of the target compound from closely related impurities.

Causality Behind Experimental Choices

A reversed-phase C18 column is the logical first choice due to the moderate polarity of the target molecule. The mobile phase, a gradient of acetonitrile and water with a small amount of acid (e.g., trifluoroacetic acid or formic acid), is selected to ensure good peak shape and resolution by suppressing the ionization of any residual carboxylic acid impurities.[5][6]

Experimental Protocol: HPLC-UV
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: 50-95% B

    • 15-17 min: 95% B

    • 17-18 min: 95-50% B

    • 18-20 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm and 280 nm.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of acetonitrile.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh 1 mg of sample s2 Dissolve in 1 mL Acetonitrile s1->s2 h1 Inject 10 µL onto C18 column s2->h1 h2 Gradient Elution h1->h2 h3 UV Detection (254/280 nm) h2->h3 d1 Integrate Peak Areas h3->d1 d2 Calculate % Purity d1->d2

Caption: HPLC-UV workflow for purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or volatile byproducts. Given the carboxylic acid methyl ester functionality, the target compound is sufficiently volatile for GC-MS analysis.

Causality Behind Experimental Choices

A non-polar capillary column (e.g., DB-5ms) is chosen for its general applicability to a wide range of organic molecules. The temperature program is designed to start at a low temperature to resolve volatile impurities and gradually increase to elute the target compound and any higher-boiling impurities. Electron ionization (EI) at 70 eV is a standard method that provides reproducible fragmentation patterns for library matching and structural elucidation.

Experimental Protocol: GC-MS
  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Mode: Split (50:1).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 min.

    • Ramp: 15°C/min to 300°C.

    • Hold: 5 min at 300°C.

  • MS Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-500 amu.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of dichloromethane.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis s1 Weigh 1 mg of sample s2 Dissolve in 1 mL Dichloromethane s1->s2 g1 Inject into GC s2->g1 g2 Temperature Programmed Separation g1->g2 g3 Electron Ionization g2->g3 g4 Mass Analysis g3->g4 d1 Identify Peaks via Mass Spectra g4->d1 d2 Quantify Impurities d1->d2

Caption: GC-MS workflow for impurity identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

NMR spectroscopy is unparalleled in its ability to provide detailed structural information. For purity assessment, ¹H NMR is particularly valuable as the integral of each signal is directly proportional to the number of protons, allowing for direct quantification of impurities relative to the main compound without the need for a reference standard of the impurity.

Causality Behind Experimental Choices

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution. Deuterated chloroform (CDCl₃) is a suitable solvent for the target compound. The presence of characteristic signals for the chromene ring protons and the methyl ester group will be key indicators of the compound's identity.[7] Impurities will present as additional, unassigned peaks.

Experimental Protocol: ¹H and ¹³C NMR
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of CDCl₃.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse.

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled.

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more for adequate signal-to-noise.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis s1 Weigh 5-10 mg of sample s2 Dissolve in ~0.6 mL CDCl3 s1->s2 n1 Acquire 1H NMR Spectrum s2->n1 n2 Acquire 13C NMR Spectrum n1->n2 d1 Assign Signals n2->d1 d2 Integrate 1H signals to quantify impurities d1->d2

Caption: NMR spectroscopy workflow for structural verification.

Elemental Analysis: A Fundamental Check of Composition

Elemental analysis provides the percentage of carbon, hydrogen, and in this case, can be extended to include the halogens (bromine and chlorine). This technique is a fundamental measure of the bulk purity of the sample. A significant deviation from the theoretical elemental composition indicates the presence of impurities.[8][9][10][11][12]

Causality Behind Experimental Choices

Combustion analysis is the standard method for determining C and H content. Halogen content is typically determined by titration or ion chromatography after combustion and absorption.[12] The acceptance criterion for purity is generally a deviation of less than or equal to 0.4% from the calculated values.[11]

Experimental Protocol: Elemental Analysis
  • Instrumentation: CHN combustion analyzer and a method for halogen determination (e.g., oxygen flask combustion followed by ion chromatography).

  • Sample Preparation: A few milligrams of the finely ground, dried sample are accurately weighed.

  • Analysis:

    • CHN Analysis: The sample is combusted in a stream of oxygen, and the resulting CO₂, H₂O, and N₂ are quantified.

    • Halogen Analysis: The sample is combusted, and the resulting hydrogen halides are trapped in a solution and quantified by ion chromatography or titration.

  • Data Analysis: The experimental percentages of each element are compared to the theoretical values calculated from the molecular formula (C₁₁H₆BrClO₄).

EA_Workflow cluster_prep Sample Preparation cluster_analysis Combustion Analysis cluster_data Data Comparison s1 Accurately weigh 2-3 mg of dried sample a1 CHN Analysis s1->a1 a2 Halogen Analysis a1->a2 d1 Compare experimental % to theoretical % a2->d1 d2 Assess deviation (≤0.4%) d1->d2

Caption: Elemental analysis workflow for compositional verification.

Conclusion: A Synergistic Approach to Purity Confirmation

The purity assessment of a synthesized compound like 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester is not a one-size-fits-all process. A synergistic combination of HPLC-UV for quantitative analysis, GC-MS for volatile impurity profiling, NMR for structural confirmation and quantification of major impurities, and elemental analysis for fundamental compositional verification provides a comprehensive and trustworthy evaluation. By employing these orthogonal techniques, researchers can ensure the integrity of their synthesized materials, which is paramount for the reliability and reproducibility of their scientific endeavors.

References

  • (No author given). (n.d.). Water-promoted catalytic hydrodecarboxylation of conjugated carboxylic acids under open air conditions at room temperature - Supporting Information. Retrieved from [Link]

  • (No author given). (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Retrieved from [Link]

  • (No author given). (2022). Elemental analysis: an important purity control but prone to manipulations. RSC Publishing. Retrieved from [Link]

  • (No author given). (n.d.). The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. PE Polska. Retrieved from [Link]

  • (No author given). (2022). Elemental analysis: an important purity control but prone to manipulations. ResearchGate. Retrieved from [Link]

  • (No author given). (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Methyl 8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylate, 95% Purity, C11H6BrClO4, 1 gram. Retrieved from [Link]

  • (No author given). (n.d.). [ 885271-05-6] 8-BROMO-6-CHLORO-2H-CHROMENE-3-CARBOXYLIC ACID METHYL ESTER. Retrieved from [Link]

  • (No author given). (n.d.). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. Retrieved from [Link]

  • (No author given). (2015). Green Chemistry: New Synthesis of Substituted Chromenes and Benzochromenes via Three-Component Reaction Utilizing Rochelle Salt as Novel Green Catalyst. ResearchGate. Retrieved from [Link]

  • (No author given). (2007). Synthesis of 3-Aminomethyl-2-aryl- 8-bromo-6-chlorochromones. ResearchGate. Retrieved from [Link]

  • Lavallo, V. (2022). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. PMC. Retrieved from [Link]

  • (No author given). (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. MDPI. Retrieved from [Link]

  • Robertson Microlit. (n.d.). Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing. Retrieved from [Link]

  • (No author given). (2024). Recent advances in the synthesis chromenes and its derivatives. Retrieved from [Link]

  • (No author given). (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 8-bromo-6-chloro-2-oxo-N-phenyl-2H-chromene-3-carboxamide. Retrieved from [Link]

  • (No author given). (n.d.). Synthesis of chromene and its derivatives. ResearchGate. Retrieved from [Link]

  • (No author given). (n.d.). Synthetic approaches to functionalized 4H‐chromenes in this review. ResearchGate. Retrieved from [Link]

  • (No author given). (n.d.). Derivatization Methods in GC and GC/MS. ResearchGate. Retrieved from [Link]

  • (No author given). (2018). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. PMC. Retrieved from [Link]

  • (No author given). (2004). A new fluorogenic reagent for labelling carboxylic acids in HPLC. ResearchGate. Retrieved from [Link]

  • (No author given). (2021). Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. ResearchGate. Retrieved from [Link]

  • (No author given). (2023). GC-MS Profiling and Antimicrobial Activity of Eight Essential Oils Against Opportunistic Pathogens with Biofilm-Forming Potential. MDPI. Retrieved from [Link]

  • (No author given). (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. ResearchGate. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester Analogs

Introduction: The 2H-Chromene Core as a Privileged Scaffold In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged structures," appear repeatedly in compounds targeting diverse bi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 2H-Chromene Core as a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged structures," appear repeatedly in compounds targeting diverse biological receptors and enzymes. The chromene ring system is a quintessential example of such a scaffold.[1][2] Chromenes, which feature a benzene ring fused to a pyran nucleus, are abundant in natural products and form the structural basis for a wide array of compounds with significant pharmacological properties.[2][3][4][5] These activities span anticancer, antimicrobial, anti-inflammatory, and antioxidant effects, underscoring the versatility of the chromene core in drug discovery.[3][5]

This guide focuses on a specific, synthetically derived subclass: 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester and its analogs. The strategic placement of halogen atoms at the C6 and C8 positions, combined with the carboxylate functionality at C3, suggests a deliberate design aimed at modulating electronic properties and target interactions. Through a comparative analysis of related structures, this document aims to elucidate the structure-activity relationships (SAR) that govern the biological potential of this compound class, providing a predictive framework for researchers in drug development.

Synthetic Strategy: Rationale and Workflow

The generation of a diverse library of analogs for SAR studies hinges on efficient and modular synthetic methodologies. The synthesis of the 2H-chromene-3-carboxylate core can be approached through several modern organic chemistry reactions. One prominent method is the Baylis–Hillman reaction of salicylaldehydes with acrylates, followed by a chemo-selective base-mediated cyclization.[6] This approach is favored for its operational simplicity and the ability to introduce substituents on the aromatic ring of the salicylaldehyde precursor, thereby allowing for the synthesis of analogs like the 6-chloro-8-bromo variant.

Another powerful technique involves transition-metal catalysis, such as the Rhodium(III)-catalyzed C–H activation and [3+3] annulation of N-phenoxyacetamides with methyleneoxetanones.[7][8] This redox-neutral pathway provides direct access to 2H-chromene-3-carboxylic acids, which can then be esterified.[7][8] The choice of synthesis is critical; it must be robust enough to tolerate a variety of functional groups on the precursors to enable a thorough investigation of the SAR.

Below is a generalized workflow illustrating the key steps in generating a library of chromene analogs for screening.

G cluster_0 Precursor Synthesis & Selection cluster_1 Core Scaffold Formation cluster_2 Analog Derivatization cluster_3 Final Product Library P1 Substituted Salicylaldehydes (e.g., 3-bromo-5-chlorosalicylaldehyde) R1 Baylis-Hillman Reaction & Cyclization P1->R1 P2 Reaction Partners (e.g., Methyl Acrylate) P2->R1 D1 Modification at C2 Position R1->D1 Post-cyclization modification D2 Modification of C3-Ester R1->D2 Ester hydrolysis, amidation, etc. FP Library of Analogs for SAR R1->FP Direct use D1->FP D2->FP

Caption: Generalized workflow for the synthesis of a 2H-chromene analog library.

Structure-Activity Relationship (SAR) Analysis: A Comparative Dissection

Direct experimental data on the specific 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester is limited in publicly accessible literature. Therefore, this SAR analysis is constructed by synthesizing insights from studies on structurally related compounds, a standard and necessary practice in medicinal chemistry for lead optimization.

The Decisive Role of Halogenation at C6 and C8

The substitution pattern on the benzo portion of the chromene ring is a critical determinant of biological activity. Halogens, by virtue of their size and electronegativity, profoundly influence a molecule's lipophilicity, metabolic stability, and ability to form halogen bonds with biological targets.

A compelling case study is found in a series of halogenated 3-nitro-2H-chromenes evaluated for their antibacterial activity against multidrug-resistant (MDR) staphylococcal strains.[9] While the C3 substituent is a nitro group instead of a methyl carboxylate, the SAR insights regarding the halogenation pattern are highly transferable. The study revealed that increasing the degree of halogenation on the chromene core dramatically enhanced antibacterial potency.[9]

Compound/AnalogSubstituentsTarget OrganismMIC (μg/mL)Reference
Mono-halogenated Analog 6-Bromo, 2-(4-chlorophenyl)S. aureus (MDR)16[9]
Di-halogenated Analog 6,8-Dibromo, 2-phenylS. aureus (MDR)8[9]
Tri-halogenated Analog 6-Bromo, 8-Chloro, 2-(4-bromophenyl)S. aureus (MDR)4[9]
Tri-halogenated Analog 6-Bromo, 8-Chloro, 2-(4-bromophenyl)S. epidermidis (MDR)1-4[9]
(MIC = Minimum Inhibitory Concentration)

Key Insights:

  • Potency Enhancement: The progression from mono- to tri-halogenated analogs results in a significant increase in antibacterial activity, with the MIC value dropping from 16 μg/mL to 4 μg/mL against MDR S. aureus.[9]

  • The 6,8-Dihalo Motif: The presence of halogens at both the C6 and C8 positions appears crucial for potent activity. The combination of 6-Bromo and 8-Chloro in the most active compound, 5s from the cited study, directly supports the rationale for designing the title compound of this guide.[9] This specific substitution pattern likely optimizes the electronic and steric profile of the molecule for interaction with its bacterial target.

The C3-Carboxylate Moiety: A Handle for Interaction and Derivatization

The methyl ester at the C3 position is more than a simple placeholder. This electron-withdrawing group influences the reactivity of the pyran ring and serves as a key hydrogen bond acceptor.

  • Target Affinity: In studies of 3-nitro-2H-chromene derivatives as P2Y6 receptor antagonists, substitutions at the C3 position were found to be critical. Replacing the nitro group with a carboxylic acid or ester, while not a direct bioisostere, highlights that this position is sensitive to modification and crucial for receptor affinity.[10]

  • Synthetic Versatility: The C3-ester is an invaluable synthetic handle. It can be readily hydrolyzed to the corresponding carboxylic acid or converted to a wide range of amides and hydrazides.[6][11] This allows for fine-tuning of solubility, cell permeability, and the introduction of new pharmacophoric features to probe interactions with biological targets. For instance, converting the ester to a carboxamide (e.g., 8-bromo-6-chloro-2-oxo-N-phenyl-2H-chromene-3-carboxamide) introduces a hydrogen bond donor and a phenyl ring, which can explore additional binding pockets.[12]

The C2 Position: A Vector for Selectivity and Potency

The C2 position of the 2H-chromene scaffold offers a readily accessible point for diversification. In the aforementioned antibacterial study, the C2 position was substituted with various aryl groups.[9] The nature of this aryl substituent significantly impacted the overall activity. The most potent compound featured a 4-bromophenyl group at C2, indicating that halogenation on this appended ring, in addition to the core, further enhances potency.[9] This suggests a synergistic effect where the electronic properties of both the chromene core and the C2-substituent are optimized for target engagement.

G cluster_Core Core Scaffold cluster_Components Key Structural Components SAR Structure-Activity Relationship Logic Core 8-Bromo-6-chloro-2H-chromene- 3-carboxylate SAR->Core Halogens C6-Cl & C8-Br Core->Halogens dissect Ester C3-COOCH3 Core->Ester dissect C2 C2-Substituent Core->C2 dissect Activity Biological Activity (e.g., Antibacterial Potency) Halogens->Activity ↑ Lipophilicity ↑ Potency Ester->Activity H-Bonding Solubility Tuning C2->Activity ↑ Potency Selectivity

Caption: Logical flow of the SAR analysis for the 2H-chromene scaffold.

Proposed Mechanism of Action: Inhibition of Bacterial Thioredoxin Reductase

Given the potent anti-staphylococcal activity of closely related halogenated chromenes, a plausible mechanism of action is the inhibition of a critical bacterial enzyme system not found in humans, or one that is sufficiently different to allow for selective targeting. The bacterial thioredoxin reductase (TrxR) system is one such promising target.[9] TrxR is essential for bacterial DNA synthesis and defense against oxidative stress. Its inhibition leads to bacterial cell death. The electrophilic nature of the C3-C4 double bond in the chromene ring, enhanced by the electron-withdrawing substituents, makes it a potential Michael acceptor for nucleophilic residues (like cysteine) in the active site of enzymes like TrxR.

G Compound Halogenated 2H-Chromene (Inhibitor) TrxR Bacterial Thioredoxin Reductase (TrxR) Compound->TrxR Inhibits DNA_Synth DNA Synthesis & Repair TrxR->DNA_Synth Enables Ox_Stress Defense Against Oxidative Stress TrxR->Ox_Stress Enables Cell_Death Bacterial Cell Death DNA_Synth->Cell_Death Inhibition leads to Ox_Stress->Cell_Death Inhibition leads to

Caption: Proposed mechanism of action via inhibition of bacterial TrxR.

Experimental Protocols for Evaluation

To validate the therapeutic potential of novel analogs, robust and reproducible experimental protocols are essential. The following are standard methodologies for assessing the key activities discussed.

Protocol 1: In Vitro Antimicrobial Susceptibility Testing (Agar Well Diffusion)

This method provides a preliminary assessment of a compound's ability to inhibit microbial growth.

Objective: To determine the zone of inhibition of chromene analogs against pathogenic bacteria.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus MTCC 3381, Escherichia coli MTCC 433).[13]

  • Nutrient Agar or Mueller-Hinton Agar plates.

  • Sterile cork borer (6 mm diameter).

  • Test compound solutions in DMSO (e.g., 1 mg/mL).

  • Positive control: Standard antibiotic (e.g., Ciprofloxacin, 10 µg/mL).

  • Negative control: Sterile DMSO.

  • Micropipettes, sterile swabs, incubator.

Procedure:

  • Prepare Inoculum: Aseptically pick a few colonies of the test bacterium from a fresh culture and suspend in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Dip a sterile cotton swab into the bacterial inoculum. Streak the swab evenly across the entire surface of an agar plate to ensure confluent growth. Allow the plate to dry for 5-10 minutes.

  • Well Creation: Use a sterile cork borer to punch uniform wells into the agar.

  • Compound Loading: Carefully pipette a fixed volume (e.g., 50 µL) of the test compound solution, positive control, and negative control into separate wells. Label each well clearly.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Collection: Measure the diameter (in mm) of the clear zone of growth inhibition around each well.

  • Trustworthiness Check: The negative control (DMSO) should show no zone of inhibition. The positive control should show a clear, reproducible zone of inhibition, validating the sensitivity of the assay. The experiment should be performed in triplicate for statistical validity.

Protocol 2: Cytotoxicity Assessment (MTT Assay)

This assay evaluates the effect of the compounds on the metabolic activity of mammalian cells, providing an early indication of potential toxicity.

Objective: To determine the concentration of a chromene analog that inhibits 50% of cell viability (IC₅₀).

Materials:

  • Human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like MCF-7).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well cell culture plates.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Test compound stock solutions in DMSO.

  • Microplate reader (570 nm).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of ~10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include wells with medium only (blank), cells with vehicle (DMSO control), and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

  • Trustworthiness Check: The vehicle control should exhibit ~100% viability. The positive control should show a dose-dependent decrease in viability. Low well-to-well variability is crucial for a reliable IC₅₀ determination.

Conclusion and Future Perspectives

The analysis of structurally related compounds strongly suggests that the 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester scaffold is a promising starting point for the development of potent therapeutic agents, particularly in the antibacterial field. The key SAR takeaways are:

  • Polyhalogenation is Key: The 6-chloro, 8-bromo substitution pattern is predicted to be a strong driver of biological activity.

  • C3-Ester is a Versatile Modulator: This group is critical for target interaction and provides a gateway for analog synthesis to fine-tune pharmacokinetic properties.

  • C2-Aryl Group Offers Further Optimization: Modification at this position can further enhance potency and potentially modulate selectivity.

Future work should focus on the synthesis of a focused library of analogs based on these principles. Direct biological testing of these compounds is required to validate the hypotheses presented in this guide. Specifically, exploring different aryl substituents at C2 and converting the C3-ester to a series of amides could yield compounds with superior potency and drug-like properties. Mechanistic studies to confirm the inhibition of targets like TrxR will be essential for rational, next-generation drug design.

References

  • Styrylchromones: Biological Activities and Structure-Activity Relationship. (n.d.). PMC. [Link]

  • Structure Activity Relationship of 3-Nitro-2-(trifluoromethyl)-2H-chromene Derivatives as P2Y6 Receptor Antagonists. (n.d.). PMC. [Link]

  • A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. (2023). Oriental Journal of Chemistry. [Link]

  • Structure, biological activity, and biosynthesis of natural chromanes and chromenes. (2025). Applied Biological Chemistry. [Link]

  • Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents. (n.d.). PubMed Central. [Link]

  • Methyl 2-oxo-2H-chromene-3-carboxylate. (2012). ResearchGate. [Link]

  • 8-bromo-6-chloro-2-oxo-N-phenyl-2H-chromene-3-carboxamide. (n.d.). PubChem. [Link]

  • 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade. (2018). ACS Publications. [Link]

  • In Vitro Antimicrobial and Antioxidant Evaluation of Ultrasonically Synthesized 2-Amino-3-Cyano-4H- Chromene Derivatives. (2024). MDPI. [Link]

  • Synthesis of 3-Aminomethyl-2-aryl- 8-bromo-6-chlorochromones. (2004). ResearchGate. [Link]

  • Recent Progress in the Synthesis and Biological Activity of Chromene and Its Derivatives. (n.d.). Name of the source. [Link]

  • Synthesis and Antimicrobial Activities of 2H-Chromene-3- Carboxamide Derivatives: Experimental and Computational Studies. (n.d.). De La Salle University. [Link]

  • Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. (2025). PMC. [Link]

  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (n.d.). NIH. [Link]

  • Biological importance of structurally diversified chromenes. (2016). PubMed. [Link]

  • Synthesis of 2H-chromenes (2H-benzopyrans). (n.d.). Organic Chemistry Portal. [Link]

Sources

Comparative

A Comparative Guide to the Cytotoxic Potential of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester in Oncology Research

In the landscape of modern oncology, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Within this pursuit, heterocyclic compounds have emerged as a particularly fru...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern oncology, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Within this pursuit, heterocyclic compounds have emerged as a particularly fruitful area of investigation. Among these, the chromene scaffold is a "privileged structure," consistently appearing in natural products and synthetic compounds with a wide array of pharmacological activities, including significant antitumor properties.[1][2][3] This guide provides a comparative analysis of the anticipated cytotoxic effects of a specific, functionalized chromene derivative, 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester , against various cancer cell lines.

While direct experimental data for this precise methyl ester is emerging, a robust body of literature on structurally related chromene and benzochromene analogs allows us to project its potential efficacy and mechanism of action. This analysis is grounded in established structure-activity relationships (SAR) and comparative data from peer-reviewed studies, offering a valuable resource for researchers in drug discovery and development.

The Chromene Scaffold: A Versatile Pharmacophore in Cancer Therapy

Chromene derivatives have demonstrated a remarkable capacity to interact with diverse cellular targets, leading to a broad spectrum of biological activities.[2] Their promise in cancer therapy has driven the synthesis and evaluation of numerous analogs, with some advancing to clinical trials, such as Crolibulin™ (EPC2407), a chromene analog intended for the treatment of advanced solid malignancies.[1][4] The anticancer effects of chromenes are not confined to a single mechanism but rather involve a multi-pronged attack on cancer cell proliferation and survival.

Key Anticancer Mechanisms of Chromene Derivatives

The cytotoxic effects of chromenes are often attributed to their ability to induce:

  • Apoptosis: Many chromene derivatives trigger programmed cell death in cancer cells. This is often mediated through the activation of caspase cascades and can be initiated by various upstream signals, including the generation of reactive oxygen species (ROS).[5][6]

  • Cell Cycle Arrest: Disruption of the normal cell cycle is a common mechanism for anticancer drugs. Chromene compounds have been shown to cause cell cycle arrest, frequently at the G2/M phase, thereby preventing cell division.[7]

  • Microtubule Depolarization: Several potent chromene analogs act as microtubule-destabilizing agents. By interfering with tubulin polymerization, they disrupt the formation of the mitotic spindle, leading to mitotic arrest and subsequent apoptosis.[7][8]

  • Inhibition of Key Kinases: Certain chromene derivatives have been found to inhibit the activity of crucial signaling proteins, such as Src kinases, which are often overexpressed in cancer and play a role in cell proliferation, invasion, and metastasis.[7]

The specific substitutions on the chromene ring play a critical role in modulating both the potency and the mechanism of action of these compounds. The presence of halogen atoms, such as bromine and chlorine, in the structure of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester is particularly noteworthy, as halogens are known to enhance the cytotoxic and antitumor activities of many therapeutic agents.

Comparative Cytotoxicity of Chromene Derivatives on Cancer Cell Lines

To contextualize the potential of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester , it is instructive to compare the cytotoxic activities of other chromene and benzochromene derivatives that have been evaluated against various human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several related compounds, demonstrating the potent anticancer activity within this chemical class.

Compound Class/DerivativeCancer Cell LineCell TypeIC50 (µM)Reference
Benzochromene DerivativesMCF-7Breast Adenocarcinoma4.6 - 21.5[5]
Benzo[f]chromene-2-carbothioamideMCF-7Breast Adenocarcinoma5.4[1]
Benzo[f]chromene-2-carbothioamideHepG-2Hepatocellular Carcinoma4.5[1]
Halogenated Benzo[f]chromenePC-3Prostate Cancer1.1 - 2.7[1]
4-Aryl-4H-chromenesHep2Laryngeal Carcinoma0.75[1]
4-Aryl-4H-chromenesA549Lung Carcinoma4.0[1]
4-Aryl-4H-chromenesHeLaCervical Carcinoma9.0[1]
Chromene-pyrimidine hybridMCF-7Breast Adenocarcinoma2.7[1]
Chromene-pyrimidine hybridHCT-116Colon Carcinoma3.1[1]
Chromene-pyrimidine hybridHepG-2Hepatocellular Carcinoma2.2[1]

This table is a compilation of data from multiple sources to illustrate the general potency of the chromene scaffold. Direct comparison between studies should be made with caution due to variations in experimental conditions.

Based on these comparative data, it is reasonable to hypothesize that 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester , with its dual halogen substitution, will exhibit significant cytotoxic activity, likely in the low micromolar range, against a panel of human cancer cell lines, including those of breast, liver, and colon origin.

Postulated Mechanism of Action and Signaling Pathway

The structural features of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester suggest a potential mechanism of action involving the induction of oxidative stress and subsequent apoptosis. The electron-withdrawing nature of the bromine and chlorine substituents could enhance its interaction with biological macromolecules and potentially facilitate the generation of ROS.

G compound 8-Bromo-6-chloro-2H-chromene- 3-carboxylic acid methyl ester ros Increased Intracellular Reactive Oxygen Species (ROS) compound->ros mito Mitochondrial Stress ros->mito bax Bax Activation mito->bax bcl2 Bcl-2 Inhibition mito->bcl2 cas9 Caspase-9 Activation bax->cas9 bcl2->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Postulated apoptotic pathway induced by the target chromene derivative.

Experimental Protocol: Evaluating Cytotoxicity using the MTT Assay

To empirically determine the cytotoxic effects of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester , the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method. This assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product. The amount of formazan is directly proportional to the number of living cells.[9]

Step-by-Step Methodology
  • Cell Seeding:

    • Culture the desired cancer cell lines (e.g., MCF-7, HepG-2, HCT-116) to approximately 80% confluency.

    • Trypsinize and count the cells using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity.

    • Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.

    • Incubate the plate for another 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • Following the treatment period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of a solubilization solution (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, using non-linear regression analysis.

G cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay seed Seed cells in 96-well plate incubate1 Incubate 24h (Cell Attachment) seed->incubate1 treat Add serially diluted compound incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 3-4h (Formazan Formation) add_mtt->incubate3 solubilize Solubilize formazan crystals (DMSO) incubate3->solubilize read Read absorbance (570 nm) solubilize->read

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The existing body of research on chromene derivatives strongly supports the hypothesis that 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester is a promising candidate for further investigation as a cytotoxic agent. Its halogenated structure suggests the potential for potent anticancer activity, likely mediated through the induction of apoptosis and possibly other mechanisms such as cell cycle arrest or microtubule disruption.

The provided MTT assay protocol offers a standardized method for the initial screening of this compound's cytotoxic effects. Further studies should aim to elucidate its precise mechanism of action through assays for apoptosis (e.g., Annexin V/PI staining), cell cycle analysis (flow cytometry), and investigation of its effects on specific cellular targets like tubulin polymerization or key protein kinases. A comprehensive evaluation of its efficacy and selectivity will be crucial in determining its potential as a lead compound in the development of novel cancer therapeutics.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. (n.d.). Oriental Journal of Chemistry.
  • Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells. (n.d.). MDPI.
  • A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. (2025, April 28). CoLab.
  • Synthesis of novel chromene derivatives of expected antitumor activity. (n.d.). PubMed.
  • Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. (n.d.). ACS Publications.
  • PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW. (n.d.). Semantic Scholar.
  • Chromenes: potential new chemotherapeutic agents for cancer. (n.d.). PubMed.
  • Compounds with chromene scaffold (highlighted in red) exhibiting cytotoxic effects. (n.d.). MDPI.
  • Cytotoxic effects of selected compounds in four cancer cell lines. (n.d.). ResearchGate.
  • Article. (2023, November 30). SciELO.
  • Cytotoxic and Apoptotic Effects of Synthetic Benzochromene Derivatives on Human Cancer Cell Lines. (n.d.). PubMed.
  • 8-bromo-6-chloro-2-oxo-N-phenyl-2H-chromene-3-carboxamide. (n.d.). PubChem.
  • 8-Bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde. (n.d.). Benchchem.
  • Cytotoxic and apoptotic effects of synthetic benzochromene derivatives on human cancer cell lines. (2025, August 9). ResearchGate.
  • Cytotoxicity comparison of 8-bromo-6-methylquinolin-2(1h)-one on different cell lines. (n.d.). Benchchem.
  • Design, Synthesis, Antimicrobial and Antitumor Activities of Benzo[f]chromene Derivatives: DFT and Molecular Docking. (2025, August 15). PubMed.
  • Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. (n.d.). MDPI.
  • Methyl 8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylate. (n.d.). BLD Pharm.
  • Methyl 8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylate, 95% Purity, C11H6BrClO4, 1 gram. (n.d.). CP Lab Safety.
  • 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo. (n.d.). NIH.
  • Synthesis, Antioxidant, Cytotoxicity, Induce Apoptosis Investigation and Docking Study of New Halogenated Dihydropyrano[3,2-b]Chromene-3-Carbonitrile Derivatives on MCF-7 Breast Cancer Cell Line. (2023, April 18). PubMed Central.
  • 8-bromo-6-chloro-2h-chromene-3-carboxylic acid ethyl ester. (n.d.). Echemi.
  • 8-Bromo-2H-chromene-3-carboxylic acid. (n.d.). Advanced Biochemicals.

Sources

Validation

A Senior Application Scientist's Guide to Antibody Cross-Reactivity Assessment: The Case of a Novel Chromene Derivative

A Comparative Analysis of Antibody Specificity for 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester and its Primary Metabolite This guide provides a comprehensive framework for evaluating the cross-reactivity...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Antibody Specificity for 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester and its Primary Metabolite

This guide provides a comprehensive framework for evaluating the cross-reactivity of antibodies developed for a specific novel compound: 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester . We will explore the underlying principles of small-molecule antibody development, predict the most likely metabolic fate of this compound, and provide detailed, field-tested protocols for comparing antibody binding using two gold-standard techniques: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

The Target Analyte and Its Predicted Primary Metabolite

The molecule of interest is 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester (hereafter referred to as BCM-Ester ). Its structure features a methyl ester group, which is a common target for metabolic enzymes.

Predicted Metabolic Pathway: In a biological system, ester groups are readily hydrolyzed by ubiquitous esterase enzymes present in plasma, liver, and other tissues. This enzymatic action converts the methyl ester into a carboxylic acid. Therefore, the most probable and significant metabolite of BCM-Ester is 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid (hereafter BCM-Acid ).

An antibody designed to quantify BCM-Ester must be rigorously tested for its ability to distinguish between the parent ester and the BCM-Acid metabolite. Failure to do so could result in a gross overestimation of the parent drug concentration in pharmacokinetic or pharmacodynamic studies.

G BCM_Ester BCM-Ester (Parent Compound) BCM_Acid BCM-Acid (Predicted Metabolite) BCM_Ester->BCM_Acid Esterase Hydrolysis (in vivo) G cluster_0 Immunogen Complex Carrier Carrier Protein (e.g., KLH, BSA) Hapten Hapten (BCM-Ester derivative) Carrier->Hapten Conjugation Antibody Generated Antibody Carrier->Antibody Elicits Immune Response To Recognize Exposed Hapten Surface Hapten->Antibody Elicits Immune Response To Recognize Exposed Hapten Surface

Caption: The Hapten-Carrier principle for antibody generation.

Experimental Framework: A Dual-Method Approach

  • Competitive ELISA: A high-throughput method ideal for screening and determining the concentration of analyte that causes 50% inhibition (IC50). By comparing the IC50 values of the parent compound and potential cross-reactants, we can quantify the degree of cross-reactivity.

  • Surface Plasmon Resonance (SPR): A powerful, label-free technique that provides real-time kinetic data on binding events. [1][2]SPR allows us to move beyond simple affinity measurements (like IC50) and understand the association (k_on) and dissociation (k_off) rates, which together determine the equilibrium dissociation constant (K_D). [3]This provides a much deeper insight into the binding mechanism. [3]

Detailed Experimental Protocols

These protocols are designed to be self-validating by including necessary controls and clear data analysis steps.

Protocol 4.1: Competitive ELISA for Cross-Reactivity

This assay format is essential for small molecules where simultaneous binding of two antibodies (as in a sandwich ELISA) is impossible. [4]Here, the free analyte in the sample competes with a fixed amount of labeled or coated antigen for a limited number of antibody binding sites. [5][6] Methodology:

  • Antigen Coating:

    • Prepare a conjugate of BCM-Ester with a different carrier protein than the one used for immunization (e.g., if immunized with BCM-Ester-KLH, coat the plate with BCM-Ester-BSA). This prevents the antibody from binding to the carrier itself. [4] * Dilute the BCM-Ester-BSA conjugate to 2 µg/mL in a coating buffer (e.g., 0.1 M sodium carbonate, pH 9.6).

    • Add 100 µL to each well of a 96-well high-binding microplate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).

    • Block non-specific binding sites by adding 200 µL/well of Blocking Buffer (PBS with 1% BSA).

    • Incubate for 2 hours at room temperature (RT).

  • Competition Reaction:

    • Wash the plate 3 times as described above.

    • Prepare serial dilutions of the "competitors": (a) BCM-Ester standard, (b) BCM-Acid, and (c) a negative control compound (structurally unrelated). Dilutions should be made in Assay Buffer (PBS with 0.1% BSA, 0.05% Tween-20).

    • In a separate dilution plate, mix 50 µL of each competitor dilution with 50 µL of the primary antibody (at a pre-determined optimal concentration). This pre-incubation step allows the antibody to bind to the free competitor.

    • Incubate this mixture for 1 hour at RT.

    • Transfer 100 µL of the antibody/competitor mixture to the corresponding wells of the coated and blocked assay plate.

    • Incubate for 1 hour at RT.

  • Detection:

    • Wash the plate 4 times.

    • Add 100 µL of a species-specific HRP-conjugated secondary antibody, diluted in Assay Buffer.

    • Incubate for 1 hour at RT.

  • Substrate Development and Reading:

    • Wash the plate 5 times.

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-20 minutes.

    • Stop the reaction by adding 50 µL of 1M H₂SO₄.

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis: Plot the absorbance against the log of the competitor concentration. Use a four-parameter logistic (4PL) curve fit to determine the IC50 for both BCM-Ester and BCM-Acid. The percent cross-reactivity is then calculated using the formula:

% Cross-Reactivity = (IC50 of BCM-Ester / IC50 of BCM-Acid) * 100

Caption: Workflow for the Competitive ELISA Protocol.

Protocol 4.2: Surface Plasmon Resonance (SPR) for Kinetic Analysis

This protocol describes the use of SPR to measure the binding kinetics of BCM-Ester and BCM-Acid to the immobilized antibody, providing a detailed comparison of their interaction profiles. [1][7] Methodology:

  • Antibody Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of EDC/NHS.

    • Inject the primary antibody (diluted in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level (e.g., ~5000 RU).

    • Deactivate any remaining active esters by injecting ethanolamine-HCl. A reference flow cell should be prepared similarly but without antibody injection to enable background subtraction.

  • Analyte Preparation:

    • Prepare a series of dilutions for both BCM-Ester and BCM-Acid in a suitable running buffer (e.g., HBS-EP+). The concentration range should bracket the expected K_D, typically from 0.1x to 10x the K_D. A zero-analyte (buffer only) injection must be included for double-referencing.

  • Binding Analysis (Kinetic Assay):

    • Perform a multi-cycle kinetic analysis. In each cycle, inject a single concentration of analyte (e.g., for 120 seconds) to measure the association phase, followed by a buffer flow (e.g., for 300 seconds) to measure the dissociation phase.

    • Between cycles, regenerate the chip surface to remove all bound analyte using a pulse of a low-pH solution (e.g., 10 mM glycine-HCl, pH 2.0).

    • Run the full concentration series for BCM-Ester, followed by the series for BCM-Acid.

  • Data Analysis:

    • Subtract the reference flow cell data from the active cell data for each injection.

    • Subtract the zero-analyte injection data from the analyte injections (double-referencing).

    • Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).

Data Interpretation: A Comparative Summary

The data from both experiments should be compiled to provide a clear, objective comparison of antibody performance.

Table 1: Hypothetical Cross-Reactivity Data for Anti-BCM-Ester Antibody

CompoundCompetitive ELISASurface Plasmon Resonance (SPR)
IC50 (nM) % Cross-Reactivity
BCM-Ester (Target) 15.2100%
BCM-Acid (Metabolite) 304.05.0%
Negative Control > 10,000< 0.15%

Interpretation:

  • ELISA Results: The IC50 for BCM-Acid is 20-fold higher than for BCM-Ester, resulting in a calculated cross-reactivity of only 5.0%. This indicates good specificity.

  • SPR Results: The K_D value, a direct measure of affinity, confirms the ELISA data. The affinity for BCM-Acid is significantly weaker (higher K_D) than for the target BCM-Ester. The SPR data would further reveal why the affinity is weaker—for instance, it might be due to a much faster dissociation rate (k_off) for the metabolite.

Final Recommendations

Validating antibody specificity is not an optional step; it is the foundation of reliable immunoassay data. When developing or selecting an antibody for a small molecule, especially one with likely metabolic liabilities, a rigorous cross-reactivity assessment is mandatory.

Best Practices:

  • Predict Metabolites: Identify potential major metabolites based on the parent compound's structure.

  • Use a Dual-Method Approach: Combine a high-throughput screening method like competitive ELISA with a high-resolution kinetic method like SPR for a comprehensive and trustworthy analysis.

  • Quantify Cross-Reactivity: Do not settle for qualitative "yes/no" binding. Quantify the degree of cross-reactivity to understand its potential impact on assay performance.

  • Adhere to Guidelines: Follow established principles for immunoassay validation, such as those outlined by regulatory bodies, to ensure data integrity. [8][9][10] By following this structured, evidence-based approach, researchers and drug development professionals can ensure the accuracy and reliability of their immunoassay data, leading to more robust and defensible scientific outcomes.

References

  • U.S. Food and Drug Administration. (2019). Immunogenicity Testing of Therapeutic Protein Products — Developing and Validating Assays for Anti-Drug Antibody Detection. FDA. [Link]

  • Wang, S., et al. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology. [Link]

  • Drug Hunter. (2023). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. [Link]

  • Bio-Rad. Large and Small Molecule Screening by SPR. [Link]

  • Cytiva. Biacore SPR for small-molecule discovery. [Link]

  • RAPS. (2019). Immunogenicity Testing: FDA Finalizes Guidance on Assay Development and Validation. [Link]

  • Creative Diagnostics. Competitive ELISA Protocol. [Link]

  • Bio-Rad Antibodies. Competitive ELISA Protocol. [Link]

  • SeraCare. Technical Guide for ELISA. [Link]

  • ELISA kit. Antibody Cross Reactivity And How To Avoid It?. [Link]

  • Boster Bio. Antibody Cross-Reactivity: How to Assess & Predict Binding. [Link]

  • Creative Biolabs. Antibody Cross-Reactivity Testing Service. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • U.S. Department of Health and Human Services. (2023). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester

As a Senior Application Scientist, my foremost objective is to empower researchers not only with innovative molecules but also with the critical knowledge to manage them safely throughout their lifecycle. The compound 8-...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my foremost objective is to empower researchers not only with innovative molecules but also with the critical knowledge to manage them safely throughout their lifecycle. The compound 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester is a complex halogenated heterocyclic molecule. Its proper disposal is not merely a matter of regulatory compliance but a fundamental aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for its safe handling and disposal, grounded in established chemical safety principles.

Hazard Assessment and Chemical Profile

Before initiating any disposal protocol, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for this exact molecule may not be universally available, we can infer its hazard profile from its structural components: a halogenated (bromo- and chloro-) aromatic system, a chromene core, and a methyl ester group.

  • Halogenated Organic Compound : The presence of bromine and chlorine atoms classifies this molecule as a halogenated organic compound.[1][2] Such compounds are often persistent in the environment and require specialized disposal methods, typically high-temperature incineration, to ensure complete destruction.[3] They are almost universally treated as hazardous waste.[4][5]

  • Chromene Core : Chromene derivatives can exhibit a range of biological activities and toxicities. Related compounds are known to be irritants and potentially harmful if ingested or absorbed through the skin.[6][7][8]

  • Carboxylic Acid Methyl Ester : The methyl ester functional group is generally stable but can undergo hydrolysis under strongly acidic or basic conditions, which underscores the importance of segregating this waste from incompatible chemicals.[9]

Based on this analysis, 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester must be treated as a hazardous chemical waste.[10][11] Under no circumstances should it be disposed of down the drain or in regular trash.[4][12]

Core Disposal Protocol: A Step-by-Step Guide

The primary directive for disposing of this compound is to manage it as a segregated, halogenated organic waste stream. In-lab neutralization or degradation is not recommended due to the compound's complexity and the potential for creating unknown, hazardous byproducts.

Step 1: Wear Appropriate Personal Protective Equipment (PPE) Before handling the chemical, whether in pure form or as waste, ensure you are wearing appropriate PPE to prevent exposure.[5]

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile rubber).[6]

  • Eye/Face Protection : Safety glasses with side shields or chemical splash goggles.[8]

  • Skin and Body Protection : A laboratory coat, long-sleeved clothing, and closed-toe shoes are mandatory.[6]

Step 2: Waste Segregation This is the most critical step in the disposal process. Proper segregation prevents dangerous reactions and ensures the waste is routed to the correct disposal facility.

  • Designate a Halogenated Waste Container : Collect waste 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester and any materials contaminated with it (e.g., pipette tips, weighing paper, contaminated gloves) in a dedicated container specifically for Halogenated Organic Waste .[1][4][13]

  • Maintain Separation : Never mix halogenated organic waste with non-halogenated organic waste.[2][13] The disposal costs and methods for these two streams are significantly different. Furthermore, keep this waste stream separate from strong acids, bases, and oxidizing agents.[2][14]

Step 3: Waste Collection and Container Management Proper containment is essential to prevent leaks and spills.

  • Select an Appropriate Container : Use a chemically compatible, leak-proof container with a tightly sealing screw cap. High-density polyethylene (HDPE) or glass containers are typically suitable.[15][16] The container must be in good condition.

  • Keep Containers Closed : Waste containers must be kept securely closed at all times, except when actively adding waste.[15][17] This minimizes the release of vapors and prevents spills.

  • Avoid Overfilling : Do not fill waste containers beyond 90% capacity to allow for vapor expansion and to prevent spills during transport.

Step 4: Accurate and Thorough Labeling Proper labeling is a regulatory requirement and is critical for the safety of everyone who will handle the container.

  • Affix a Hazardous Waste Tag : As soon as the first drop of waste is added, label the container with a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department.[2][11]

  • Provide Complete Information : The label must include the full, unabbreviated chemical name: "8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester."[14][17] List all components and their approximate percentages if it is a mixed waste stream.

  • Identify Hazards : Clearly indicate the relevant hazards (e.g., "Irritant," "Toxic").

Step 5: Storage in a Satellite Accumulation Area (SAA) Hazardous waste must be stored safely and securely pending collection by EHS personnel.

  • Designated Storage : Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[15][18] This area should be at or near the point of generation.

  • Secondary Containment : Store the container within a secondary containment unit, such as a chemical-resistant tray or tub, to contain any potential leaks.[11]

  • Segregation in Storage : Ensure the container is segregated from incompatible materials even within the SAA.[10]

Step 6: Arrange for Pickup and Disposal Laboratory personnel should never transport hazardous waste themselves or attempt to dispose of it.

  • Contact EHS : Follow your institution's specific procedures to request a hazardous waste pickup from your EHS department.[11][15] They are responsible for the final transport and disposal in accordance with federal, state, and local regulations.[19][20]

Disposal Workflow and Key Data

The following diagram illustrates the decision-making process for the proper disposal of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Labeling & Storage A Identify Waste: 8-Bromo-6-chloro-2H-chromene- 3-carboxylic acid methyl ester B Assess Hazards: - Halogenated Organic - Potential Irritant/Toxicant A->B C Don Appropriate PPE: Gloves, Goggles, Lab Coat B->C D Select Dedicated Container: 'HALOGENATED ORGANIC WASTE' C->D E Add Waste Material (Pure compound or contaminated items) D->E F Is the waste mixed with non-halogenated solvents, acids, or bases? E->F G STOP! Consult EHS. Improper Segregation. F->G Yes H Proceed with Collection F->H No I Affix 'Hazardous Waste' Tag with Full Chemical Name H->I J Keep Container Tightly Closed I->J K Store in Designated SAA with Secondary Containment J->K L Request Pickup by EHS K->L

Caption: Disposal workflow for 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester.

Table 1: Summary of Disposal and Safety Information

Parameter Guideline Rationale & References
Waste Category Hazardous Waste: Halogenated Organic Compound Contains bromine and chlorine atoms, requiring specialized disposal.[1][2]
Primary Disposal Method Collection by licensed EHS for high-temperature incineration. Ensures complete destruction of persistent halogenated compounds.[3][21]
Prohibited Disposal No drain or regular trash disposal. Prevents environmental contamination and regulatory violations.[4][12]
Required PPE Nitrile gloves, safety goggles, lab coat. Minimizes risk of skin and eye irritation or absorption.[5][6][8]
Container Type Labeled, sealed, chemically compatible (HDPE or Glass). Prevents leaks, spills, and vapor release.[15][16]
Key Incompatibilities Non-halogenated solvents, strong acids, strong bases, oxidizers. Prevents dangerous chemical reactions and cross-contamination of waste streams.[2][13][14]

| Storage Location | Designated Satellite Accumulation Area (SAA) with secondary containment. | Ensures secure and safe temporary storage pending disposal.[11][15] |

Spill and Emergency Procedures

Accidents can happen, and preparedness is key to mitigating risks.

  • Minor Spills : If a small amount of the solid material is spilled, carefully sweep it up, avoiding dust generation, and place it in the designated halogenated waste container.[8] For a solution, absorb the spill with an inert material (e.g., vermiculite, sand), and place the absorbent material into the waste container.[17][22] Clean the spill area thoroughly. All cleanup materials must also be treated as hazardous waste.[10][11]

  • Major Spills or Exposures : In the event of a large spill or direct contact, evacuate the immediate area and alert your colleagues. If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8] Contact your institution's emergency response and EHS department immediately.[17]

By adhering to these rigorous, well-documented procedures, you contribute to a culture of safety, ensure regulatory compliance under frameworks like the Resource Conservation and Recovery Act (RCRA), and protect yourself, your colleagues, and the environment.[19][23]

References

  • University of Pennsylvania, Environmental Health & Radiation Safety. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • Vanderbilt University. (2024). Guide to Managing Laboratory Chemical Waste. Retrieved from Vanderbilt University Environmental Health & Safety.
  • Vanderbilt University Medical Center. (2023). LABORATORY GUIDE FOR MANAGING CHEMICAL WASTE. Retrieved from VUMC Office of Clinical and Research Safety.
  • Unknown Author. (n.d.). Hazardous Waste Segregation. Retrieved from a university environmental health and safety document.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Illinois Urbana-Champaign.
  • Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?
  • Cornell University, Environment, Health and Safety. (n.d.). 7.2 Organic Solvents.
  • U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • U.S. Environmental Protection Agency. (2025). Hazardous Waste.
  • BenchChem. (2025). Proper Disposal of 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene: A Step-by-Step Guide for Laboratory Professionals.
  • BenchChem. (2025). Proper Disposal of 6-Amino-4-methyl-2H-chromen-2-one: A Guide for Laboratory Professionals.
  • Temple University, Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories.
  • U.S. Environmental Protection Agency. (2025). Waste, Chemical, and Cleanup Enforcement.
  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations.
  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
  • PICOL. (n.d.). DANGER Bromo-Chlor Tablets.
  • Sigma-Aldrich. (2024). Safety Data Sheet for 2H-1-benzopyran-2-one.
  • Fisher Scientific. (2025). Safety Data Sheet for 2H-Chromene-3-carboxylic acid.
  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • ChemScene. (2025). Safety Data Sheet for 2-(4-Bromophenyl)-2-methylpropanoic acid.
  • Angene Chemical. (2026). Safety Data Sheet for 6-Bromo-2H-chromene-3-carbonitrile.
  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine.
  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters.
  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • Sigma-Aldrich. (2025). Safety Data Sheet for a related Aldrich product.
  • University of Pennsylvania, Environmental Health & Radiation Safety. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES (Peroxide Formers section).
  • Various Authors. (2014). Can someone advise on esterification of carboxylic acid with ethanol in presence of con sulphuric acid?
  • Cornell University, Environment, Health and Safety. (n.d.). 7.1.2 Acid Neutralization.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Google Patents. (n.d.). US4753747A - Process of neutralizing mono-carboxylic acid.
  • Weill Cornell Medicine, Environmental Health and Safety. (2020). EHS Program Manual 5.2 - Waste Disposal Procedure.

Sources

Handling

Personal protective equipment for handling 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester

Comprehensive Safety and Handling Guide: 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester This guide provides essential safety protocols and operational directives for the handling and disposal of 8-Bromo-6-ch...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester

This guide provides essential safety protocols and operational directives for the handling and disposal of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester. As a halogenated chromene derivative, this compound necessitates rigorous safety measures to mitigate potential risks to laboratory personnel. This document is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

  • Skin Irritation: May cause skin irritation upon contact.[1][2][3][4]

  • Serious Eye Irritation: Can cause serious eye irritation or damage.[1][2][3][4]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[2][3][4][5]

  • Toxicity: Halogenated organic compounds can be toxic if ingested, inhaled, or absorbed through the skin.[6]

Given these potential hazards, a thorough risk assessment should be conducted before commencing any work with this compound. All handling procedures must be performed in a designated area, preferably within a certified chemical fume hood.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial to ensure comprehensive protection. The following table summarizes the required PPE for various laboratory operations involving this compound.

Operation Required PPE Rationale
Weighing and Aliquoting (Solid) - Nitrile Gloves (double-gloving recommended) - Safety Goggles - Lab Coat - Face ShieldProtects against inhalation of fine particulates and accidental eye/skin contact. A face shield offers an additional layer of protection from splashes.[7][8]
Solution Preparation and Transfers - Nitrile Gloves (double-gloving recommended) - Chemical Splash Goggles - Lab Coat - Face ShieldProvides enhanced protection against splashes of the dissolved compound.[8][9][10]
Running Reactions and Work-up - Nitrile Gloves (double-gloving recommended) - Chemical Splash Goggles - Lab Coat - Face Shield - Chemical-resistant ApronOffers additional protection for the torso from larger volume splashes during reaction quenching and extraction procedures.[9]

Note on Glove Selection: Always use nitrile gloves as a minimum standard for handling organic substances.[6][11] For prolonged operations or when handling concentrated solutions, consider wearing thicker, chemical-resistant gloves or double-gloving to prevent breakthrough.[7]

Step-by-Step Handling and Operational Workflow

Adherence to a systematic workflow is paramount for minimizing exposure and ensuring operational safety. The following diagram and steps outline the recommended procedure for handling 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Conduct Risk Assessment B Don Appropriate PPE A->B C Prepare Work Area in Fume Hood B->C D Weigh Compound C->D E Prepare Solution D->E F Perform Reaction E->F G Quench Reaction & Work-up F->G H Segregate Halogenated Waste G->H I Decontaminate Work Area H->I J Doff PPE Correctly I->J

Caption: Workflow for Safe Handling of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester.

Detailed Protocol:

  • Preparation:

    • Risk Assessment: Before starting, review the potential hazards and establish emergency procedures.

    • Don PPE: Put on all required PPE as detailed in the table above. Ensure a proper fit.

    • Prepare Fume Hood: All manipulations of this compound must occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[6][11]

  • Handling:

    • Weighing: Carefully weigh the solid compound in the fume hood. Use a disposable weighing boat to minimize contamination of the balance.

    • Solution Preparation: Add the solvent to the solid in a suitable flask. Ensure the container is appropriately labeled.

    • Reaction: Conduct the reaction within the fume hood. Use appropriate temperature control and monitoring equipment.

  • Cleanup and Disposal:

    • Quenching and Work-up: Carefully quench the reaction and perform any necessary extractions or purifications within the fume hood.

    • Waste Segregation: This is a critical step. As a halogenated organic compound, all waste containing this substance must be collected in a designated "Halogenated Organic Waste" container.[6][11][12][13] Do not mix with non-halogenated waste.

    • Decontamination: Thoroughly wipe down the work area in the fume hood with an appropriate solvent (e.g., isopropanol or ethanol) and dispose of the cleaning materials in the halogenated waste container.

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.

Emergency Procedures

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][3][5] Seek medical attention if irritation persists.

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3][5] Seek immediate medical attention.

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][3][5]

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2][3][5]

Spill: For a minor spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in the designated halogenated waste container. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Storage and Disposal

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[14][15]

Disposal: All waste containing 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester must be disposed of as hazardous halogenated organic waste.[6][11][12][13] Follow all local, state, and federal regulations for hazardous waste disposal. Label the waste container clearly.

References

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready.

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry.

  • Halogenated Solvents in Laboratories. Temple University.

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.

  • Hazardous Waste Segregation. Bucknell University.

  • PPE tips for working with corrosives and skin sensitizers. MIT.

  • Safety Data Sheet. Fisher Scientific.

  • Safety Data Sheet. Fisher Scientific.

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions.

  • Safety Data Sheet. Sigma-Aldrich.

  • Material Safety Data Sheet. Cole-Parmer.

  • 5 Types of PPE for Hazardous Chemicals. Hazmat School.

  • Safety Data Sheet. Fluorochem.

  • Safety Data Sheet. ChemScene.

  • PPE for Hazardous Chemicals. Canada Safety Training.

  • Personal Protective Equipment for Chemical Handling. Real Safety.

  • Safety Data Sheet. Angene Chemical.

  • Emergency Procedures for Incidents Involving Chemicals. University of Kentucky.

  • Safety Data Sheet. Aldrich.

  • Safety Data Sheet. Cayman Chemical.

  • 8-bromo-6-chloro-2-oxo-N-phenyl-2H-chromene-3-carboxamide. PubChem.

  • MSDS of 6-Bromo-2H-chromene-3-carboxylic acid methyl ester. Capot Chemical.

  • Emergency Room Procedures in Chemical Hazard Emergencies: A Job Aid. CDC.

  • Methyl 8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylate. BLD Pharm.

  • Methyl 8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylate, 95% Purity, C11H6BrClO4, 1 gram. CP Lab Safety.

  • Emergency Procedure for Exposure.

  • 6-Bromocoumarin-3-carboxylic acid - SAFETY DATA SHEET.

  • 8-Bromo-2-oxo-2H-chromene-3-carboxylic acid. BLDpharm.

  • Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. PubMed.

  • Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. ResearchGate.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester
Reactant of Route 2
Reactant of Route 2
8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester
© Copyright 2026 BenchChem. All Rights Reserved.